molecular formula C14H17NO5 B554447 Z-Hyp-OMe CAS No. 64187-48-0

Z-Hyp-OMe

货号: B554447
CAS 编号: 64187-48-0
分子量: 279.29 g/mol
InChI 键: VVKAGQHUUDRPOI-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Hyp-OMe is a protected derivative of (2S,4R)-4-hydroxyproline, serving as a crucial synthetic intermediate in biomedical and materials science research. Its primary application is in the solid-phase and solution-phase synthesis of complex peptides, where the Z (benzyloxycarbonyl) group acts as an amine protector and the methyl ester facilitates coupling. Beyond standard peptide construction, this compound is a fundamental building block for creating innovative, hydroxyproline-derived biomimetic and biodegradable polymers. Researchers exploit its stereochemistry and functional groups to develop novel polymeric materials, such as functionalized polyproline and new poly(ester-amide-ester) structures, which are of significant interest for their potential biodegradability and biocompatibility . The (2S,4R) configuration of the hydroxyproline core is critical, as it mirrors the predominant form found in nature, most notably in collagen, where it stabilizes the triple helix structure through stereoelectronic effects and ring puckering . This makes this compound an essential tool for studying collagen mimetics and for engineering advanced biomaterials intended for therapeutic delivery and tissue engineering applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAGQHUUDRPOI-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64187-48-0
Record name 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64187-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Z-Hyp-OMe: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Z-Hyp-OMe (N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its unique structural features make it a valuable component in the synthesis of complex molecules, including peptidomimetics and collagen analogs.

Core Chemical Identity

This compound is a derivative of the non-essential amino acid hydroxyproline (B1673980). The designation "Z" refers to the benzyloxycarbonyl protecting group attached to the amine, while "OMe" indicates a methyl ester at the carboxylic acid terminus. The "Hyp" denotes the hydroxyproline core.

Key Identifiers:

  • Full Chemical Name: N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline Methyl Ester

  • Common Synonyms: this compound, Cbthis compound, Z-L-Hyp-OMe[1]

  • CAS Number: 64187-48-0[1]

  • Molecular Formula: C₁₄H₁₇NO₅[1]

  • IUPAC Name: 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate[1]

  • SMILES String: COC(=O)[C@@H]1C--INVALID-LINK--O[1]

2D Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis, influencing its solubility, reactivity, and handling.

PropertyValue
Molecular Weight 279.29 g/mol
Topological Polar Surface Area (TPSA) 76.1 Ų
LogP (Octanol-Water Partition Coefficient) 1.1
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 3
Purity Typically ≥97%

Data sourced from PubChem and commercial supplier specifications.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of N-benzyloxycarbonyl-4-trans-hydroxy-L-proline.

Materials:

  • N-benzyloxycarbonyl-4-trans-hydroxy-L-proline

  • Methanol (B129727) (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1N Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Aqueous Sodium Chloride solution (brine)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N-benzyloxycarbonyl-4-trans-hydroxy-L-proline (138 g) in methanol (1380 ml).

  • Carefully add concentrated sulfuric acid (9.92 g) to the solution.

  • Reflux the resulting mixture for 2 hours.

  • After cooling, neutralize the reaction mixture with a 1N aqueous sodium hydroxide solution.

  • Remove the methanol from the mixture via rotary evaporation.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer with an aqueous sodium chloride solution.

  • Dry the organic layer over magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent to yield trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (this compound).

This protocol is adapted from a known synthetic method.

Application in Solution-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in peptide synthesis. The Z-group provides protection for the amine, which can be removed under specific conditions, allowing for the stepwise addition of amino acids to build a peptide chain. The following is a representative workflow for the coupling of a Z-protected amino acid in solution-phase synthesis.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride (the incoming amino acid)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:

Peptide_Coupling_Workflow start Start: Prepare Reactants free_amine Generate Free Amine: Dissolve amino ester HCl in DCM/DMF. Add DIPEA/NMM. start->free_amine activate_carboxyl Activate Carboxyl Group: Dissolve this compound and HOBt in DCM. Cool to 0°C. Add EDC·HCl and stir. start->activate_carboxyl coupling Peptide Coupling: Add free amine solution to activated this compound. Allow to warm to room temperature and stir overnight. free_amine->coupling activate_carboxyl->coupling workup Work-up: Dilute with DCM. Wash with 1M HCl, sat. NaHCO₃, and brine. coupling->workup purification Isolation and Purification: Dry organic layer with Na₂SO₄. Filter and concentrate. Purify by column chromatography. workup->purification end End: Dipeptide Product purification->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function and Application of N-benzyloxycarbonyl-4-hydroxyproline Methyl Ester

Abstract

N-benzyloxycarbonyl-4-hydroxyproline methyl ester is a pivotal derivative of the non-essential amino acid hydroxyproline (B1673980). Its unique structure, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amine and a methyl ester on the carboxyl group, makes it a valuable chiral building block in synthetic organic chemistry. This guide provides a comprehensive overview of its core functions, applications in peptide synthesis and drug development, detailed experimental protocols, and key physicochemical data. The analogous and frequently utilized N-Boc-4-hydroxyproline methyl ester is also discussed for comparative context, as its applications often mirror those of the Cbz-protected variant.

Core Function: A Protected Chiral Building Block

The primary function of N-benzyloxycarbonyl-4-hydroxyproline methyl ester is to serve as a protected synthetic intermediate. In multi-step chemical syntheses, particularly in peptide synthesis and the development of complex organic molecules, it is crucial to selectively block reactive functional groups to prevent unwanted side reactions.

  • N-Terminal Protection: The benzyloxycarbonyl (Cbz) group protects the secondary amine in the pyrrolidine (B122466) ring. This group is stable under various reaction conditions but can be selectively removed, typically through catalytic hydrogenation, allowing for the formation of a peptide bond at the N-terminus.

  • C-Terminal Protection: The methyl ester protects the carboxylic acid group. This prevents the carboxylate from reacting out of turn and can be deprotected via saponification (hydrolysis with a base) when required.

This dual protection allows for precise control over chemical reactions, making it an essential tool for constructing complex molecular architectures with specific stereochemistry.[1] Its structural rigidity and defined stereocenters are highly valued in asymmetric synthesis.[1]

Physicochemical Properties

The properties of N-benzyloxycarbonyl-4-hydroxyproline methyl ester can vary slightly depending on the stereochemistry at the 4-position of the pyrrolidine ring (trans or cis). The trans isomer is more commonly utilized in applications related to collagen mimetics.

PropertyN-benzyloxycarbonyl-trans -4-hydroxy-L-proline methyl esterN-Boc-trans -4-hydroxy-L-proline methyl ester (for comparison)N-Boc-cis -4-hydroxy-L-proline methyl ester (for comparison)
Synonyms Z-Hyp-OMe, N-Cbz-trans-4-hydroxy-L-proline methyl ester[2][3]Boc-L-Hyp-OMe, Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester[1]Boc-cis-L-Hyp-OMe[]
Molecular Formula C₁₄H₁₇NO₅[3]C₁₁H₁₉NO₅[1][5]C₁₁H₁₉NO₅[6][7]
Molecular Weight 279.29 g/mol [3]245.28 g/mol [1][5]245.27 g/mol [6][7]
CAS Number 64187-48-0[2][3]74844-91-0[1][5]102195-79-9[6][7]
Appearance Liquid or Yellow Liquid[3]White to off-white powder[1]White solid[]
Melting Point Not applicable (Liquid)92-96 °C[1][5]79-84 °C[][6]
Optical Rotation Not specified[α]D = -63 to -67º (c=1 in CHCl₃)[1]Not specified

Key Applications in Research and Development

Peptide Synthesis

This compound is a fundamental building block in the synthesis of peptides, especially those containing hydroxyproline residues.[1] Hydroxyproline is a major component of collagen, where it is crucial for the stability of the triple helix structure.[8] By incorporating N-benzyloxycarbonyl-4-hydroxyproline methyl ester, researchers can synthesize collagen-mimetic peptides to study collagen structure, folding, and its role in disease.[1]

Drug Development Intermediate

As an important drug intermediate, the compound serves as a starting material for a wide range of more complex active pharmaceutical ingredients (APIs).[9] Its inherent chirality is leveraged to produce enantiomerically pure drugs, which is critical for efficacy and safety.

Key therapeutic areas include:

  • Collagen-Related Diseases: Its structural similarity to proline makes it a valuable scaffold for designing drugs that target enzymes or receptors involved in collagen metabolism.[1]

  • Antivirals: As a constrained amino acid analog, it is used to build peptidomimetics with potential antiviral activity, such as those targeting HIV.[10]

  • Inhibitor Synthesis: It has been used in the synthesis of potential inducible nitric oxide synthase (iNOS) inhibitors and peptide deformylase inhibitors.[11][12]

  • Conformationally Constrained Analogs: The hydroxyproline scaffold can be chemically modified to create constrained analogs of other amino acids, such as lysine (B10760008) and homoglutamic acid, which are useful in protein engineering and de novo protein design.[12]

Biomaterials and Other Applications

The compound is also incorporated into biomaterials for tissue engineering to improve the mechanical properties and biocompatibility of scaffolds.[1] Furthermore, it aids researchers in studying the mechanisms of protein folding by providing insights into how specific residues influence protein conformation.[1]

Experimental Protocols

Protocol 1: Synthesis of trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester

This protocol is adapted from established literature procedures for the esterification of Cbz-protected hydroxyproline.[2]

Materials:

  • trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (1 equivalent)

  • Methanol (B129727) (10 volumes, e.g., 10 mL per 1 g of starting material)

  • Concentrated Sulfuric Acid (catalytic amount)

  • 1N Aqueous Sodium Hydroxide (B78521) Solution

  • Ethyl Acetate

  • Aqueous Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: To a solution of trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (1 eq.) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the resulting mixture for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a 1N aqueous sodium hydroxide solution until the pH is ~7.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Dilute the remaining residue with ethyl acetate. Transfer the solution to a separatory funnel and wash it with an aqueous sodium chloride solution.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.

  • Final Product: Remove the solvent (ethyl acetate) under reduced pressure to yield the final product, trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester.[2]

Protocol 2: General Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for incorporating a Cbz-protected amino acid like N-benzyloxycarbonyl-4-hydroxyproline methyl ester into a growing peptide chain on a solid support resin.

Materials:

  • Peptide synthesis resin (e.g., Wang or Rink Amide resin) with a pre-attached amino acid.

  • N-benzyloxycarbonyl-4-hydroxyproline (the methyl ester is typically saponified before coupling).

  • Deprotection reagent for the resin's protecting group (e.g., 20% Piperidine in DMF for Fmoc).

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt).

  • Base (e.g., DIPEA or NMM).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Washing solvents.

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DCM or DMF.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the amino acid attached to the resin by treating it with the deprotection reagent.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Activation & Coupling: a. In a separate vessel, dissolve N-benzyloxycarbonyl-4-hydroxyproline (1.5-3 eq.), a coupling reagent (e.g., HBTU, 1.5-3 eq.), and a base (e.g., DIPEA, 2-4 eq.) in DMF. b. Add this activation mixture to the washed resin. c. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.

  • Washing: Wash the resin again with DMF and DCM to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat with an acetylating agent like acetic anhydride.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain. The Cbz group on the hydroxyproline would be removed at the appropriate step if it is not the N-terminal residue.

Visualizations: Workflows and Pathways

G start_material Cbz-4-hydroxy-L-proline + Methanol catalyst + H₂SO₄ (cat.) start_material->catalyst Add reflux Reflux (2h) catalyst->reflux Heat neutralize Neutralize (NaOH) reflux->neutralize Cool & workup Extraction & Drying (EtOAc / MgSO₄) neutralize->workup Process product N-benzyloxycarbonyl-4- hydroxyproline methyl ester workup->product Isolate

Caption: Synthesis workflow for N-benzyloxycarbonyl-4-hydroxyproline methyl ester.

SPPS_Cycle cluster_0 Solid-Phase Peptide Synthesis Cycle start Resin-Bound Peptide (N-terminus protected) deprotect 1. Deprotection (e.g., Piperidine for Fmoc) start->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 couple 3. Coupling (Add activated Cbz-Hyp-OH, Coupling Reagents, Base) wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 next_cycle Elongated Peptide Chain (Ready for next cycle) wash2->next_cycle next_cycle->deprotect Repeat for next amino acid

Caption: Role of a protected amino acid in a Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

N-benzyloxycarbonyl-4-hydroxyproline methyl ester is more than a simple chemical reagent; it is a fundamental tool that enables the precise construction of complex, stereochemically defined molecules. Its principal function as a protected chiral building block makes it indispensable in the fields of peptide synthesis, drug discovery, and materials science. Understanding its properties and applications allows researchers to effectively design and execute syntheses for novel therapeutics and advanced biomaterials, particularly those inspired by the structure and function of collagen.

References

The Pivotal Role of Cbz-Hyp-OMe in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-hydroxy-L-proline methyl ester (Cbz-Hyp-OMe) has emerged as a cornerstone chiral building block in the landscape of advanced organic synthesis. Its rigid pyrrolidine (B122466) scaffold, coupled with strategically placed protecting groups, offers a unique combination of stereochemical control and synthetic versatility. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of Cbthis compound, with a focus on its role in the development of complex molecular architectures and therapeutic agents.

Physicochemical Properties and Spectroscopic Data

Cbthis compound is a colorless to light yellow liquid or a low-melting solid, valued for its high purity and thermal stability.[1] Key physicochemical properties and spectroscopic data are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₇NO₅--INVALID-LINK--
Molecular Weight 279.29 g/mol --INVALID-LINK--
CAS Number 64187-48-0--INVALID-LINK--
Appearance Colorless to light yellow liquid or low-melting solid--INVALID-LINK--
Specific Rotation Approximately -66° (c=0.24, CHCl₃)--INVALID-LINK--
Purity (typical) >98.0% (HPLC)--INVALID-LINK--

Spectroscopic Data:

  • ¹H NMR: Expected signals would include aromatic protons from the Cbz group, methoxy (B1213986) protons of the ester, and protons of the pyrrolidine ring, including the characteristic methine proton at the hydroxyl-bearing carbon.

  • ¹³C NMR: Resonances would correspond to the carbonyls of the carbamate (B1207046) and ester, aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H (if any, though typically absent in the protected form), C=O (carbamate and ester), C-O, and aromatic C-H stretches.

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight.

Synthesis of Cbthis compound: Experimental Protocols

The synthesis of Cbthis compound is a two-step process starting from the commercially available amino acid, 4-hydroxy-L-proline. The protocol involves the protection of the secondary amine with a carbobenzyloxy (Cbz) group, followed by the esterification of the carboxylic acid.

Step 1: N-Protection of 4-Hydroxy-L-proline

Reaction:

Detailed Protocol:

  • Dissolve 4-hydroxy-L-proline (1.0 eq) in a suitable aqueous basic solution, such as aqueous sodium hydroxide (B78521) or sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained in the basic range (pH 9-10) by the concurrent addition of a base.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the aqueous layer with a water-immiscible organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1 M HCl). This will precipitate the N-Cbz-4-hydroxy-L-proline.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of N-Cbz-4-hydroxy-L-proline

Reaction:

Detailed Protocol:

  • Dissolve N-Cbz-4-hydroxy-L-proline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

  • Add methanol (B129727) (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with aqueous solutions of a weak acid (e.g., 1 M HCl) and a weak base (e.g., saturated NaHCO₃) to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Cbthis compound.

  • Purify the product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Role in Organic Synthesis: A Chiral Building Block

Cbthis compound serves as a versatile chiral building block, primarily due to its stereochemically defined pyrrolidine ring and the orthogonal protecting groups that allow for selective manipulation of the amine, carboxylic acid, and hydroxyl functionalities.

Peptide Synthesis

The primary application of Cbthis compound is in peptide synthesis. The Cbz group provides robust protection of the secondary amine under various coupling conditions and can be readily removed by catalytic hydrogenation. This allows for the incorporation of the 4-hydroxyproline (B1632879) moiety into peptide chains, which can induce specific secondary structures and enhance biological activity.

General Workflow for Peptide Synthesis using Cbthis compound:

G start Cbthis compound deprotection Selective Deprotection (e.g., Saponification of ester) start->deprotection coupling Peptide Coupling (with another amino acid) deprotection->coupling elongation Further Elongation Cycles coupling->elongation final_deprotection Final Deprotection (e.g., Hydrogenolysis of Cbz) elongation->final_deprotection peptide Target Peptide final_deprotection->peptide

Caption: General workflow for incorporating Cbthis compound into a peptide chain.

Synthesis of Bioactive Molecules

Cbthis compound is a key intermediate in the total synthesis of several biologically active natural products and their analogs. Its rigid structure and chiral centers are crucial for establishing the desired stereochemistry in the final target molecules.

Examples of Bioactive Molecules Synthesized Using Cbthis compound:

Target Molecule/ClassTherapeutic Area/ActivityRole of Cbthis compound
Didemnin (B1252692) B Analogs Antiviral, Antitumor, ImmunosuppressiveProvides the hydroxyproline (B1673980) core structure, which is essential for the macrocyclic depsipeptide framework.[2]
Vaniprevir (MK-7009) Antiviral (Hepatitis C Virus NS3/4A Protease Inhibitor)Serves as a key building block for the construction of the macrocyclic core.[1]
Microcolin B ImmunosuppressantUtilized as a chiral precursor for a segment of the complex linear peptide.[1]
Integrin α5β1 Antagonists Anti-angiogenic, AntitumorThe pyrrolidine ring of Cbthis compound forms a crucial part of the pharmacophore.[1]
Asymmetric Synthesis and Catalysis

The inherent chirality of Cbthis compound makes it a valuable starting material and auxiliary in asymmetric synthesis. The stereocenters on the pyrrolidine ring can be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically enriched products.

Logical Flow for Asymmetric Synthesis using Cbthis compound:

G start Cbthis compound (Defined Stereochemistry) modification Functional Group Modification start->modification reaction Stereoselective Reaction (e.g., Alkylation, Aldol) modification->reaction Chiral Induction product Enantiomerically Enriched Product reaction->product

References

Z-Hyp-OMe: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-trans-4-hydroxyproline methyl ester, commonly abbreviated as Z-Hyp-OMe, is a pivotal chiral building block in modern organic and medicinal chemistry. As a protected derivative of hydroxyproline (B1673980), a non-proteinogenic amino acid, its rigid pyrrolidine (B122466) ring and defined stereochemistry make it an invaluable synthon for introducing conformational constraints and specific stereocenters into complex molecules. This guide provides an in-depth overview of this compound, covering its chemical properties, synthesis, and key applications in the development of pharmaceuticals, with a focus on its role in peptide synthesis and as a precursor for potent therapeutic agents like Doripenem (B194130) and histone deacetylase (HDAC) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction to this compound

This compound, with the CAS number 64187-48-0, is a derivative of L-hydroxyproline where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid is esterified as a methyl ester (OMe).[1] This dual protection strategy allows for selective chemical manipulations at other sites of the molecule, primarily the C4 hydroxyl group, or for its direct incorporation into larger structures via peptide coupling after saponification of the methyl ester.

The inherent chirality and constrained cyclic structure of the hydroxyproline core are fundamental to its utility.[2] In drug design, rigid scaffolds are often sought to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This compound provides a synthetically accessible source of this valuable structural motif.

Chemical and Physical Properties:

PropertyValueReference
Systematic Name (2S, 4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylatePrepChem.com
Molecular Formula C₁₄H₁₇NO₅Sigma-Aldrich
Molecular Weight 279.29 g/mol Sigma-Aldrich
Appearance Colorless to light yellow liquid or low-melting solidBenchchem[2]
Purity >98.0% (HPLC)TCI Chemicals
Melting Point 80-85 °C (for cis-isomer)Sigma-Aldrich[3]
CAS Number 64187-48-0Aapptec Peptides[1]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the esterification of its precursor, N-benzyloxycarbonyl-L-trans-4-hydroxyproline (Z-Hyp-OH), which is commercially available. The reaction is typically an acid-catalyzed esterification in methanol (B129727).

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • trans-1-Benzyloxycarbonyl-4-hydroxy-L-proline (Z-Hyp-OH)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1N Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (138 g) in methanol (1380 ml), add concentrated sulfuric acid (9.92 g).

  • Reflux the resulting mixture for 2 hours.

  • Cool the reaction mixture and neutralize it with a 1N aqueous sodium hydroxide solution.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer with an aqueous sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (this compound).

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound as a chiral building block is demonstrated in the synthesis of a wide range of biologically active molecules. Its defined stereochemistry is crucial for creating enantiomerically pure final products, which is a regulatory requirement for many modern pharmaceuticals.

Peptide Synthesis

This compound is a valuable precursor for incorporating the constrained hydroxyproline residue into peptides.[2] The methyl ester can be selectively hydrolyzed to reveal the free carboxylic acid, which is then activated for coupling with the N-terminus of a growing peptide chain. This process is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow

Experimental Protocol: Solution-Phase Peptide Coupling[6][7]

This protocol describes a general procedure for coupling Z-Hyp-OH (derived from this compound) with an amino acid ester, such as L-Valine methyl ester (H-Val-OMe).

Materials:

  • Z-Hyp-OH (1.0 eq)

  • H-Val-OMe·HCl (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve Z-Hyp-OH (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath and stir for 30 minutes for pre-activation.

  • In a separate flask, prepare the free base of the amine by dissolving H-Val-OMe·HCl (1.0 eq) in DCM and adding DIPEA (1.0 eq).

  • Add the freshly prepared amino acid ester solution to the activated Z-Hyp-OH mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the protected dipeptide.

Synthesis of Carbapenem (B1253116) Antibiotics (Doripenem)

This compound serves as a key starting material or intermediate in the synthesis of complex antibiotics. For instance, (L)-4-hydroxyproline is the chiral precursor for the synthesis of Doripenem, a broad-spectrum 1β-methylcarbapenem antibiotic.[4] The synthesis involves multiple steps where the stereochemistry of the hydroxyproline core is transferred to the final product, ensuring the correct therapeutic stereoisomer is produced. While the exact industrial synthesis may vary, laboratory-scale syntheses have demonstrated the conversion of protected hydroxyproline derivatives into the key pyrrolidine side-chain which is later attached to the carbapenem core.[5] The in vitro activity of Doripenem is potent, particularly against problematic gram-negative pathogens like Pseudomonas aeruginosa.[6]

Quantitative Data: In Vitro Activity of Doripenem

OrganismDoripenem MIC₉₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)Imipenem MIC₉₀ (µg/mL)
P. aeruginosa48-168-16

Data sourced from a 2009 in vitro study.[6] MIC₉₀ is the minimum concentration required to inhibit 90% of isolates.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a promising class of anti-cancer agents. Several approved drugs, including Belinostat, feature a hydroxamic acid zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. This compound and related proline derivatives are frequently used to construct the linker and cap regions, providing a rigid and stereochemically defined scaffold. This structural rigidity can enhance binding affinity and selectivity for specific HDAC isoforms.

HDAC_Inhibitor_Concept

Studies have reported the synthesis of novel HDAC inhibitors using various cap moieties attached to a linker derived from chiral building blocks. The resulting compounds often show potent inhibitory activity against specific HDAC isoforms and anti-proliferative effects against cancer cell lines.

Quantitative Data: HDAC Inhibitory Activity of Novel Compounds

CompoundTargetIC₅₀ (nM)Reference
7a HDAC1114.3El-Damasy et al., 2020[7][8]
7a HDAC253.7El-Damasy et al., 2020[7][8]
8g HDAC621Ganesan et al., 2024[9]
20 HDAC1110Li et al., 2023[10]

These compounds are examples from recent literature where chiral scaffolds are used to develop novel HDAC inhibitors. IC₅₀ values represent the concentration required for 50% inhibition.

Quantitative Data: Anti-Proliferative Activity of Novel HDAC Inhibitors

CompoundCell LineIC₅₀ (µM)Reference
7a SH-SY5Y (Neuroblastoma)1.60El-Damasy et al., 2020[7][8]
8a HT-29 (Colorectal)1.96El-Damasy et al., 2020[7][8]
20 RPMI-8226 (Myeloma)2.89Li et al., 2023[10]
Chidamide (Reference) RPMI-8226 (Myeloma)10.23Li et al., 2023[10]

Conclusion

This compound is a quintessential example of a versatile and powerful chiral building block. Its well-defined stereochemistry and rigid conformation are highly desirable attributes for the synthesis of complex, enantiomerically pure molecules. From constructing conformationally constrained peptides to serving as a foundational scaffold for potent drugs like Doripenem and a new generation of HDAC inhibitors, this compound provides a reliable and synthetically tractable route to high-value chemical entities. The protocols and data summarized in this guide underscore its importance and provide a practical framework for its application in pharmaceutical research and development.

References

Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Z-Hyp-OMe

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester, commonly referred to as this compound. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document details quantitative physical data, experimental protocols for their determination, and workflow diagrams for key analytical procedures.

This compound is a derivative of the amino acid hydroxyproline, where the amine is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified with a methyl group.[1] It serves as a crucial building block in peptide synthesis and as a biochemical reagent for life science research.[2]

General Properties
PropertyValueReference(s)
Synonyms N-Cbz-4-trans-hydroxy-L-proline Methyl Ester, (2S,4R)-1-Benzyl 2-Methyl 4-hydroxypyrrolidine-1,2-dicarboxylate[1][3][4]
CAS Number 64187-48-0[2][3][4]
Molecular Formula C₁₄H₁₇NO₅[1][2][3]
Molecular Weight 279.29 g/mol [2][3]
Appearance Viscous Liquid, Syrup[2][3]
Color Colorless to light yellow[2]
Physicochemical Data
PropertyValueReference(s)
Boiling Point 422.8 ± 45.0 °C (Predicted)[3]
Density 1.313 g/cm³ (Predicted)[3]
Storage Temperature Keep in dark place, Sealed in dry, Room Temperature; Pure form: -20°C[2][3]
Solubility Profile
SolventSolubilityReference(s)
DMSO ≥ 100 mg/mL (358.05 mM)[2]
Chloroform Soluble[3]
Dichloromethane Soluble[3]
Ethyl Acetate Soluble[3]
Acetone Soluble[3]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a substance is the temperature range over which it changes state from solid to liquid. For compounds that are viscous liquids or syrups at room temperature, this protocol would be adapted for a freezing point determination or used for solid derivatives. The capillary method is a standard technique for crystalline solids.[5][6]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry.[7] A small amount of the powdered solid is introduced into a capillary tube, which is sealed at one end.[8][9] The tube is tapped gently to pack the solid into the bottom, aiming for a sample height of 1-2 mm.[7][9]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp) and attached to a thermometer.[5][8]

  • Heating: The sample is heated rapidly to obtain an approximate melting range.[8] The apparatus is then allowed to cool. A second, careful determination is performed with a fresh sample, heating slowly (approx. 2 °C/minute) as the temperature approaches the approximate melting point.[5][8]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a transparent liquid. This range is the melting point.[5][7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Obtain dry, solid sample prep2 Load sample into capillary tube (1-2 mm) prep1->prep2 measure1 Place tube in heating apparatus prep2->measure1 measure2 Heat rapidly for approximate range measure1->measure2 measure3 Cool apparatus measure2->measure3 measure4 Use new sample and heat slowly (2°C/min) near expected MP measure3->measure4 measure5 Observe and record T_initial (first liquid) measure4->measure5 measure6 Record T_final (all liquid) measure5->measure6 result1 Report Melting Point Range (T_initial - T_final) measure6->result1 Optical_Rotation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Prepare solution of known concentration (c in g/mL) prep2 Warm up polarimeter (10 min) prep1->prep2 measure1 Fill cell (length l in dm) with pure solvent prep2->measure1 measure2 Calibrate instrument to zero measure1->measure2 measure3 Fill cell with sample solution measure2->measure3 measure4 Measure observed rotation (α) measure3->measure4 calc1 Calculate Specific Rotation: [α] = α / (l * c) measure4->calc1 Solubility_Workflow cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis & Result prep1 Add excess solute to a known volume of solvent prep2 Seal and agitate at constant temperature until equilibrium prep1->prep2 sep1 Allow solid to settle or centrifuge prep2->sep1 sep2 Carefully collect supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.22μm filter) sep2->sep3 analysis1 Determine concentration of solute in the filtrate sep3->analysis1 analysis2 Report solubility in mg/mL or mol/L at specified temp. analysis1->analysis2 Peptide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Z_AA Z-Amino Acid (e.g., Z-Asp(OMe)-OH) Activation Activation Z_AA->Activation Free_Amine Amino Acid Ester (e.g., H-Val-OMe) Coupling Coupling Free_Amine->Coupling EDC EDC (Carbodiimide) EDC->Activation Oxyma Oxyma/HOBt (Additive) Oxyma->Activation Base Base (e.g., DIEA) Base->Coupling Activation->Coupling Active Ester Intermediate Dipeptide Z-Dipeptide-Ester Coupling->Dipeptide

References

An In-depth Technical Guide to the Solubility of Z-Hyp-OMe in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Z-Hyp-OMe (N-benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester), a key building block in peptide synthesis and drug discovery. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Data Presentation: this compound and Analogue Solubility

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and some quantitative information have been compiled below. For comparative purposes, solubility information for the closely related N-Boc-trans-4-hydroxy-L-proline methyl ester is also included.

CompoundSolventTemperature (°C)SolubilityData Type
This compound Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mLQuantitative
ChloroformNot SpecifiedSolubleQualitative
Dichloromethane (DCM)Not SpecifiedSolubleQualitative
Ethyl AcetateNot SpecifiedSolubleQualitative
AcetoneNot SpecifiedSolubleQualitative
N-Boc-trans-4-hydroxy-L-proline methyl ester ChloroformNot SpecifiedSolubleQualitative[1]
Dichloromethane (DCM)Not SpecifiedSolubleQualitative[1]
Ethyl AcetateNot SpecifiedSolubleQualitative[1]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of a solid compound like this compound in an organic solvent. This method, known as the shake-flask method, is considered the gold standard for its accuracy.[2][3][4]

1. Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable quantitative analysis method

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should persist throughout this period.

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove all undissolved particles. Alternatively, the sample can be centrifuged at high speed, and the clear supernatant collected.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

3. Data Reporting:

  • Solubility is typically reported in units of mg/mL, g/L, or mol/L.

  • The temperature at which the solubility was determined must always be reported.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Sample Separation cluster_analysis Quantitative Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F H Analyze sample and standards (e.g., HPLC) F->H G Prepare standard solutions G->H I Determine concentration from calibration curve H->I J Thermodynamic Solubility I->J Result

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

References

Z-Hyp-OMe Reagent: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of the Z-Hyp-OMe reagent (N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester). Understanding the stability profile of this crucial biochemical reagent is paramount for ensuring the reliability and reproducibility of experimental results in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Storage of this compound

Proper storage is critical to maintain the integrity and purity of the this compound reagent. The following table summarizes the recommended storage conditions and expected shelf life for the reagent in both its pure form and in solution.

Table 1: Recommended Storage Conditions and Shelf Life for this compound

FormStorage TemperatureShelf LifeAdditional Notes
Pure -20°C3 yearsStore in a tightly sealed container.
4°C2 yearsSuitable for short-term storage.
In Solvent -80°C6 monthsUse of anhydrous solvents is recommended.[1]
-20°C1 monthProne to faster degradation than at -80°C.[1]

Note: this compound is typically shipped at room temperature for short durations without compromising its quality.[1][2]

Stability Profile and Potential Degradation Pathways

This compound, with its ester and benzyloxycarbonyl (Z) protecting groups, is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[2][3][4][5]

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated:

  • Hydrolytic Degradation: The ester and carbamate (B1207046) linkages are susceptible to hydrolysis under acidic or basic conditions.

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, forming N-Benzyloxycarbonyl-L-4-trans-hydroxyproline.

    • Carbamate Hydrolysis: The benzyloxycarbonyl (Z) group can be cleaved under strong acidic or basic conditions, yielding 4-hydroxy-L-proline methyl ester.

  • Oxidative Degradation: The secondary alcohol (hydroxyl group) on the pyrrolidine (B122466) ring is susceptible to oxidation, which could lead to the formation of a ketone.

The following diagram illustrates these potential degradation pathways.

G cluster_main This compound Degradation Pathways This compound This compound Ester_Hydrolysis_Product N-Benzyloxycarbonyl-L-4-trans-hydroxyproline This compound->Ester_Hydrolysis_Product Acidic/Basic Hydrolysis Carbamate_Hydrolysis_Product 4-hydroxy-L-proline methyl ester This compound->Carbamate_Hydrolysis_Product Strong Acidic/Basic Hydrolysis Oxidation_Product N-Benzyloxycarbonyl-4-oxo-L-proline methyl ester This compound->Oxidation_Product Oxidation

Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and purity of this compound, a stability-indicating analytical method should be developed and validated. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol

A forced degradation study is performed to intentionally degrade the sample under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][3][4][5]

Table 2: Illustrative Conditions for a Forced Degradation Study of this compound

Stress ConditionReagent/ConditionDurationNotes
Acid Hydrolysis 0.1 M HCl24 hoursNeutralize with an equivalent amount of base before analysis.
Base Hydrolysis 0.1 M NaOH4 hoursNeutralize with an equivalent amount of acid before analysis.
Oxidation 3% H₂O₂24 hoursProtect from light.
Thermal Degradation 60°C48 hoursConduct on solid and solution samples.
Photostability ICH Q1B recommended light conditions (UV & Vis)7 daysA control sample should be protected from light.

The following workflow outlines the steps for conducting a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare_Samples Prepare this compound Samples (Solid and in Solution) Start->Prepare_Samples Expose_Stress Expose Samples to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prepare_Samples->Expose_Stress Analyze_HPLC Analyze Samples by RP-HPLC Expose_Stress->Analyze_HPLC Identify_Degradants Identify and Characterize Degradants (e.g., LC-MS) Analyze_HPLC->Identify_Degradants Assess_Purity Assess Purity and Mass Balance Identify_Degradants->Assess_Purity End End Assess_Purity->End

Workflow for a forced degradation study.
RP-HPLC Method for Purity and Stability Analysis

The following is a general RP-HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.

Table 3: Recommended RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 214 nm and 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) to 1 mg/mL

Conclusion

The stability and purity of the this compound reagent are crucial for the integrity of research outcomes. Adherence to recommended storage conditions is essential to minimize degradation. This guide provides a framework for understanding the stability of this compound, including its potential degradation pathways and a detailed protocol for conducting forced degradation studies. The implementation of a robust, stability-indicating analytical method, such as the RP-HPLC method outlined, will ensure the quality of the reagent and the reliability of the data generated in its use.

References

In-Depth Technical Guide: Physicochemical Properties of Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the core physicochemical properties of Z-Hyp-OMe (N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester), a key reagent in biochemical and pharmaceutical research. The information is tailored for researchers, scientists, and professionals engaged in drug development and peptide synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Molecular Formula C₁₄H₁₇NO₅[1][2][3][4]
Molecular Weight 279.29 g/mol [1][2][4]
CAS Number 64187-48-0[1][3]

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

1. Mass Spectrometry for Molecular Weight Determination:

  • Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary method for accurately determining the molecular weight.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source is commonly used to generate ions of the analyte. The mass analyzer (e.g., Time-of-Flight or Orbitrap) then separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The precise mass of this ion is used to calculate the monoisotopic molecular weight of the neutral molecule with high accuracy.

2. Elemental Analysis for Molecular Formula Confirmation:

  • Methodology: Combustion analysis is employed to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

  • Instrumentation: A CHN analyzer combusts a small, precisely weighed sample of this compound in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

  • Data Analysis: The percentage composition of each element is used to derive the empirical formula. This, in combination with the accurate molecular weight from mass spectrometry, confirms the definitive molecular formula.

Workflow and Data Representation

The logical flow for identifying and presenting the core molecular data of a chemical compound like this compound is illustrated below.

G A User Query: This compound Molecular Weight and Formula B Database Search: (e.g., PubChem, Chemical Supplier Databases) A->B C Data Extraction: - Molecular Formula - Molecular Weight - CAS Number B->C D Data Aggregation & Verification C->D E Quantitative Data Summary (Table) D->E Consistent Data F Final Report Generation E->F

Caption: Workflow for obtaining and presenting this compound molecular data.

References

The Enduring Guardian: An In-depth Technical Guide to Z-Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of synthetic organic chemistry, has been an indispensable tool for the protection of amines since its introduction by Max Bergmann and Leonidas Zervas in 1932. Its strategic application was a pivotal development in the art of peptide synthesis, enabling the controlled, stepwise assembly of amino acids. Despite the advent of other widely used protecting groups such as Boc and Fmoc, the Z-group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and the development of complex pharmaceuticals. This technical guide provides a comprehensive exploration of the Z-protecting group, detailing its core chemical principles, quantitative performance data, detailed experimental protocols, and key strategic applications.

Core Principles and Strategic Applications

The primary function of the Z-protecting group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines by converting them into significantly less reactive carbamates.[1] This strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions at the N-terminus during peptide bond formation. The Z-group is renowned for its stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media.[1][2][3]

A key feature of the Z-group is its orthogonality to other common amine protecting groups. It is stable to the mildly acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This orthogonality is a critical advantage in complex synthetic strategies that require the selective deprotection of multiple functional groups.

Introduction of the Z-Protecting Group

The most prevalent method for the introduction of the Z-group is the Schotten-Baumann reaction, where an amine is acylated with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.[5][6] The base, typically an aqueous solution of sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The pH of the reaction is crucial and is generally maintained between 8 and 10 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the benzyl chloroformate.[5][7]

Quantitative Data for Z-Group Introduction

The following table summarizes typical reaction conditions and yields for the N-protection of various amines and amino acids with the Z-group.

SubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)
Amino AcidBenzyl ChloroformateNa₂CO₃ / NaHCO₃Water2-40-25>90
AnilineBenzyl Chloroformate-Water0.08RT95
Aliphatic AmineBenzyl Chloroformate-Water0.03-0.17RT92-98
AmineBenzyl N-Succinimidyl CarbonateNaHCO₃THF/Water (1:1)-RTHigh

Cleavage of the Z-Protecting Group

The selective removal of the Z-group is a critical step in synthetic campaigns. The two most common and reliable methods for its cleavage are catalytic hydrogenolysis and treatment with strong acids.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for Z-group deprotection due to its mild, neutral pH conditions and the clean nature of its byproducts (toluene and carbon dioxide).[1][3][8] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1]

A safer alternative to using hydrogen gas, particularly for larger-scale reactions, is transfer hydrogenation.[1][3] This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium catalyst.[1][9]

Acidic Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), acidic cleavage provides a robust alternative.[1] The most common reagent for this purpose is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[1][10] This method is effective but harsh, and care must be taken with acid-sensitive substrates.

Quantitative Data for Z-Group Cleavage

The following table provides a comparison of various deprotection methods for the Z-group.

MethodReagentsSolventTime (h)Temp (°C)Yield (%)
Catalytic HydrogenolysisH₂, 10% Pd/CMethanol (B129727)1-4RT>95
Transfer HydrogenolysisAmmonium Formate, 10% Pd/CMethanol0.5-2RT>95
Transfer HydrogenolysisFormic Acid, Pd BlackEthanol1.52598
Acidic Cleavage33% HBr in Acetic AcidAcetic Acid2-16RT>90
Acidic CleavageAlCl₃HFIP-RTHigh

Experimental Protocols

Protocol 1: N-Protection of an Amino Acid using Benzyl Chloroformate

Materials:

  • Amino Acid (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl, 1.1 equiv)

  • Water

  • Diethyl ether

  • Hydrochloric Acid (2M)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate, adjusting the pH to between 9 and 10.[5]

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate dropwise to the cold, stirred solution, ensuring the temperature remains below 10 °C.[5]

  • Continue stirring at room temperature for 2-4 hours while monitoring the reaction progress by TLC.[5]

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 2M HCl.[5]

  • The N-Cbz protected amino acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[2]

Protocol 2: Cleavage of the Z-Group by Catalytic Hydrogenolysis

Materials:

  • Z-protected compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Z-protected compound in methanol in a flask equipped with a stir bar.[1]

  • Carefully add the 10% Pd/C catalyst to the solution.[1]

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Cleavage of the Z-Group using HBr in Acetic Acid

Materials:

  • Z-protected compound (1.0 equiv)

  • 33% Hydrogen Bromide in Acetic Acid

  • Glacial Acetic Acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Z-protected compound in glacial acetic acid at room temperature.[1]

  • Add the solution of 33% HBr in acetic acid to the mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.[1]

  • Upon completion, precipitate the amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the product under vacuum.

Visualizing Z-Protecting Group Chemistry

The following diagrams, created using the DOT language, illustrate the core mechanisms and workflows associated with Z-protecting group chemistry.

Z_Protection_Mechanism cluster_reactants Reactants amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack cbz_cl Cbz-Cl (Benzyl Chloroformate) cbz_cl->intermediate base Base (e.g., Na₂CO₃) salt Base·HCl base->salt Neutralization product R-NH-Cbz (Z-protected Amine) intermediate->product Collapse & Cl⁻ elimination hcl HCl Z_Cleavage_Hydrogenolysis z_amine R-NH-Cbz (Z-protected Amine) carbamic_acid [R-NH-COOH] (Carbamic Acid Intermediate) z_amine->carbamic_acid Hydrogenolysis toluene Toluene z_amine->toluene Byproduct h2_pdc H₂ / Pd/C amine R-NH₂ (Amine) carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2 SPPS_Workflow start Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Couple next Fmoc-AA-OH (e.g., DIC/HOBt) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Continue Elongation final_deprotection Final Deprotection & Cleavage (e.g., TFA cocktail) repeat->final_deprotection Synthesis Complete peptide Purified Peptide final_deprotection->peptide

References

The Pivotal Role of Hydroxyproline Derivatives in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyproline (B1673980), a non-essential amino acid, is a fundamental component of collagen, providing stability to its triple-helical structure. Beyond its structural role, derivatives of hydroxyproline have emerged as versatile tools in a multitude of research applications, from advancing drug discovery to engineering novel biomaterials and serving as critical diagnostic markers. This technical guide provides an in-depth exploration of the applications of hydroxyproline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Drug Discovery and Development

The unique conformational constraints imposed by the pyrrolidine (B122466) ring of hydroxyproline make its derivatives valuable scaffolds in medicinal chemistry. They are instrumental in the design of enzyme inhibitors and peptidomimetics, targeting a range of diseases.

Enzyme Inhibitors

Hydroxyproline-based compounds have been successfully developed as potent inhibitors of various enzymes, most notably prolyl hydroxylases.

Prolyl Hydroxylase Domain (PHD) Inhibitors: These inhibitors stabilize Hypoxia-Inducible Factor-α (HIF-α), a key transcription factor in the cellular response to low oxygen.[1][2] Under normoxic conditions, PHDs hydroxylate proline residues on HIF-α, targeting it for degradation. By inhibiting PHDs, these derivatives mimic a hypoxic state, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism is being exploited for the treatment of anemia associated with chronic kidney disease.[1][2] Several HIF-PH inhibitors, such as Roxadustat, Daprodustat, and Vadadustat, have been approved for clinical use in various countries.[2]

Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibitors: C-P4H is essential for the post-translational formation of hydroxyproline in collagen.[3] Its inhibition is a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis and cancer metastasis.[3] High-throughput screening assays have been developed to identify novel C-P4H1 inhibitors.[2][3]

Isoprenyltransferase Inhibitors: Peptidomimetics derived from hydroxyproline have been shown to inhibit farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).[4] These enzymes are crucial for the post-translational modification of proteins involved in cell signaling, including the Ras family of oncoproteins. Inhibition of these enzymes is a key strategy in cancer therapy.[4]

Inhibitor Class Target Enzyme Example Compound IC50 / KD Therapeutic Application
PHD InhibitorsProlyl Hydroxylase Domain EnzymesRoxadustat-Anemia in CKD[1][2]
C-P4H InhibitorsCollagen Prolyl 4-Hydroxylase 1Silodosin, TiclopidineDose-dependent inhibitionFibrosis, Cancer[3]
Isoprenyltransferase InhibitorsFarnesyltransferase (FTase)Hydroxyproline-derived peptidomimeticsHigh nM to low µM IC50 rangeCancer[4]
VHL Ligandsvon Hippel-Lindau (VHL) E3 LigaseVH032KD = 185 ± 7 nM[5]PROTACs[1][6]
VHL LigandsVHL Ligand with (3R,4S)-F-Hyp14aKD = 185 ± 7 nM[5]PROTACs[5]
VHL LigandsVHL Ligand with (3S,4S)-F-Hyp14bKD = 3.6 ± 0.1 µM[5]PROTACs[5]
Peptidomimetics and PROTACs

The conformationally restricted nature of the hydroxyproline scaffold is advantageous in designing peptidomimetics with improved stability and cell permeability. A significant application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Hydroxyproline derivatives form the core of many ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.[1][6] By linking these VHL ligands to a molecule that binds a protein of interest, researchers can induce the degradation of specific proteins involved in disease, offering a powerful therapeutic strategy.[6] Fluorinated hydroxyproline derivatives have been synthesized to fine-tune binding affinity and conformational preferences for VHL, enhancing the efficacy of PROTACs.[6]

Collagen Research and Material Science

Hydroxyproline is a hallmark of collagen, and its derivatives are indispensable for studying collagen structure, stability, and synthesis. This knowledge is being leveraged to create novel biomaterials with tailored properties.

Collagen Stability

The hydroxylation of proline to 4-hydroxyproline (B1632879) is crucial for the stability of the collagen triple helix.[7] Studies using synthetic collagen-like peptides have demonstrated that the presence of 4-hydroxyproline significantly increases the thermal stability of the triple helix.[7] Conversely, 3-hydroxyproline (B1217163) has been found to destabilize the collagen triple helix.[7] These findings are critical for understanding collagen-related diseases and for the rational design of collagen-based biomaterials.

Biomimetic and Biodegradable Polymers

Hydroxyproline is a versatile building block for the synthesis of novel biomimetic and biodegradable polymers, including polypeptides, polyesters, and polythioesters. The additional hydroxyl group provides a site for further functionalization, allowing for the creation of polymers with diverse properties and applications in drug delivery, tissue engineering, and as absorbable implants.

Material Key Property Potential Application
Proline-rich Collagen-like Triple-HelicesHigher stiffness and Young's moduliMaterials requiring high stiffness[8][9]
Hydroxyproline-rich Collagen-like Triple-HelicesIncreased elasticityMaterials requiring flexibility[8][9]
Collagen Mimetic Protein (1BKV, 21 HYP residues)Higher binding energy for chain separationEnhanced stability[10][11]
Collagen Mimetic Protein (3A08, 2 HYP residues)Intermediate binding energy for chain separationModerate stability[10][11]
Collagen Mimetic Protein (2CUO, 0 HYP residues)Lower binding energy for chain separationLower stability[10][11]

Diagnostic and Biomarker Applications

The concentration of hydroxyproline and its metabolites in biological fluids and tissues can serve as a valuable biomarker for various pathological conditions, particularly those involving altered collagen metabolism.

Fibrosis

Fibrosis is characterized by the excessive deposition of collagen and other extracellular matrix components.[12] The quantification of hydroxyproline in tissue biopsies, serum, or urine is a well-established method for assessing the extent of fibrosis in organs such as the liver, lungs, and bone marrow.[12][13][14] This provides a quantitative measure to monitor disease progression and the efficacy of anti-fibrotic therapies.[12][13][14]

Sample Type Disease Finding
Lung Tissue (Rat Model)Idiopathic Pulmonary FibrosisL-Hyp concentration significantly higher in IPF model (3.64 mg/g) vs. healthy control (2.33 mg/g)[15]
Bone Marrow (Mouse Model)MyelofibrosisHydroxyproline content correlates with the severity of bone marrow fibrosis[13]
Urine MicrovesiclesRenal Transplant PatientsIncreased levels of hydroxyproline compared to healthy controls, correlating with inflammation[16]
Cancer

Altered collagen metabolism is a feature of many cancers. Hydroxyproline metabolism has been implicated in the regulation of HIF-1α, a key factor in tumor angiogenesis and metastasis.[9] This suggests that targeting hydroxyproline metabolism could be a novel strategy for cancer treatment.[9]

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway

The Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway is a critical cellular response to low oxygen levels and is a primary target for hydroxyproline derivatives that inhibit prolyl hydroxylases.

HIF_1a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD Prolyl Hydroxylase (PHD) PHD->HIF1a_OH O2 O2 O2->PHD aKG α-KG aKG->PHD VHL VHL E3 Ligase HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Binding & Activation PHD_Inhibitor PHD Inhibitor (Hydroxyproline Derivative) PHD_Inhibitor->PHD Inhibition

Caption: HIF-1α signaling under normoxic and hypoxic conditions, and the point of intervention by PHD inhibitors.

Experimental Workflow: Synthesis of a Hydroxyproline Derivative

This workflow outlines a general procedure for the synthesis of a modified hydroxyproline derivative, a common task in developing new chemical probes or drug candidates.

Synthesis_Workflow start Start: N-Boc-4-oxo-L-proline benzyl (B1604629) ester step1 1. Enolate Formation (e.g., with metal hexamethyldisylazides) start->step1 step2 2. Electrophilic Reaction (e.g., Fluorination with N-fluorobenzenesulfonimide) step1->step2 step3 3. Work-up and Purification (e.g., Chromatography) step2->step3 step4 4. Deprotection of Benzyl Ester (e.g., Hydrogenolysis) step3->step4 step5 5. Deprotection of Boc Group (e.g., with TFA) step4->step5 product Final Product: Modified Hydroxyproline Derivative step5->product

Caption: A generalized workflow for the chemical synthesis of a modified hydroxyproline derivative.

Experimental Workflow: High-Throughput Screening for C-P4H1 Inhibitors

This workflow illustrates a typical high-throughput screening (HTS) process to identify inhibitors of Collagen Prolyl 4-Hydroxylase 1 (C-P4H1).

HTS_Workflow cluster_plate_prep Assay Plate Preparation cluster_screening Screening and Detection cluster_analysis Data Analysis and Hit Validation compound_library Compound Library (e.g., FDA-approved drugs) dispensing Dispense Compounds, Enzyme, and Reagents into 384-well plates compound_library->dispensing enzyme_prep Prepare C-P4H1 Enzyme enzyme_prep->dispensing reagent_mix Prepare Reagent Mix (Peptide substrate, FeSO4, Ascorbate, α-KG) reagent_mix->dispensing incubation Incubate at Room Temperature dispensing->incubation detection Add Detection Reagent (e.g., Succinate-Glo™) incubation->detection readout Measure Luminescence detection->readout data_analysis Calculate % Inhibition readout->data_analysis hit_identification Identify Primary Hits data_analysis->hit_identification dose_response Dose-Response Curves of Hits hit_identification->dose_response ic50 Determine IC50 Values dose_response->ic50

Caption: A high-throughput screening workflow for the identification of C-P4H1 inhibitors.

Detailed Experimental Protocols

Quantification of Hydroxyproline in Tissue Samples

This protocol is adapted from established methods for the colorimetric determination of hydroxyproline content as a measure of collagen.[7]

Materials:

  • Tissue sample (e.g., 10-20 mg)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Pressure-tight vials with PTFE-lined caps

  • Heating block or oven (120°C)

  • Sodium borate (B1201080) buffer (pH 8.7)

  • Chloramine-T solution (0.2 M)

  • Sodium thiosulfate (B1220275) (3.6 M)

  • Toluene (B28343)

  • Potassium chloride (KCl)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

  • Spectrophotometer

Procedure:

  • Sample Preparation and Hydrolysis: a. Weigh the tissue sample and place it in a pressure-tight vial. b. Add a sufficient volume of 12 M HCl to cover the tissue (e.g., 1 mL for 10 mg of tissue). c. Tightly cap the vial and hydrolyze at 120°C for 3-16 hours. d. Allow the hydrolysate to cool to room temperature.

  • Neutralization and Oxidation: a. Take an aliquot of the hydrolysate (e.g., 50 µL) and dilute it with distilled water (e.g., to 2.3 mL). b. Neutralize the sample with KOH using an indicator (e.g., phenolphthalein). c. Add 0.5 mL of sodium borate buffer. d. Add 2.0 mL of chloramine-T solution and incubate at room temperature for 25 minutes to oxidize the hydroxyproline.

  • Extraction and Color Development: a. Stop the oxidation by adding 1.2 mL of sodium thiosulfate. b. Add 2.5 mL of toluene and saturate with KCl. c. Mix thoroughly and centrifuge to separate the phases. d. Discard the upper toluene phase, which contains impurities. e. Heat the aqueous phase in a boiling water bath for 30 minutes to convert the oxidation product to pyrrole. f. Cool the sample and perform a second extraction with toluene. g. Take 1.5 mL of the final toluene layer and mix with 0.6 mL of Ehrlich's reagent.

  • Measurement: a. Incubate for 15-30 minutes at room temperature for color development. b. Measure the absorbance at 560 nm using a spectrophotometer.

  • Quantification: a. Prepare a standard curve using known concentrations of hydroxyproline. b. Calculate the hydroxyproline content in the tissue sample based on the standard curve and express the results as µg of hydroxyproline per mg of tissue wet weight.

High-Throughput Screening for C-P4H1 Inhibitors

This protocol outlines a bioluminescence-based high-throughput screening assay to identify inhibitors of C-P4H1.[2]

Materials:

  • Compound library

  • Recombinant human C-P4H1

  • Peptide substrate (e.g., (Pro-Pro-Gly)10)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ascorbate

  • α-ketoglutarate (α-KG)

  • Succinate-Glo™ Hydroxylase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: a. Dispense the compounds from the library into 384-well assay plates at the desired screening concentration (e.g., 10 µM). Include appropriate positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme and Substrate Preparation: a. Prepare a solution of C-P4H1 enzyme. b. Prepare a reaction mixture containing the peptide substrate, FeSO₄, ascorbate, and α-KG in an appropriate buffer.

  • Reaction Initiation: a. Add the C-P4H1 enzyme solution to the compound-containing wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. b. Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Reaction Incubation: a. Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

  • Detection: a. Stop the reaction and measure the amount of succinate (B1194679) produced (a byproduct of the hydroxylation reaction) by adding the Succinate-Glo™ reagent according to the manufacturer's instructions. This reagent converts succinate into a luminescent signal. b. Incubate for a further period to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Calculate the percentage of inhibition for each compound relative to the controls. c. Identify "hits" based on a predefined inhibition threshold.

  • Hit Confirmation and Follow-up: a. Re-test the primary hits to confirm their activity. b. Perform dose-response experiments for the confirmed hits to determine their IC50 values.

Conclusion

Hydroxyproline derivatives have transitioned from being viewed primarily as structural components of collagen to becoming indispensable tools in cutting-edge research. Their applications in drug discovery, particularly as enzyme inhibitors and components of PROTACs, are at the forefront of developing novel therapeutics. In material science, they offer a bio-inspired route to advanced polymers. Furthermore, their role as biomarkers is enhancing our ability to diagnose and monitor fibrotic diseases and cancer. The continued exploration of the synthesis and application of these versatile molecules promises to unlock further innovations across the scientific and medical landscape.

References

Z-Hyp-OMe: A Core Component in Advancing Collagen Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of collagen research, understanding the fundamental drivers of its unique triple helix stability is paramount. The post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp) is a cornerstone of this stability, a modification catalyzed by prolyl 4-hydroxylase. The scientific community has dedicated significant effort to elucidating the precise mechanisms behind this stabilization, with stereoelectronic effects now largely accepted as the primary contributor over previously hypothesized water-bridging networks.[1] To probe these structural and stability determinants, synthetic collagen mimetic peptides (CMPs) have become an indispensable tool.[2][3]

At the heart of synthesizing these CMPs is the need for precisely protected amino acid building blocks. N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester, commonly abbreviated as Z-Hyp-OMe, represents one such critical reagent.[4] With its amino group protected by a benzyloxycarbonyl (Z or Cbz) group and its carboxyl group as a methyl ester, this compound is a key intermediate for the solution-phase or solid-phase synthesis of peptides containing the crucial hydroxyproline (B1673980) residue.[5] This technical guide provides an in-depth overview of the role of this compound and its derivatives in collagen research, focusing on its application in peptide synthesis, the resulting biophysical insights into collagen stability, and the experimental protocols that underpin these discoveries.

The Role of Hydroxyproline and its Derivatives in Collagen Stability

The stability of the collagen triple helix is significantly enhanced by the presence of hydroxyproline in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[6] Studies using CMPs have allowed researchers to quantify the effects of modifying the hydroxyproline residue, providing strong evidence for the role of stereoelectronic effects in this stabilization. O-methylation of the hydroxyl group, for instance, further increases the stability of the triple helix, which supports the hypothesis that the electronegativity of the oxygen atom, rather than its ability to form hydrogen bonds with water, is key to preorganizing the peptide backbone into the necessary conformation for triple helix formation.[1]

Quantitative Data on Collagen Mimetic Peptide Stability

The thermal stability of CMPs is typically assessed by measuring the melting temperature (Tm), the temperature at which half of the triple helix unfolds. The data below, derived from various studies, illustrates the impact of hydroxyproline and its modifications on the stability of collagen-like peptides.

Peptide SequenceTm (°C)ΔH (kcal/mol)ΔS (cal/mol·K)Reference
(Pro-Pro-Gly)1024--[7]
(Pro-Hyp-Gly)1058-13.6-37.1[1]
(Pro-Mop-Gly)10 (Mop = O-methyl-Hyp)70.1-27.9-70.1[1]
(Pro-Flp-Gly)10 (Flp = 4R-fluoroproline)91-20.5-55.8[1]

Table 1: Thermodynamic parameters for the unfolding of various collagen mimetic peptides. These values highlight the stabilizing effect of hydroxyproline (Hyp) and its further enhancement by O-methylation (Mop) and fluorination (Flp).

Ac-Xaa-OMe DerivativeKtrans/cis (in D2O)Reference
Ac-Pro-OMe4.6[8]
Ac-3-Hyp-OMe4.9[8]
Ac-Hyp-OMe--
Ac-Mop-OMe6.7[1]

Table 2: Trans/cis ratios of the amide bond in acetylated proline derivatives as determined by NMR spectroscopy. A higher Ktrans/cis ratio indicates a greater preference for the trans conformation, which is required for the collagen triple helix.

Experimental Protocols

The synthesis of CMPs is a cornerstone of modern collagen research. The following is a representative protocol for the solution-phase synthesis of a protected tripeptide, which can then be used in solid-phase peptide synthesis to build longer CMPs. This protocol is based on methodologies described in the literature for similar compounds.[5]

Synthesis of Cbz-Hyp(tBu)-Gly-OMe

Objective: To synthesize the protected tripeptide building block Cbz-Hyp(tBu)-Gly-OMe, a derivative of this compound where the hydroxyl group is protected with a tert-butyl group.

Materials:

  • Cbz-Hyp(tBu)-OH

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • HCl·GlyOMe (Glycine methyl ester hydrochloride)

  • Ethyl acetate (B1210297) (EtOAc)

  • 0.10 M KHSO4

  • Saturated aqueous NaHCO3

  • Na2SO4

  • Tetrahydrofuran (THF)

  • Dry ice/acetone bath

Procedure:

  • Activation of Cbz-Hyp(tBu)-OH:

    • Dissolve Cbz-Hyp(tBu)-OH (1 equivalent) and NMM (1.1 equivalents) in THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add isobutyl chloroformate (1 equivalent) dropwise. A white precipitate of NMM·HCl will form.

  • Coupling with Glycine Methyl Ester:

    • Add solid HCl·GlyOMe (1 equivalent) to the reaction mixture in one portion.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Remove the NMM·HCl precipitate by filtration.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution successively with 0.10 M KHSO4 (twice) and saturated aqueous NaHCO3 (twice).

    • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the product.

  • Characterization:

    • The purity of the resulting Cbz-Hyp(tBu)-Gly-OMe can be assessed by LC-MS.

    • The structure can be confirmed by 1H and 13C NMR spectroscopy.

Visualizing Key Processes in Collagen Research

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) of a Collagen Mimetic Peptide start Start with solid support resin deprotection1 Fmoc deprotection start->deprotection1 coupling1 Couple Fmoc-Gly-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc deprotection wash1->deprotection2 coupling2 Couple Fmoc-Hyp(tBu)-OH (using a derivative of this compound) deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc deprotection wash2->deprotection3 coupling3 Couple Fmoc-Pro-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 repeat Repeat cycle for (Pro-Hyp-Gly)n wash3->repeat cleavage Cleave peptide from resin and remove side-chain protecting groups repeat->cleavage purification Purify by HPLC cleavage->purification characterization Characterize by Mass Spectrometry purification->characterization

Workflow for Solid-Phase Peptide Synthesis of a Collagen Mimetic Peptide.

signaling_pathway cluster_stability Mechanism of Collagen Triple Helix Stabilization cluster_effect Stereoelectronic Effects pro Proline residue in Yaa position p4h Prolyl 4-hydroxylase (P4H) pro->p4h Hydroxylation hyp (2S,4R)-4-Hydroxyproline (Hyp) p4h->hyp methylation O-methylation (e.g., forming Mop) hyp->methylation Chemical Modification pucker Cγ-exo ring pucker hyp->pucker mop (2S,4R)-4-Methoxyproline (Mop) methylation->mop mop->pucker preorganization Backbone preorganization pucker->preorganization stability Increased Triple Helix Stability preorganization->stability

Conceptual diagram of collagen triple helix stabilization.

Conclusion

This compound and its analogs are fundamental tools in the arsenal (B13267) of chemists and biochemists studying collagen. While not a bioactive molecule that directly influences cellular pathways, its role in the precise chemical synthesis of collagen mimetic peptides is indispensable. The ability to incorporate modified hydroxyproline residues into peptides has been instrumental in dissecting the subtle yet powerful stereoelectronic forces that govern the stability of the collagen triple helix. The continued use of such protected amino acids will undoubtedly fuel further discoveries in the fields of biomaterials, tissue engineering, and the molecular basis of connective tissue diseases. This guide serves as a foundational resource for researchers leveraging these powerful chemical tools to unravel the complexities of collagen biology.

References

The Strategic Use of Z-Hyp-OMe in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester, commonly abbreviated as Z-Hyp-OMe, is a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex peptides and peptidomimetics. Its strategic design, incorporating key protecting groups, allows for the controlled and sequential formation of amide bonds, making it an indispensable tool for chemists. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of this compound in synthesis, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this reagent to its full potential.

Core Principles: The Role of Protecting Groups in this compound

This compound is a derivative of the non-proteinogenic amino acid L-hydroxyproline, featuring two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the methyl ester (OMe). This dual protection is the cornerstone of its utility in synthesis.

  • N-terminal Protection (Z-group): The benzyloxycarbonyl group safeguards the secondary amine of the pyrrolidine (B122466) ring. This prevents the amine from participating in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation. The Z-group is renowned for its stability under a wide range of reaction conditions and can be selectively removed under mild conditions, most commonly through catalytic hydrogenation.

  • C-terminal Protection (OMe-group): The methyl ester protects the carboxylic acid functionality. This protection prevents the carboxyl group from reacting with activated amino acids during peptide chain elongation. The methyl ester is typically removed via saponification, a hydrolysis reaction carried out under basic conditions.

The strategic use of these orthogonal protecting groups—one removed by hydrogenation and the other by hydrolysis—provides chemists with precise control over the synthetic route, enabling the stepwise and efficient construction of desired peptide sequences.

Key Synthetic Applications of this compound

The primary application of this compound lies in solution-phase peptide synthesis. The general workflow involves three key stages:

  • Peptide Coupling: The free carboxylic acid of this compound is activated and then reacted with the free amino group of another amino acid or peptide fragment to form a new peptide bond.

  • N-terminal Deprotection: The Z-group is removed from the newly formed dipeptide to expose the amine, allowing for further chain elongation.

  • C-terminal Deprotection: Once the desired peptide chain is assembled, the C-terminal methyl ester is hydrolyzed to yield the final peptide with a free carboxylic acid.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations involving this compound. These protocols are representative and may require optimization based on the specific substrate and desired scale.

Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester

This protocol describes a general procedure for the coupling of this compound with an amino acid methyl ester, for example, Glycine methyl ester (H-Gly-OMe), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.

Reaction Scheme:

This compound + H-Gly-OMe·HCl -> Z-Hyp-Gly-OMe

Materials:

Reagent/SolventMolar Equivalent
This compound1.0
H-Gly-OMe·HCl1.1
EDC·HCl1.2
HOBt1.2
Diisopropylethylamine (DIPEA)1.1
Dichloromethane (DCM), anhydrous-
N,N-Dimethylformamide (DMF), anhydrous-

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • In a separate flask, suspend H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir for 15 minutes at room temperature to generate the free base.

  • Combine the two solutions and cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dipeptide Z-Hyp-Gly-OMe.

Typical Yield: 85-95%

Protocol 2: N-terminal Z-Group Deprotection via Catalytic Hydrogenation

This protocol outlines the removal of the Z-group from a peptide, for example, Z-Hyp-Gly-OMe, using catalytic hydrogenation.

Reaction Scheme:

Z-Hyp-Gly-OMe + H₂ --(Pd/C)--> H-Hyp-Gly-OMe + Toluene + CO₂

Materials:

Reagent/SolventAmount
Z-Hyp-Gly-OMe1.0 eq
Palladium on Carbon (10% Pd/C)10 mol %
Methanol (B129727) (MeOH)-
Hydrogen (H₂) gas1 atm (balloon)

Procedure:

  • Dissolve the Z-protected peptide (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (10 mol %) to the solution.

  • Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide, H-Hyp-Gly-OMe.

Typical Yield: >95%

Protocol 3: C-terminal Methyl Ester Deprotection via Saponification

This protocol describes the hydrolysis of the C-terminal methyl ester of a peptide, for example, H-Hyp-Gly-OMe, using lithium hydroxide.

Reaction Scheme:

H-Hyp-Gly-OMe + LiOH -> H-Hyp-Gly-OH

Materials:

Reagent/SolventMolar Equivalent
H-Hyp-Gly-OMe1.0
Lithium Hydroxide (LiOH)1.1
Tetrahydrofuran (THF)-
Water-

Procedure:

  • Dissolve the peptide methyl ester (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M aqueous solution of LiOH (1.1 eq) dropwise while stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

  • Remove the THF under reduced pressure.

  • The resulting aqueous solution can be lyophilized to obtain the final deprotected peptide, H-Hyp-Gly-OH.

Typical Yield: >90%

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.

Synthesis_Workflow Z_Hyp_OMe This compound Coupling Peptide Coupling (EDC, HOBt) Z_Hyp_OMe->Coupling Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Acid_Ester->Coupling Z_Dipeptide_Ester Z-Dipeptide Ester (e.g., Z-Hyp-Gly-OMe) Coupling->Z_Dipeptide_Ester Deprotection_Z N-terminal Deprotection (H₂, Pd/C) Z_Dipeptide_Ester->Deprotection_Z Dipeptide_Ester Dipeptide Ester (e.g., H-Hyp-Gly-OMe) Deprotection_Z->Dipeptide_Ester Deprotection_OMe C-terminal Deprotection (LiOH) Dipeptide_Ester->Deprotection_OMe Final_Peptide Final Dipeptide (e.g., H-Hyp-Gly-OH) Deprotection_OMe->Final_Peptide

Caption: Overall workflow for dipeptide synthesis using this compound.

Peptide_Coupling cluster_reactants Reactants cluster_reagents Reagents Z_Hyp_OMe This compound Activation Activation of Carboxyl Group Z_Hyp_OMe->Activation H_Gly_OMe H-Gly-OMe Nucleophilic_Attack Nucleophilic Attack by Amine H_Gly_OMe->Nucleophilic_Attack EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Activation->Nucleophilic_Attack Z_Hyp_Gly_OMe Z-Hyp-Gly-OMe Nucleophilic_Attack->Z_Hyp_Gly_OMe

Caption: Logical flow of the peptide coupling reaction.

Deprotection_Steps cluster_N_terminal N-terminal Z-Group Deprotection cluster_C_terminal C-terminal OMe-Group Deprotection Z_Peptide Z-Protected Peptide H2_PdC H₂ / Pd/C Z_Peptide->H2_PdC Free_Amine_Peptide Peptide with Free Amine H2_PdC->Free_Amine_Peptide Peptide_Ester Peptide Methyl Ester LiOH LiOH / H₂O Peptide_Ester->LiOH Free_Acid_Peptide Peptide with Free Carboxylic Acid LiOH->Free_Acid_Peptide

Caption: Deprotection strategies for Z- and OMe- groups.

Conclusion

This compound is a cornerstone reagent for the synthesis of hydroxyproline-containing peptides. A thorough understanding of its protecting group chemistry and the application of robust coupling and deprotection protocols are essential for its successful utilization. The experimental methodologies and workflows presented in this guide provide a solid foundation for researchers to design and execute complex peptide syntheses, ultimately enabling the development of novel therapeutics and research tools.

An In-depth Technical Guide to the Commercial Availability and Application of Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Z-Hyp-OMe, including its commercial availability, chemical properties, and representative experimental protocols for its application in peptide synthesis.

Introduction to this compound

This compound, or N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester, is a protected amino acid derivative commonly used as a building block in peptide synthesis.[1][2] The benzyloxycarbonyl (Z) group protects the amine terminus, while the methyl ester protects the carboxyl terminus, allowing for controlled and site-specific peptide bond formation. Its structural incorporation of a hydroxylated proline residue makes it a valuable reagent for synthesizing peptides with specific conformational properties and for introducing sites for further functionalization.

Commercial Availability

This compound is readily available from several commercial suppliers of biochemical reagents and building blocks for peptide synthesis. The following table summarizes the availability from various vendors.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular WeightPurity
MedchemExpressThis compound64187-48-0C₁₄H₁₇NO₅279.29 g/mol Not specified
AapptecThis compound64187-48-0C₁₄H₁₇NO₅279.29 g/mol Lot-specific
ChemSceneThis compound64187-48-0C₁₄H₁₇NO₅279.29 g/mol ≥95%
Kilo BiotechnologyThis compound64187-48-0Not specifiedNot specified99%
ChemicalBookThis compound64187-48-0Not specifiedNot specifiedNot specified

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueSource
CAS Number 64187-48-0[1][2][3][4][5]
Molecular Formula C₁₄H₁₇NO₅[2][3]
Molecular Weight 279.29 g/mol [2][3]
Synonyms N-Cbz-L-4-Hydroxyproline methyl ester, (2S,4R)-1-BENZYL 2-METHYL 4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE, Cbthis compound[2]
Storage Conditions 4°C for short term; -20°C to -80°C for long term stock solutions.[3][6]
Shipping Conditions Room temperature in the continental US; may vary elsewhere.[3][6]

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the provided search results, the general principles of using Z-protected amino acid methyl esters in peptide synthesis are well-established. The following are representative protocols adapted from methodologies for similar compounds, such as Z-Asp(OMe)-OH, which can be applied to this compound with minor modifications.[7][8][9]

4.1. Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to a free amine of an amino acid or peptide ester in solution.

Materials:

  • This compound

  • Amino acid or peptide ester with a free amine (e.g., H-Xaa-OR)

  • Coupling reagents: EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents)

  • Base: NMM or DIPEA (1 equivalent if starting from a hydrochloride salt)

  • Anhydrous solvent: DMF or DCM

Procedure:

  • Preparation of the Free Amine: If starting with a hydrochloride salt of the amino acid/peptide ester, dissolve it in anhydrous DMF and neutralize with 1 equivalent of NMM or DIPEA.

  • Activation of this compound: In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add EDC·HCl (1.2 equivalents) to the this compound/HOBt solution. To this, add the free amine solution prepared in step 1.

  • Reaction Progression: Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and continue stirring overnight.

  • Work-up: Quench the reaction with water. Extract the peptide product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography.

4.2. Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the incorporation of this compound onto a resin-bound peptide with a free N-terminus.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (3 equivalents relative to resin loading)

  • Coupling reagents: HOBt (3 equivalents), DIC (3 equivalents)

  • Anhydrous solvent: DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF. If the N-terminus is protected, perform the standard deprotection protocol (e.g., with piperidine (B6355638) for Fmoc).

  • Activation of this compound: In a separate reaction vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated this compound solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the coupling completion using a qualitative method such as the Kaiser test. If the test is positive after 4 hours, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Signaling Pathways

This compound is a synthetic building block used in the chemical synthesis of peptides.[10] It is not a naturally occurring signaling molecule and is not known to be directly involved in endogenous cellular signaling pathways. Peptides synthesized using this compound, however, may be designed to interact with and modulate specific signaling pathways as part of a drug discovery and development process.

Visualizations

The following diagrams illustrate the experimental workflows for the application of this compound in peptide synthesis.

Solution_Phase_Peptide_Coupling cluster_reactants Reactants cluster_process Process cluster_product Product Z_Hyp_OMe This compound Activation Activation Z_Hyp_OMe->Activation Amino_Ester Amino Acid/Peptide Ester (e.g., H-Xaa-OR) Coupling Coupling Amino_Ester->Coupling Coupling_Reagents Coupling Reagents (EDC, HOBt) Coupling_Reagents->Activation Activation->Coupling Workup Work-up Coupling->Workup Protected_Peptide Protected Peptide (Z-Hyp-Xaa-OR) Workup->Protected_Peptide

Caption: Workflow for Solution-Phase Peptide Coupling using this compound.

Solid_Phase_Peptide_Synthesis Resin Resin-bound Peptide (Free N-terminus) Coupling Couple to Resin Resin->Coupling Z_Hyp_OMe This compound + HOBt Activation Add DIC for Activation Z_Hyp_OMe->Activation Activation->Coupling Wash_Dry Wash and Dry Coupling->Wash_Dry Final_Product Resin-bound Peptide with this compound Wash_Dry->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

References

An In-depth Technical Guide on the Safety and Handling of Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the safe handling and use of Z-Hyp-OMe (N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester), a biochemical reagent utilized in life science research.[1][2] The following sections detail the known properties, safety precautions, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling. Key identifiers and properties are summarized below.

PropertyValueReference
Synonyms N-Cbz-4-trans-hydroxy-L-proline Methyl Ester, N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline Methyl Ester, (2S,4R)-1-BENZYL 2-METHYL 4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE[2][3]
CAS Number 64187-48-0[2][3]
Molecular Formula C14H17NO5[2][3]
Molecular Weight 279.3 g/mol (279.29 g/mol computed)[2][3]

Hazard Identification and Safety Precautions

Potential Hazards:

  • May be harmful if inhaled, ingested, or absorbed through the skin.[4]

  • May cause irritation to the respiratory tract, skin, and eyes.[4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear splash goggles or a face shield.[4]

  • Hand Protection: Use appropriate chemical-resistant gloves.[4]

  • Body Protection: A full lab coat or suit is recommended.[4]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a dust respirator or a self-contained breathing apparatus.[4]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Keep the compound away from heat and sources of ignition.[4]

  • Avoid breathing dust.[4]

  • Ensure adequate ventilation, using local exhaust ventilation or other engineering controls to minimize exposure.[4]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

Storage:

  • Keep the container tightly closed.[4]

  • Store in a dry and well-ventilated place.

  • Recommended storage is at room temperature in the continental US, though this may vary elsewhere.[1]

  • For stock solutions, store at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the provided search results. However, a general workflow for the safe handling of this chemical in a research setting is outlined below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receipt of this compound b Log Chemical in Inventory a->b c Review Safety Data Sheet b->c d Don Appropriate PPE c->d e Weigh Compound in Ventilated Hood d->e Proceed to Handling f Prepare Stock Solution e->f g Aliquot and Store Solution f->g h Perform Experiment g->h i Decontaminate Work Area h->i Proceed to Cleanup j Dispose of Waste in Accordance with Regulations i->j k Doff and Dispose of PPE j->k l Wash Hands Thoroughly k->l

Safe handling workflow for this compound.

First Aid and Emergency Procedures

In the event of exposure or a spill, the following measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Wash off with soap and plenty of water.[4] Remove contaminated clothing.
Eye Contact Flush eyes with water as a precaution.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spill Response:

  • Small Spill: Use appropriate tools to place the spilled material into a convenient waste disposal container.[4]

  • Large Spill: Evacuate the area. Use a shovel to put the material into a waste disposal container.[4] Ensure adequate ventilation and wear appropriate PPE.

Stability and Reactivity

  • Stability: this compound is stable under recommended storage conditions.[4]

  • Conditions to Avoid: Avoid strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, oxides of carbon (CO, CO2) and nitrogen (NO, NO2) may be formed.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: For a small fire, use a carbon dioxide or dry chemical extinguisher.[4] For a large fire, use water spray, fog, or foam.[4] Do not use a water jet.[4]

  • Special Protective Equipment: Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[4]

References

Methodological & Application

Application Notes: Z-Hyp-OMe in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester (Z-Hyp-OMe) is a valuable proline derivative used in the solution-phase synthesis of peptides.[1] The strategic placement of hydroxyproline (B1673980) is critical for stabilizing secondary structures, such as the triple helix of collagen, and for fine-tuning the conformational properties of synthetic peptides.[2] The this compound building block features three key components:

  • N-terminal Z-group (Benzyloxycarbonyl): A robust protecting group that prevents unwanted reactions at the amino terminus. It is stable under many reaction conditions and is typically removed by catalytic hydrogenation.[3][4]

  • C-terminal Methyl Ester (OMe): A protecting group for the carboxylic acid. For this compound to be used as the C-terminal component in a coupling reaction, this ester must first be hydrolyzed to yield a free carboxylic acid.

  • Hydroxyproline (Hyp) Residue: This non-proteinogenic amino acid imposes specific conformational constraints on the peptide backbone, influencing its geometry and stability.[2]

These application notes provide a comprehensive guide for researchers and drug development professionals on the effective use of this compound in solution-phase peptide coupling reactions.

Logical Workflow for Peptide Elongation

The overall strategy for incorporating a this compound residue into a growing peptide chain involves a three-stage process: saponification to deprotect the C-terminus, coupling to form the peptide bond, and N-terminal deprotection to prepare for subsequent couplings.

G cluster_0 cluster_1 cluster_2 A Start: This compound B Step 1: Saponification (C-Terminal Deprotection) A->B NaOH / H₂O, MeOH C Intermediate: Z-Hyp-OH B->C D Step 2: Peptide Coupling C->D E Intermediate: Z-Hyp-Xaa-OR D->E H Step 3: Z-Group Removal (N-Terminal Deprotection) E->H H₂, Pd/C F H-Xaa-OR (Amino Acid Ester) F->D G Coupling Reagents (e.g., EDC, HOBt) G->D I Product for Elongation: H-Hyp-Xaa-OR H->I

Caption: Logical flow for incorporating this compound into a peptide chain.

Data Presentation

Table 1: Materials and Reagents for this compound Coupling
ReagentPurpose
This compoundN-terminally protected amino acid derivative
Sodium Hydroxide (NaOH)Base for saponification of the methyl ester
Methanol (B129727) (MeOH), Water (H₂O)Solvents for saponification
Amino Acid Ester HCl Salt (e.g., H-Gly-OMe·HCl)C-terminal amino acid component for coupling
EDC·HCl (or DCC)Carbodiimide coupling agent for carboxyl group activation
HOBt (or OxymaPure)Additive to suppress racemization and improve coupling efficiency
DIPEA (or TEA, NMM)Non-nucleophilic base for neutralizing the amino acid salt
Dichloromethane (DCM), Dimethylformamide (DMF)Anhydrous solvents for the coupling reaction
Palladium on Carbon (Pd/C, 10%)Catalyst for hydrogenolysis to remove the Z-protecting group
Table 2: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions.[5] While carbodiimides like EDC and DCC are foundational, onium salts are often more effective for sterically hindered couplings.[6][7]

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC·HClCost-effective, widely used.[5]Lower efficiency for hindered amino acids; DCU byproduct from DCC is insoluble.[6]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency; less hazardous byproducts than early uronium salts.[8]Can be less stable in the presence of base.[6]
Uronium/Aminium Salts HBTU, HATU, COMUVery rapid and efficient, especially for difficult couplings.[5][7]Higher cost; potential for side reactions like guanidinylation if not used correctly.

Experimental Protocols

Protocol 1: Saponification of this compound to Z-Hyp-OH

This protocol describes the base-mediated hydrolysis of the C-terminal methyl ester of this compound to generate the free carboxylic acid necessary for activation in the subsequent coupling step.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1N Sodium Hydroxide (NaOH) aqueous solution

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add 1N NaOH (1.1-1.5 equiv) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield Z-Hyp-OH as a solid or oil.

Protocol 2: Solution-Phase Peptide Coupling (EDC/HOBt Method)

This protocol details the coupling of Z-Hyp-OH with a C-terminally protected amino acid ester (H-Xaa-OR) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[9][10]

G start Start neutralize 1. Neutralize Amino Acid Ester (H-Xaa-OR·HCl + DIPEA in DCM) start->neutralize couple 3. Couple (Add neutralized amine to activated acid. Stir at 0°C, then RT overnight) neutralize->couple activate 2. Activate Carboxylic Acid (Z-Hyp-OH + HOBt + EDC in DCM at 0°C) activate->couple workup 4. Work-up (Filter DCU/EDU, wash with acid, base, and brine) couple->workup purify 5. Purify (Flash column chromatography) workup->purify end Product: Z-Hyp-Xaa-OR purify->end

Caption: Experimental workflow for EDC/HOBt mediated peptide coupling.

Materials:

  • Z-Hyp-OH (from Protocol 1) (1.0 equiv)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0-1.1 equiv)

  • EDC·HCl (1.1-1.3 equiv)

  • HOBt (1.1-1.3 equiv)

  • DIPEA (Diisopropylethylamine) (2.0-2.5 equiv for neutralization and coupling)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Neutralization: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.1 equiv) in anhydrous DCM. Cool to 0°C and add DIPEA (1.1 equiv) dropwise. Stir for 20 minutes at 0°C.

  • Activation: In a separate flask, dissolve Z-Hyp-OH (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C.

  • Add EDC·HCl (1.2 equiv) to the Z-Hyp-OH solution and stir for 5-10 minutes for pre-activation.

  • Coupling: Transfer the neutralized amino acid ester solution from step 1 into the activated Z-Hyp-OH solution from step 3. Add additional DIPEA (1.0-1.5 equiv) if needed.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide product by flash column chromatography on silica (B1680970) gel to yield the pure Z-protected dipeptide ester.[9]

Protocol 3: N-Terminal Z-Group Deprotection

To elongate the peptide chain, the N-terminal Z-group must be removed. Catalytic hydrogenation is the standard method.[11][12]

Materials:

  • Z-protected dipeptide ester (from Protocol 2)

  • 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the peptide)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the mixture vigorously under an H₂ atmosphere at room temperature.

  • Monitor the reaction by TLC (the product will be UV-inactive compared to the Z-protected starting material). The reaction is typically complete in 2-16 hours.[11]

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected dipeptide, which can be used in the next coupling step without further purification.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and highly valuable methodology for the chemical synthesis of peptides. It is particularly advantageous for the large-scale synthesis of short peptides and for syntheses where the purification of intermediates is crucial for ensuring the final product's purity. This document provides detailed application notes and experimental protocols for the use of N-benzyloxycarbonyl-4-hydroxyproline methyl ester (Z-Hyp-OMe) in the solution-phase synthesis of dipeptides.

This compound is a key building block for introducing hydroxyproline (B1673980) into a peptide sequence. The benzyloxycarbonyl (Z) group protects the secondary amine of the pyrrolidine (B122466) ring, while the methyl ester protects the C-terminal carboxylic acid. This strategic protection allows for the activation of the carboxylic acid and its coupling to the free N-terminus of another amino acid ester. Subsequent deprotection steps then yield the desired dipeptide. These protocols offer a robust framework for researchers engaged in the synthesis of hydroxyproline-containing peptides for various applications, including collagen research, drug development, and materials science.

Data Presentation: Expected Yields and Purity

The following table summarizes the typical expected yields and purity for the synthesis of a dipeptide, such as Z-Hyp-Gly-OMe, using the protocols described below. Actual yields and purity may vary depending on the specific amino acid being coupled, reaction conditions, and purification techniques.

StepProductTypical Yield (%)Typical Purity (%) (Post-Purification)
Peptide Coupling Z-Hyp-AA-OMe80-95>98
N-terminal Z-Group Deprotection H-Hyp-AA-OMe90-99>98
C-terminal OMe Deprotection Z-Hyp-AA-OH85-95>97

Experimental Protocols

This section details the synthesis of the dipeptide Hyp-Gly as a representative example.

Protocol 1: Synthesis of Z-Hyp-Gly-OMe via EDC/HOBt Coupling

This protocol describes the coupling of the C-terminal carboxyl group of this compound with the free amino group of glycine (B1666218) methyl ester.

Materials:

  • This compound (N-benzyloxycarbonyl-4-hydroxyproline methyl ester)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Instrumentation:

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: a. Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. b. Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. This solution containing the free base is used directly in the next step.

  • Peptide Coupling Reaction: a. In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. d. To this mixture, add the freshly prepared glycine methyl ester solution from step 1. e. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Monitor the reaction progress by TLC. b. Upon completion, dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate

Application Notes and Protocols for the Incorporation of Z-Hyp-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (B1673980) (Hyp) is a non-standard amino acid crucial for the structural integrity of collagen, the most abundant protein in mammals. Peptides containing hydroxyproline are of significant interest in drug development and biomedical research due to their roles in tissue repair, cell adhesion, and extracellular matrix stability.[1][2] The incorporation of hydroxyproline derivatives into synthetic peptides allows for the investigation of structure-activity relationships and the development of novel therapeutics.

This document provides detailed application notes and protocols for the incorporation of N-benzyloxycarbonyl-4-hydroxyproline methyl ester (Z-Hyp-OMe) in solid-phase peptide synthesis (SPPS). The use of this compound offers a unique protecting group strategy that can be advantageous in specific synthetic schemes. The benzyloxycarbonyl (Z) group provides stable N-terminal protection, while the methyl ester (-OMe) protects the C-terminus of the hydroxyproline residue itself. This approach leaves the hydroxyl group on the proline ring unprotected, aligning with "minimal protection strategies" that can enhance atom economy and reduce synthetic steps.[3]

Orthogonal Protection Strategy in SPPS

Solid-phase peptide synthesis relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others.[4][5] This allows for the sequential and controlled assembly of amino acids into a peptide chain.

In the context of incorporating this compound, a three-dimensional orthogonal strategy can be envisioned, particularly in combination with the widely used Fmoc/tBu approach.

  • Nα-Fmoc group: Removed by a mild base (e.g., piperidine).

  • Side-chain protecting groups (e.g., tBu, Trt, Boc): Removed by a strong acid (e.g., trifluoroacetic acid - TFA).

  • N-Z group: Stable to both mild base and strong acid, typically removed by catalytic hydrogenation.[6]

This orthogonality allows for the selective deprotection of the N-terminus for chain elongation while the Z-group on the incorporated hydroxyproline remains intact. The Z-group can then be removed at a later stage if required for specific modifications or as part of the final deprotection strategy.

Data Presentation: Coupling Efficiency

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following table provides typical coupling efficiencies for Z-protected and sterically hindered amino acids using various standard coupling reagents. These values can serve as a general guideline for optimizing the incorporation of this compound.

Coupling ReagentChemical NameRecommended Use for Z-Protected/Hindered Amino AcidsTypical Coupling Efficiency RangeNotes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)Highly Recommended 95-99%Reacts faster and with less epimerization compared to HBTU.[7][8]
HBTU/HOBt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-HydroxybenzotriazoleRecommended 90-98%A standard and effective coupling reagent combination.[9]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateRecommended 92-98%Good for sterically hindered couplings.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateRecommended 90-97%A cost-effective option with reduced risk of racemization.[8]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHighly Recommended 96-99%Very fast and efficient, with water-soluble byproducts.[10]

Note: Actual coupling efficiencies can vary depending on the peptide sequence, resin, and specific reaction conditions. Monitoring the coupling reaction is crucial.

Experimental Protocols

Protocol 1: Incorporation of this compound using HATU

This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support using HATU as the coupling agent. This assumes a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Pre-activation of Amino Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), the coupling is incomplete.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 3-5 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Deprotection of the Z-Group (On-Resin)

The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation. This can be performed while the peptide is still attached to the resin, provided the resin and other protecting groups are stable to the hydrogenation conditions.

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or DMF

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

  • Resin Suspension: Swell the Z-protected peptide-resin in a suitable solvent such as MeOH or DMF in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide-resin).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. Wash the resin thoroughly with the reaction solvent to ensure all catalyst is removed. The peptide-resin is now ready for further steps.

Caution: Pd/C is flammable. Handle with care and under an inert atmosphere when dry.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Considerations

  • O-Acylation of the Hydroxyl Group: Since the hydroxyl group of hydroxyproline in this compound is unprotected, there is a potential for O-acylation during the coupling step, especially with highly reactive coupling reagents.[11] Using less reactive coupling agents or carefully controlling the reaction conditions can minimize this side reaction.

  • Racemization: As with any amino acid coupling, there is a risk of racemization, although urethane-protected amino acids like this compound are generally resistant.[12] The use of additives like HOBt or OxymaPure can help to suppress racemization.

  • Incomplete Coupling: The steric hindrance of the proline ring can sometimes lead to incomplete coupling reactions.[7] Monitoring the reaction with a Kaiser test and performing a double coupling if necessary is recommended.

Visualizations

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (this compound, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage After final cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection Peptide_Resin Protected Peptide on Resin (Nα-Fmoc, Side-chain-tBu, Hyp-Z) Piperidine Piperidine (Base) Peptide_Resin->Piperidine Removes Fmoc TFA TFA (Acid) Peptide_Resin->TFA Removes tBu H2_PdC H2 / Pd/C Peptide_Resin->H2_PdC Removes Z Fmoc_Cleaved Nα-Deprotected Peptide Piperidine->Fmoc_Cleaved tBu_Cleaved Side-chain Deprotected Peptide TFA->tBu_Cleaved Z_Cleaved Z-Deprotected Hydroxyproline H2_PdC->Z_Cleaved

Caption: Orthogonal deprotection strategy.

Pro_Hyp_Signaling Pro_Hyp Prolyl-hydroxyproline (Pro-Hyp) (Collagen-derived dipeptide) Integrin β1-Integrin Pro_Hyp->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ERK ERK Phosphorylation FAK->ERK Leads to Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation ECM_Production ECM Production (e.g., Collagen) ERK->ECM_Production Cell_Motility Cell Motility ERK->Cell_Motility

Caption: Pro-Hyp signaling pathway in tendon cells.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Z-Hyp-OMe Coupling Reactions

Abstract

This document provides detailed application notes and experimental protocols for the coupling reactions involving N-benzyloxycarbonyl-4-trans-hydroxy-L-proline (Z-Hyp-OH) to synthesize peptide structures, which upon esterification yield this compound containing peptides. N-benzyloxycarbonyl-L-hydroxyproline methyl ester (this compound) is a valuable derivative used in the synthesis of peptides and peptidomimetics, particularly in drug discovery and development.[1] The successful formation of the amide bond with this building block requires careful selection of coupling reagents, additives, and reaction conditions to ensure high yield and chiral purity. These protocols cover common solution-phase and solid-phase methodologies, offering a robust framework for researchers.

Introduction to Z-Hyp-OH Coupling

In peptide synthesis, the formation of an amide bond between two amino acids is the fundamental step.[2] When incorporating a hydroxyproline (B1673980) moiety with an N-terminal benzyloxycarbonyl (Z) protecting group, the starting material for the coupling reaction is the free carboxylic acid, Z-Hyp-OH . This acid is "coupled" with the free amino group of another amino acid or peptide, which is typically C-terminally protected as an ester (e.g., a methyl ester, -OMe).

The core of the coupling process involves the activation of the carboxylic acid group of Z-Hyp-OH to make it more electrophilic.[3] This activated intermediate then readily reacts with the nucleophilic amino group of the coupling partner to form the desired peptide bond.[4] The choice of coupling reagent is critical for efficiency, speed, and the suppression of side reactions, most notably racemization.[2] Urethane-protected amino acids, such as those with Z, Boc, or Fmoc groups, are generally resistant to racemization during activation.[2]

Key Components of a Coupling Reaction

A successful coupling reaction requires the synergistic action of several components:

  • Coupling Reagents: These are activating agents that convert the carboxylic acid into a more reactive species. They are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[5][6]

  • Additives: Used primarily with carbodiimides, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) trap the initial reactive intermediate to form a more stable active ester. This minimizes racemization and suppresses other side reactions.[5][7]

  • Bases: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required, especially with phosphonium and aminium reagents, to neutralize protonated species and facilitate the reaction.[2]

  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants.[6][8]

Data Presentation: Coupling Reagent Comparison

The selection of a coupling reagent is crucial for the success of the synthesis. The following tables summarize the characteristics of commonly used reagents.

Table 1: Carbodiimide-Based Coupling Reagents & Additives

Reagent/AdditiveNameKey Features & Applications
DCC N,N'-DicyclohexylcarbodiimideWidely used and cost-effective. Byproduct (dicyclohexylurea, DCU) is poorly soluble, making it suitable for solution-phase but problematic for solid-phase synthesis.[2][9]
DIC N,N'-DiisopropylcarbodiimideByproduct (diisopropylurea) is more soluble than DCU, making it a better choice for solid-phase peptide synthesis (SPPS).[9]
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClWater-soluble reagent and byproduct, ideal for solution-phase synthesis where an aqueous workup can easily remove them.[9][10]
HOBt 1-HydroxybenzotriazoleClassic additive used with carbodiimides to reduce racemization and improve reaction rates.[2][7] Note: Anhydrous HOBt is classified as explosive.[7]
OxymaPure® Ethyl 2-cyano-2-(hydroxyimino)acetateA non-explosive and highly effective alternative to HOBt. It provides high coupling rates with low racemization, comparable or superior to HOBt.[7][8]
HOAt 1-Hydroxy-7-azabenzotriazoleMore reactive than HOBt, accelerating coupling and further suppressing racemization.[2] The pyridine (B92270) nitrogen provides anchimeric assistance.[11] Note: Also has explosive properties.[7]

Table 2: Phosphonium and Aminium/Uronium Salt Reagents

ReagentClassNameKey Features & Applications
HBTU AminiumO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA very efficient and popular reagent for both solution and solid-phase synthesis.[9] Generates HOBt active esters. Can cause guanidinylation of the N-terminus if used in excess.
HATU Aminium1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateOne of the most effective reagents, especially for difficult couplings involving sterically hindered or N-methylated amino acids.[12][13] Generates highly reactive HOAt esters.[13]
COMU Aminium(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA highly efficient reagent based on OxymaPure®, making it a safer alternative to HOBt/HOAt-based reagents.[2] Offers excellent performance with low racemization.[2]
PyBOP® Phosphonium(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateAn excellent reagent that does not cause guanidinylation, making it ideal for in-situ activation. Well-suited for routine synthesis.
PyAOP® Phosphonium(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective phosphonium reagent, especially for coupling N-methyl amino acids and for cyclization reactions.[9]

Mandatory Visualizations

general_coupling_workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Z_Hyp 1. Dissolve Z-Hyp-OH and Additive (e.g., HOBt) Activation 3. Add Coupling Reagent (e.g., EDC) at 0°C Z_Hyp->Activation Amine 2. Prepare Amine Component (e.g., H-AA-OMe) with Base Coupling 4. Combine Activated Acid and Amine Solution Amine->Coupling Activation->Coupling Stir 5. Stir at Room Temperature (Monitor by TLC) Coupling->Stir Wash 6. Aqueous Wash (e.g., 1N HCl, NaHCO₃) Stir->Wash Dry 7. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Purify 8. Evaporate & Purify (Chromatography) Dry->Purify

Caption: General workflow for a solution-phase peptide coupling reaction.

carbodiimide_mechanism Z_Hyp_OH Z-Hyp-OH Acylisourea O-Acylisourea Intermediate (Reactive) Z_Hyp_OH->Acylisourea + Carbodiimide (B86325) Carbodiimide (e.g., DCC, EDC) Active_Ester Active Ester (More Stable) Acylisourea->Active_Ester + Additive Byproduct Urea Byproduct Acylisourea->Byproduct forms Additive Additive (HOBt or Oxyma) Peptide Z-Hyp-NH-R' (Dipeptide) Active_Ester->Peptide + Amine Amine H₂N-R'

Caption: Mechanism of carbodiimide coupling with an additive.

Experimental Protocols

Safety Precaution: Always handle coupling reagents, especially those with known sensitizing properties, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Solution-Phase Coupling of Z-Hyp-OH using EDC/HOBt

This protocol describes a general method for coupling Z-Hyp-OH with an amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl).

Materials:

  • Z-Hyp-OH (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)[14]

  • HOBt (1.2 eq)[14]

  • DIPEA or NMM (1.1 eq, to free base the amine)

  • Anhydrous DMF or DCM

  • Standard aqueous workup solutions (1N HCl, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to generate the free amine.

  • Acid Activation: In a separate flask, dissolve Z-Hyp-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.[15]

  • Cool the acid/HOBt solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.[14]

  • Coupling: Add the free amine solution from step 1 to the activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc). Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Solution-Phase Coupling of Z-Hyp-OH using HATU

This protocol is highly effective for more challenging couplings.

Materials:

  • Z-Hyp-OH (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)[16]

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Z-Hyp-OH (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.[17]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirring solution.

  • Coupling: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with carbodiimide methods. Monitor progress by TLC.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 (steps 7 and 8). The byproducts from HATU are generally water-soluble and easily removed during the aqueous wash.[16]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling of Z-Hyp-OH

This protocol outlines the incorporation of Z-Hyp-OH onto a resin-bound peptide using Fmoc/tBu strategy, where the Z-group is used for specific N-terminal protection.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Z-Hyp-OH (3.0 eq)

  • Coupling Reagent (e.g., HBTU, 2.9 eq or DIC, 3.0 eq)

  • Additive (e.g., HOBt, 3.0 eq, required for DIC)

  • Base (e.g., DIPEA, 6.0 eq for HBTU; not required for DIC/HOBt)[18]

  • DMF and DCM for washing

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Activation (HBTU method): In a separate vial, dissolve Z-Hyp-OH (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.[19]

  • Activation (DIC/HOBt method): In a separate vial, dissolve Z-Hyp-OH (3.0 eq) and HOBt (3.0 eq) in DMF.[15]

  • Coupling (HBTU method): Add the pre-activated solution from step 2 to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Coupling (DIC/HOBt method): Add the solution from step 3 to the resin, followed by the addition of DIC (3.0 eq). Agitate at room temperature for 2-4 hours.[15]

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.[19]

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next step in the synthesis.

References

Application Notes and Protocols for the Activation and Coupling of N-Benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH) is a crucial N-protected amino acid derivative frequently incorporated into peptides and peptidomimetics to induce specific secondary structures, such as β-turns, and to enhance metabolic stability. The successful formation of a peptide bond (acylation) involving the carboxylic acid of Z-Hyp-OH requires the use of an activating agent. This process converts the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by an amine.[1][2]

The selection of an appropriate activating agent and protocol is critical to maximize reaction yield and purity while minimizing potential side reactions. The primary challenges include racemization, which can be a concern with urethane-protected amino acids under certain conditions, and managing the coupling of sterically hindered residues.[3] These notes provide a detailed overview of common activating agents, their mechanisms, and standardized protocols for the successful coupling of Z-Hyp-OH.

General Overview of Activating Agents

Activating agents for peptide synthesis are broadly classified into three main categories: carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts. Each class operates via a distinct mechanism to generate a reactive species from the carboxylic acid of Z-Hyp-OH, which then readily reacts with the desired amine component.

G cluster_start Reactants cluster_activation Activation Step cluster_coupling Coupling Step Z_Hyp_OH Z-Hyp-OH (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-Ester) Z_Hyp_OH->Activated_Ester + Activating     Agent Amine R-NH2 (Amine Component) Peptide Z-Hyp-CONHR (Peptide Bond Formed) Activating_Agent Activating Agent (e.g., HATU, EDC) Activated_Ester->Peptide + Amine

Caption: General workflow for Z-Hyp-OH coupling. (Max Width: 760px)

Carbodiimide-Based Activating Agents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective dehydrating agents.[4][5] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7]

Mechanism of Action: The O-acylisourea intermediate is susceptible to side reactions, including racemization and rearrangement to an inactive N-acylurea.[6] To mitigate these issues and improve efficiency, carbodiimide (B86325) reactions are almost always performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][8] These additives intercept the O-acylisourea to form a more stable and selective active ester (OBt- or Oxyma-ester), which then reacts with the amine.[9]

G Z_COOH Z-Hyp-OH O_Acylisourea O-Acylisourea Intermediate (Reactive) Z_COOH->O_Acylisourea + EDC EDC EDC HOBt_Ester Active Ester (More Stable) O_Acylisourea->HOBt_Ester + Additive N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt Additive (HOBt or Oxyma) Peptide Peptide Product HOBt_Ester->Peptide + Amine Amine R-NH2

Caption: Activation mechanism using EDC with an additive. (Max Width: 760px)

Advantages:

  • Cost-Effective: Generally less expensive than other classes of coupling reagents.[10]

  • Versatility: EDC is water-soluble, making its urea (B33335) byproduct easy to remove via aqueous workup, which is ideal for solution-phase synthesis.[7][11] DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble in organic solvents than that of DCC.[11]

Disadvantages:

  • Side Reactions: Without additives, risk of N-acylurea formation and racemization is significant.[6]

  • Allergenic Potential: DCC is a known sensitizer.[5]

Uronium/Aminium Salt-Based Activating Agents

This class includes highly efficient reagents such as HATU, HBTU, and COMU. Structurally, reagents like HATU and HBTU are now understood to be aminium or guanidinium (B1211019) salts rather than true uronium salts.[1][12] They are known for rapid reaction kinetics and low racemization rates.[10]

Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate of Z-Hyp-OH attacks the uronium salt to directly form a highly reactive active ester.[9][13] HATU, which is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), forms an OAt-ester. The pyridine (B92270) nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and further reducing racemization, making HATU one of the most effective coupling reagents available.[13][14] COMU is an OxymaPure-based alternative that avoids the potentially explosive benzotriazole (B28993) core.[3][4]

G Z_COO Z-Hyp-COO⁻ (from Z-Hyp-OH + Base) OAt_Ester OAt-Active Ester (Highly Reactive) Z_COO->OAt_Ester + HATU HATU HATU Peptide Peptide Product OAt_Ester->Peptide + Amine TMU Tetramethylurea (Byproduct) OAt_Ester->TMU releases Amine R-NH2

Caption: Activation mechanism using the uronium salt HATU. (Max Width: 760px)

Advantages:

  • High Efficiency: Fast reaction times and high yields, even for sterically hindered couplings.[15][16]

  • Low Racemization: HATU and COMU are particularly effective at preserving stereochemical integrity.[4][17]

Disadvantages:

  • Cost: Generally more expensive than carbodiimides.[4]

  • Side Reactions: Can cause guanidinylation of the free amine if the reagent is used in large excess or during slow reactions.[18]

Phosphonium Salt-Based Activating Agents

This category includes reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP.[10] They are powerful activating agents similar in efficacy to uronium salts.

Mechanism of Action: In the presence of a base, the carboxylate attacks the phosphonium salt to form an acyloxy-phosphonium intermediate, which rapidly converts to an active ester (e.g., OBt-ester for PyBOP). This active ester then acylates the amine. A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction seen with uronium salts.[10] PyBOP is a non-toxic alternative to the original phosphonium reagent, BOP, which produces the carcinogen HMPA as a byproduct.[10][11]

G Z_COO Z-Hyp-COO⁻ (from Z-Hyp-OH + Base) Acyloxyphosphonium Acyloxy-phosphonium Intermediate Z_COO->Acyloxyphosphonium + PyBOP PyBOP PyBOP OBt_Ester OBt-Active Ester Acyloxyphosphonium->OBt_Ester generates Peptide Peptide Product OBt_Ester->Peptide + Amine Amine R-NH2

Caption: Activation mechanism using the phosphonium salt PyBOP. (Max Width: 760px)

Advantages:

  • High Reactivity: Excellent for difficult or sterically hindered couplings.[19]

  • Safety: Avoids the guanidinylation side reaction and PyBOP is a safer alternative to BOP.[10]

Disadvantages:

  • Cost: Can be more expensive than other options.[19]

Data Presentation: Comparison of Activating Agents

The following table summarizes the key characteristics and typical performance of the described activating agents for the coupling of Z-Hyp-OH.

Reagent Class Specific Agent Typical Yield Racemization Risk Key Advantages Key Disadvantages/Considerations
Carbodiimides EDC (+ HOBt/Oxyma)Good to Excellent[4]Low (with additive)[3][11]Water-soluble byproduct, cost-effective.[4][7]Additive is essential; risk of N-acylurea side reaction.[4][6]
DIC (+ HOBt/Oxyma)Good to Excellent[11]Low (with additive)[11]Soluble byproduct, ideal for SPPS.[11]Slower than uronium/phosphonium salts.[8]
Uronium/Aminium HATUExcellent[17]Very Low[16]Extremely fast and efficient, good for hindered couplings.[10][13]High cost, potential for amine guanidinylation.[4]
HBTUExcellent[15]Low[11]Highly effective, widely used standard reagent.[11]Less reactive than HATU, potential for guanidinylation.[14][17]
COMUExcellent[4]Very Low[4]Safer (Oxyma-based), comparable efficiency to HATU.[3]High cost.[4]
Phosphonium PyBOPExcellent[10]Low[11]High reactivity, no guanidinylation, safer than BOP.[10]Higher cost than carbodiimides.[19]

Experimental Protocols

Note: All procedures should be carried out in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol is a standard procedure for solution-phase amide bond formation.[9]

  • Materials:

    • Z-Hyp-OH (1.0 eq)

    • Amine component (e.g., H-Gly-OMe·HCl) (1.0-1.2 eq)

    • EDC·HCl (1.2-1.5 eq)[9]

    • HOBt (or OxymaPure) (1.2-1.5 eq)[9][20]

    • Base (e.g., DIPEA or NMM) (2.0-3.0 eq, if using an amine salt)

    • Anhydrous Solvent (DCM or DMF)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Z-Hyp-OH (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the stirred solution to 0 °C in an ice bath.

    • If using an amine hydrochloride salt, add DIPEA (2.5 eq) dropwise and stir for 5-10 minutes.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC.[20]

    • Work-up:

      • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

      • Wash the organic layer sequentially with 1N HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.[19]

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Solution-Phase Coupling using HATU

This protocol is recommended for difficult or sterically hindered couplings where high efficiency is required.[21]

  • Materials:

    • Z-Hyp-OH (1.0 eq)

    • Amine component (1.0-1.2 eq)

    • HATU (1.1-1.2 eq)

    • Base (e.g., DIPEA or 2,4,6-Collidine) (2.0-3.0 eq)

    • Anhydrous Solvent (DMF or NMP)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve Z-Hyp-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 1-5 minutes to allow for pre-activation (formation of the OAt-ester).

    • Add the amine component (1.1 eq) to the activated mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor for completion by TLC or LC-MS.

    • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/HOBt

This protocol outlines a standard manual coupling step on a resin for SPPS.[21]

  • Materials:

    • N-terminal deprotected peptide-resin (1.0 eq)

    • Z-Hyp-OH (3.0-5.0 eq relative to resin loading)

    • HOBt (3.0-5.5 eq)[21]

    • DIC (3.0-5.5 eq)[21]

    • Solvent (DMF)

    • Washing Solvents (DMF, DCM)

  • Procedure:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve Z-Hyp-OH (5 eq) and HOBt (5.5 eq) in a minimal volume of DMF.

    • Add the Z-Hyp-OH/HOBt solution to the swelled resin in a reaction vessel.

    • Add DIC (5.5 eq) to the resin suspension.

    • Agitate the mixture at room temperature for 1-3 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). A negative result indicates complete coupling.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

References

Application Notes and Protocols for the Deprotection of the Z-Benzyloxycarbonyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.[1] Its stability under various conditions and the multiple methods available for its removal make it a versatile choice. The selection of a deprotection method is critical and depends on the substrate's functional group tolerance. For instance, catalytic hydrogenolysis is generally mild and clean but may be incompatible with other reducible functional groups like alkenes, alkynes, or some sulfur-containing moieties.[1] Acidic conditions can be harsh and may not be suitable for acid-labile molecules.[1] This document provides detailed protocols for the most common and effective methodologies for Cbz group deprotection.

Deprotection Methodologies: A Comparative Overview

The primary methods for the removal of the Cbz group include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic cleavage. The choice of method is dictated by the overall molecular structure and the presence of other functional groups.[1]

Deprotection MethodReagentsTypical SolventsTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
Catalytic Hydrogenolysis (H₂ gas) 10% Pd/C, H₂Methanol (B129727), Ethanol (B145695), Ethyl AcetateRoom Temperature1 - 24 h>95Advantages: Mild, neutral pH, clean byproducts (toluene, CO₂).[2] Disadvantages: Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups); catalyst can be poisoned by sulfur compounds.[2][3]
Transfer Hydrogenolysis 10% Pd/C, Ammonium (B1175870) Formate (B1220265)Methanol, EthanolReflux30 min - 3 h>90Advantages: Avoids the use of pressurized H₂ gas, rapid reaction times.[2][4] Disadvantages: Same as catalytic hydrogenolysis; may require elevated temperatures.[2]
Strong Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature30 min - 2 h>90Advantages: Metal-free, effective for substrates sensitive to reduction.[1] Disadvantages: Harsh acidic conditions, not orthogonal with other acid-labile groups (e.g., Boc).[1]
Lewis Acid-Mediation AlCl₃, HFIPHFIPRoom Temperature2 - 16 h>95Advantages: Metal-free, mild conditions, high functional group tolerance (nitro, halogens, esters).[5][6] Disadvantages: Not compatible with Boc groups; HFIP is a specialty solvent.[5]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc7524 hHighAdvantages: Ideal for substrates with functionalities sensitive to both hydrogenation and strong acids.[1][7] Disadvantages: Requires elevated temperature and basic conditions; malodorous reagent.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas

This is the most common and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts.[2]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a stir bar.[4]

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.[4]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under the inert atmosphere. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.[4]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab-scale reactions, a balloon filled with hydrogen is often sufficient. Repeat this cycle three times.[2]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up and Filtration: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent. Caution: The filtered catalyst can ignite upon drying in the air. Keep it wet.[4]

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude deprotected amine.[4]

  • Purification: The crude product can be purified by standard techniques such as crystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This method provides a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[9]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (10-20% by weight)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask with reflux condenser

  • Stir bar

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[2]

  • Reagent Addition: Add ammonium formate to the solution.[2]

  • Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C to the mixture.[4]

  • Reaction: Stir the mixture at room temperature or heat to reflux for less reactive substrates.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 3 hours.[4]

  • Work-up and Filtration: Upon completion, cool the reaction to room temperature if heated. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.[2]

Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid

This method is useful for substrates containing functional groups sensitive to hydrogenation.[9]

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Place the Cbz-protected compound in a dry reaction flask.[10]

  • Reagent Addition: Under a fume hood, add a solution of 33% HBr in acetic acid.[10]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[10]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Precipitation: Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.[10]

  • Isolation: Collect the precipitated amine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.[2]

Protocol 4: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

This protocol offers a mild, metal-free alternative with excellent functional group tolerance.[5][6]

Materials:

  • Cbz-protected amine

  • Aluminum chloride (AlCl₃) (3 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP, add aluminum chloride (3 equivalents) at room temperature. The mixture may be a suspension.[5]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or UPLC-MS analysis.[5]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane.[5]

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.[5][8]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by column chromatography to obtain the deprotected amine.[7]

Mandatory Visualizations

G cluster_workflow General Experimental Workflow for Cbz Deprotection prep Preparation (Dissolve Substrate) react Reaction (Add Reagents/Catalyst, Stir, Monitor) prep->react 1 workup Work-up & Isolation (Quench, Filter, Extract) react->workup 2 purify Purification (Chromatography, Crystallization) workup->purify 3

Caption: General experimental workflow for Cbz deprotection.

G cluster_h2 Catalytic Hydrogenolysis Cbz-Amine R-NH-Cbz Carbamic_Acid_H2 [R-NH-COOH] (Unstable Intermediate) Cbz-Amine->Carbamic_Acid_H2 H₂, Pd/C Amine_H2 R-NH₂ Carbamic_Acid_H2->Amine_H2 Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid_H2->Toluene CO2_H2 CO₂ Carbamic_Acid_H2->CO2_H2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

G cluster_acid Acid-Mediated Cleavage (e.g., HBr) Cbz-Amine_Acid R-NH-Cbz Protonated_Cbz Protonated Cbz Intermediate Cbz-Amine_Acid->Protonated_Cbz H⁺ Carbamic_Acid_Acid [R-NH-COOH] (Unstable Intermediate) Protonated_Cbz->Carbamic_Acid_Acid Br⁻ (SN2 attack) Benzyl_Bromide Benzyl Bromide Protonated_Cbz->Benzyl_Bromide Amine_Acid R-NH₃⁺Br⁻ Carbamic_Acid_Acid->Amine_Acid Spontaneous Decarboxylation CO2_Acid CO₂ Carbamic_Acid_Acid->CO2_Acid

Caption: Mechanism of Cbz deprotection by acid-mediated cleavage.

References

Application Notes and Protocols for Z-Group Removal via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules. Its widespread use is attributed to its stability across a range of reaction conditions and its facile removal by catalytic hydrogenation. This document provides detailed application notes and protocols for the deprotection of Z-protected amines using catalytic hydrogenation, a method prized for its mild conditions and clean reaction profiles.

Reaction Mechanism

The removal of the Z-group via catalytic hydrogenation proceeds through a hydrogenolysis reaction. The palladium catalyst, typically palladium on carbon (Pd/C), facilitates the cleavage of the benzyl-oxygen bond. This process forms an unstable carbamic acid intermediate and toluene (B28343) as a byproduct. The carbamic acid intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.

Simplified Reaction Scheme:

R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of Z-group deprotection is influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
SubstrateCatalyst (mol%)SolventPressure (atm)Time (h)Temperature (°C)Yield (%)
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1< 2Room Temperature>95
N-Cbz-dioctylamine10% Pd/C (1 mol%)Methanol (B129727)1 (balloon)1.5Room TemperatureHigh
Z-Asp(OMe)-OH10% Pd/C (5-10 wt%)Methanol1 (balloon)2-4Room TemperatureHigh
General Alkenes10% Pd/CEthanol (B145695)1 (balloon)-Room Temperature-
Benzyl Ester10% Pd/C--8-10Room Temperature56-66
Table 2: Catalytic Transfer Hydrogenation
SubstrateCatalystHydrogen DonorSolventTimeTemperature (°C)Yield (%)
Z-Gly10% Pd/CFormic acidMethanolminutesRoom Temperature95
Z-Phe10% Pd/CFormic acidMethanolminutesRoom Temperature95
Z-Ala10% Pd/CFormic acidMethanolminutesRoom Temperature95
Z-Met10% Pd/CFormic acidMethanolminutesRoom Temperature89
Poly[GK{2-CIZ}GIP]10% Pd/CAmmonium (B1175870) formate (B1220265)DMF2 hRoom Temperature88
Z-Asp(OMe)-OH10% Pd/CAmmonium formateMethanol30-90 minRoom TemperatureHigh

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes the deprotection of a Z-protected amine using hydrogen gas with a palladium on carbon catalyst.

Materials:

  • Z-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Reaction flask

  • Stirring apparatus

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected substrate (1.0 mmol) in methanol or ethanol (10-20 mL) in a suitable reaction flask.

  • Carefully add 10% Pd/C (typically 5-10 wt% of the substrate) to the solution.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary by crystallization, chromatography, or other suitable methods.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor. This method is particularly advantageous for laboratories not equipped for reactions with flammable gases.

Materials:

  • Z-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Ammonium formate (HCOONH₄)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected substrate (1.0 mmol) in MeOH or DMF (10 mL) in a reaction flask.

  • Carefully add 10% Pd/C (1/10 to 1/5 the weight of the substrate) to the solution.

  • Add ammonium formate (2-4 equivalents) to the stirred suspension at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often accompanied by effervescence (evolution of CO₂) and is typically complete within 30-90 minutes.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated NaCl solution, or the product can be purified by dialysis and lyophilization if it is a polymer.

Protocol 3: Catalytic Transfer Hydrogenation using Formic Acid

This protocol utilizes formic acid as the hydrogen donor, which can also serve as a good solvent for many peptides.

Materials:

  • Z-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Z-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Visualizations

G cluster_mechanism Z-Group Removal Mechanism Z_Protected_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Z_Protected_Amine->Carbamic_Acid Hydrogenolysis H2 H₂ PdC Pd/C H2->PdC PdC->Carbamic_Acid Toluene Toluene Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂

Caption: Simplified mechanism of Z-group removal by catalytic hydrogenation.

G cluster_workflow Experimental Workflow for Catalytic Hydrogenation Start Start Dissolve Dissolve Z-protected substrate in solvent Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Setup_Reaction Setup Hydrogen Source (H₂ gas or Transfer Reagent) Add_Catalyst->Setup_Reaction Stir Stir vigorously at room temperature Setup_Reaction->Stir Monitor Monitor reaction progress (TLC/LC-MS) Stir->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Reaction Complete Concentrate Concentrate filtrate in vacuo Filter->Concentrate Purify Purify crude product (if necessary) Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the catalytic hydrogenation of a Z-protected compound.

Application Notes and Protocols for the Use of Z-Hyp-OMe in Doripenem Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-benzyloxycarbonyl-4-hydroxyproline methyl ester (Z-Hyp-OMe) in the synthesis of the carbapenem (B1253116) antibiotic, Doripenem. The following sections detail the synthetic strategy, key experimental procedures, and expected outcomes, offering a valuable resource for researchers in drug development and organic synthesis.

Introduction

Doripenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria. A key structural feature of Doripenem is its (2S,4S)-4-sulfamoylaminomethyl-pyrrolidinylthio side chain. The synthesis of this chiral side chain is a critical aspect of the overall Doripenem manufacturing process. (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline methyl ester (this compound), derived from the readily available amino acid L-hydroxyproline, serves as a crucial starting material for the stereocontrolled synthesis of this side chain. This document outlines the multi-step conversion of this compound to the pivotal Doripenem side chain intermediate and its subsequent coupling to the carbapenem core.

Overall Synthetic Strategy

The synthesis of the Doripenem side chain from this compound involves a sequence of key transformations designed to introduce the required functional groups with the correct stereochemistry. The general synthetic pathway is as follows:

  • Stereochemical Inversion of the C4-Hydroxyl Group: The trans-hydroxyl group in this compound is inverted to the cis configuration, a crucial step for obtaining the correct stereochemistry in the final product. This is typically achieved through a Mitsunobu reaction or a mesylation followed by an SN2 reaction.

  • Reduction of the C2-Methyl Ester: The methyl ester at the C2 position is reduced to a primary alcohol, which serves as a handle for the introduction of the sulfamoylaminomethyl group.

  • Introduction of the Sulfamoylaminomethyl Group: The primary alcohol is converted to the desired sulfamoylaminomethyl functionality. This transformation can also be accomplished using a Mitsunobu reaction.

  • Introduction of the Thiol Group: The inverted hydroxyl group at C4 is converted to a thiol, which is necessary for coupling with the carbapenem core. This is often done by replacing the hydroxyl group with a thioacetate, which is later hydrolyzed.

  • Coupling with the Carbapenem Core: The fully functionalized pyrrolidine (B122466) side chain is coupled to the carbapenem core.

  • Deprotection: Finally, the protecting groups are removed to yield Doripenem.

The following diagram illustrates the logical workflow for the synthesis of the Doripenem side chain starting from this compound.

G Z_Hyp_OMe This compound ((2S,4R)-N-benzyloxycarbonyl- 4-hydroxyproline methyl ester) Inversion Stereochemical Inversion at C4 (e.g., Mitsunobu Reaction) Z_Hyp_OMe->Inversion Reduction Reduction of C2-Ester (e.g., with NaBH4) Inversion->Reduction Alcohol (2S,4S)-N-benzyloxycarbonyl- 4-hydroxy-2-(hydroxymethyl)pyrrolidine Reduction->Alcohol Sulfamoylation Introduction of Sulfamoylaminomethyl Group (e.g., Mitsunobu Reaction) Alcohol->Sulfamoylation Thiol_Intro Introduction of Thiol at C4 (e.g., Thioacetate Displacement) Sulfamoylation->Thiol_Intro Side_Chain Protected Doripenem Side Chain ((2S,4S)-4-acetylthio-2-(N-sulfamoyl- aminomethyl)-1-(benzyloxycarbonyl)pyrrolidine) Thiol_Intro->Side_Chain Coupling Coupling with Carbapenem Core Side_Chain->Coupling Protected_Doripenem Protected Doripenem Coupling->Protected_Doripenem Deprotection Deprotection Protected_Doripenem->Deprotection Doripenem Doripenem Deprotection->Doripenem

Caption: Logical workflow for Doripenem side chain synthesis from this compound.

Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of the Doripenem side chain from this compound.

Protocol 1: Stereochemical Inversion of the C4-Hydroxyl Group via Mitsunobu Reaction

This protocol describes the inversion of the hydroxyl group in this compound to the (2S,4S) configuration.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound279.2910.0 g35.8 mmol
Triphenylphosphine (B44618) (PPh₃)262.2914.0 g53.4 mmol
Diethyl azodicarboxylate (DEAD)174.159.3 mL53.4 mmol
p-Nitrobenzoic acid167.128.9 g53.4 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • To a stirred solution of this compound and p-nitrobenzoic acid in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine.

  • Slowly add DEAD dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue is then taken up in ethyl acetate (B1210297) and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the (2S,4S)-4-(p-nitrobenzoyloxy) derivative.

  • The p-nitrobenzoate ester is then hydrolyzed using a mild base such as potassium carbonate in methanol (B129727) to yield the inverted alcohol, (2S,4S)-N-benzyloxycarbonyl-4-hydroxyproline methyl ester.

Expected Yield: 75-85% over two steps.

Protocol 2: Reduction of the C2-Methyl Ester

This protocol details the reduction of the methyl ester to a primary alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(2S,4S)-N-benzyloxycarbonyl-4-hydroxyproline methyl ester279.2910.0 g35.8 mmol
Sodium borohydride (B1222165) (NaBH₄)37.832.7 g71.6 mmol
Methanol-150 mL-

Procedure:

  • Dissolve the (2S,4S)-N-benzyloxycarbonyl-4-hydroxyproline methyl ester in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired alcohol, (2S,4S)-N-benzyloxycarbonyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine.

Expected Yield: 85-95%.

Protocol 3: Introduction of the Thioacetate Group

This protocol outlines the conversion of the inverted hydroxyl group to a thioacetate, which serves as a precursor to the thiol. This step often follows the Mitsunobu inversion of the hydroxyl group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(2S,4S)-N-benzyloxycarbonyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine251.2810.0 g39.8 mmol
Triphenylphosphine (PPh₃)262.2915.6 g59.7 mmol
Diethyl azodicarboxylate (DEAD)174.1510.4 mL59.7 mmol
Thioacetic acid76.124.3 mL59.7 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • To a stirred solution of (2S,4S)-N-benzyloxycarbonyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine and triphenylphosphine in anhydrous THF at 0 °C, add thioacetic acid.

  • Slowly add DEAD dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to yield (2S,4S)-4-acetylthio-2-(hydroxymethyl)-1-(benzyloxycarbonyl)pyrrolidine.

Expected Yield: 70-80%.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps starting from this compound.

StepTransformationKey ReagentsTypical Yield (%)
1Stereochemical Inversion (Mitsunobu) & HydrolysisPPh₃, DEAD, p-nitrobenzoic acid; K₂CO₃/MeOH75-85
2Ester ReductionNaBH₄85-95
3Thioacetate Introduction (Mitsunobu)PPh₃, DEAD, Thioacetic acid70-80

Visualization of Key Reaction

The following diagram illustrates the Mitsunobu reaction for the stereochemical inversion of the hydroxyl group on the pyrrolidine ring.

G start This compound (4R-OH) reagents PPh3, DEAD, p-Nitrobenzoic Acid start->reagents intermediate Inverted Ester Intermediate (4S-O-p-nitrobenzoyl) reagents->intermediate hydrolysis Hydrolysis (K2CO3, MeOH) intermediate->hydrolysis product Inverted Alcohol (4S-OH) hydrolysis->product

Caption: Mitsunobu inversion of the C4-hydroxyl group.

Conclusion

This compound is a versatile and economically viable starting material for the asymmetric synthesis of the Doripenem side chain. The protocols outlined in these application notes provide a robust framework for the key chemical transformations involved. Careful execution of these steps, particularly the stereochemical inversion and functional group introductions, is paramount for the successful synthesis of this critical pharmaceutical intermediate. Researchers are encouraged to optimize these conditions for scale-up and process refinement.

Application Notes and Protocols for the Orthogonal Protection of the Hydroxyl Group of N-Benzyloxycarbonyl-4-hydroxyproline Methyl Ester (Z-Hyp-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-4-hydroxyproline methyl ester (Z-Hyp-OMe) is a valuable chiral building block in the synthesis of peptides and peptidomimetics, including collagen mimetics and various therapeutic agents. The presence of a secondary hydroxyl group on the proline ring offers a site for further functionalization or modification. However, its reactivity necessitates the use of a protecting group during many synthetic steps to prevent unwanted side reactions. The selection of an appropriate hydroxyl protecting group is critical and must be orthogonal to the existing N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (OMe). This orthogonality ensures that the protecting group on the hydroxyl function can be selectively removed without affecting the other protecting groups, allowing for precise and controlled chemical manipulations.

These application notes provide detailed protocols for the protection of the hydroxyl group of this compound with two common and versatile protecting groups: the acetyl (Ac) group and the tert-butyldimethylsilyl (TBDMS) group. It also outlines the procedures for their selective removal, highlighting the orthogonal nature of these protection strategies.

Logical Framework for Protecting Group Selection

The choice of a suitable protecting group for the hydroxyl function of this compound depends on the planned subsequent reaction conditions. The key is to select a group that is stable under the conditions required for modifications elsewhere in the molecule but can be removed under specific conditions that do not cleave the Z-group (sensitive to hydrogenolysis and strong acids) or the methyl ester (sensitive to basic hydrolysis).

G Z_Hyp_OMe This compound Protect_OH Protect Hydroxyl Group Z_Hyp_OMe->Protect_OH Ac_Protected O-Acetyl-Z-Hyp-OMe Protect_OH->Ac_Protected Acetylation TBDMS_Protected O-TBDMS-Z-Hyp-OMe Protect_OH->TBDMS_Protected Silylation Subsequent_Chemistry Perform Subsequent Chemistry (e.g., peptide coupling, modifications) Ac_Protected->Subsequent_Chemistry TBDMS_Protected->Subsequent_Chemistry Deprotect_OH Selective Deprotection of Hydroxyl Subsequent_Chemistry->Deprotect_OH Final_Product Desired Product Deprotect_OH->Final_Product

Caption: Logic for hydroxyl group protection of this compound.

Data Presentation: Comparison of Protection Strategies

Protecting GroupReagents for ProtectionTypical YieldStabilityReagents for DeprotectionOrthogonality Notes
Acetyl (Ac) Acetyl chloride, Pyridine (B92270) or Et3N, CH2Cl2Quantitative[1]Stable to mild acids and hydrogenolysis.Mild basic conditions (e.g., K2CO3 in MeOH) or NaOMe in MeOH.[2]Cleavage conditions may affect the methyl ester if not carefully controlled. Orthogonal to the Z-group.
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole (B134444), DMFHigh (typically >95%)Stable to a wide range of non-fluoride containing reagents.Fluoride (B91410) sources (e.g., TBAF in THF) or mild acidic conditions.[3][4][5]Excellent orthogonality. Deprotection conditions do not affect the Z-group or the methyl ester.

Experimental Protocols

Protocol 1: O-Acetylation of this compound

This protocol describes the protection of the hydroxyl group of this compound as an acetyl ester. The procedure is adapted from a similar transformation on N-acetyl-4-hydroxyproline methyl ester, which proceeds in quantitative yield.[1]

Workflow for O-Acetylation of this compound

G Start Dissolve this compound in CH2Cl2 Add_Base Add Pyridine or Et3N Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_AcCl Add Acetyl Chloride dropwise Cool->Add_AcCl React Stir at room temperature Add_AcCl->React Workup Aqueous Workup React->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product O-Acetyl-Z-Hyp-OMe Purify->Product

Caption: Workflow for the O-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 (approximately 10 mL per gram of this compound).

  • Add pyridine or Et3N (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: O-tert-Butyldimethylsilylation of this compound

This protocol details the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. This method provides a robust protecting group with excellent orthogonality.

Workflow for O-TBDMS Protection of this compound

G Start Dissolve this compound in DMF Add_Reagents Add Imidazole and TBDMSCl Start->Add_Reagents React Stir at room temperature Add_Reagents->React Workup Aqueous Workup and Extraction React->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product O-TBDMS-Z-Hyp-OMe Purify->Product

Caption: Workflow for O-TBDMS protection of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of this compound).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Orthogonal Deprotection Protocols

Protocol 3: Selective Deprotection of the Acetyl Group

This protocol allows for the removal of the O-acetyl group under mild basic conditions that are orthogonal to the Z-group. Care should be taken to avoid prolonged reaction times or stronger basic conditions which could lead to the hydrolysis of the methyl ester.

Procedure:

  • Dissolve the O-acetyl-Z-Hyp-OMe (1.0 eq) in methanol (B129727) (MeOH).

  • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in MeOH or a mild base like potassium carbonate (K2CO3) (0.2 eq).[2]

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the reaction with a weak acid (e.g., acetic acid or an acidic resin).

  • Remove the solvent under reduced pressure and purify the resulting this compound as needed.

Protocol 4: Selective Deprotection of the TBDMS Group

The TBDMS group can be selectively removed using fluoride ions, a method that is orthogonal to both the Z-group and the methyl ester.

Procedure:

  • Dissolve the O-TBDMS-Z-Hyp-OMe (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq).[3]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove silyl (B83357) byproducts and obtain the deprotected this compound.

Conclusion

The ability to selectively protect and deprotect the hydroxyl group of this compound is essential for its use in complex organic synthesis. The protocols provided for O-acetylation and O-silylation, along with their respective orthogonal deprotection methods, offer reliable and efficient strategies for researchers. The choice between these methods will depend on the specific requirements of the synthetic route, particularly the stability of the protecting group to subsequent reaction conditions. By following these detailed procedures, scientists can effectively incorporate functionalized hydroxyproline (B1673980) moieties into their target molecules with a high degree of control and precision.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the synthesis of N-α-benzyloxycarbonyl-L-hydroxyproline methyl ester (Z-Hyp-OMe), a valuable building block in organic synthesis and drug development. This document outlines a reliable and scalable protocol for the esterification of N-benzyloxycarbonyl-L-hydroxyproline (Z-Hyp-OH), including detailed experimental procedures, a summary of quantitative data, and a visual representation of the reaction workflow.

Introduction

This compound is a protected amino acid derivative frequently utilized in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the secondary amine of the hydroxyproline (B1673980) ring, while the methyl ester protects the carboxylic acid. This strategic protection allows for the selective modification of the hydroxyl group or subsequent deprotection steps in a synthetic route. The protocol detailed below describes an acid-catalyzed esterification of the commercially available Z-Hyp-OH.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via acid-catalyzed esterification.

ParameterValueReference
Starting Material trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (Z-Hyp-OH)[1]
Reagents Methanol (B129727) (MeOH), Concentrated Sulfuric Acid (H₂SO₄)[1]
Solvent Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc)[1]
Reaction Time 2 hours[1]
Reaction Temperature Reflux[1]
Product trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (this compound)[1]
Molecular Formula C₁₄H₁₇NO₅
Molecular Weight 279.29 g/mol
CAS Number 64187-48-0

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (Z-Hyp-OH)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • 1N Sodium Hydroxide (B78521) (aqueous solution)

  • Saturated Sodium Chloride (brine, aqueous solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis of this compound[1]
  • Reaction Setup : In a round-bottom flask, dissolve trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (1 equivalent) in methanol (approximately 10 mL per gram of starting material).

  • Acid Addition : To the solution, carefully add concentrated sulfuric acid (a catalytic amount, e.g., 0.05-0.1 equivalents).

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a 1N aqueous sodium hydroxide solution until the pH is approximately 7.

  • Solvent Removal : Remove the methanol from the neutralized mixture using a rotary evaporator.

  • Extraction : To the resulting residue, add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel.

  • Washing : Wash the organic layer with a saturated aqueous sodium chloride solution (brine).

  • Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Z_Hyp_OMe_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product Z_Hyp_OH Z-Hyp-OH Dissolve Dissolve Z-Hyp-OH in Methanol Z_Hyp_OH->Dissolve MeOH Methanol MeOH->Dissolve H2SO4 H₂SO₄ (catalyst) Add_Acid Add H₂SO₄ H2SO4->Add_Acid Dissolve->Add_Acid Reflux Reflux for 2h Add_Acid->Reflux Neutralize Neutralize with 1N NaOH Reflux->Neutralize Evaporate Evaporate Methanol Neutralize->Evaporate Extract Extract with EtOAc Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Z_Hyp_OMe This compound Concentrate->Z_Hyp_OMe

Caption: Workflow for the synthesis of this compound.

Reaction_Scheme This compound Synthesis Reaction Z_Hyp_OH Z-Hyp-OH (trans-1-benzyloxycarbonyl-4-hydroxy-L-proline) plus1 + MeOH CH₃OH (Methanol) arrow H₂SO₄ (cat.) Reflux, 2h Z_Hyp_OMe This compound (trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester) plus2 + H2O H₂O

Caption: Chemical reaction scheme for this compound synthesis.

References

Application Notes and Protocols for Z-Hyp-OMe Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of reactions involving N-benzyloxycarbonyl-L-hydroxyproline methyl ester (Z-Hyp-OMe). This compound is a valuable building block in peptide synthesis and medicinal chemistry, offering a strategically protected hydroxyproline (B1673980) moiety for incorporation into complex molecules. These guidelines cover common reactions such as peptide coupling and deprotection, providing a robust framework for laboratory implementation.

Core Applications of this compound

This compound is an amino acid derivative with two primary protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the amine and a methyl ester (OMe) on the carboxyl group. This protection scheme allows for the selective formation of peptide bonds and other chemical modifications. Key applications include:

  • Solution-Phase Peptide Synthesis: this compound is frequently utilized in the stepwise construction of peptides in solution. The Z-group provides stable N-terminal protection that can be removed under specific reductive conditions.[1]

  • Solid-Phase Peptide Synthesis (SPPS): It can be incorporated into peptide sequences on a solid support, offering an orthogonal protecting group strategy to the more common Fmoc and Boc chemistries.[2]

  • Synthesis of Peptidomimetics and Bioactive Molecules: As a constrained amino acid, hydroxyproline is a key component in many biologically active peptides and peptidomimetics. This compound serves as a crucial precursor in the synthesis of these complex structures.

Data Presentation: Reaction Parameters

The following tables summarize typical conditions and reagents for key transformations involving this compound. Please note that optimal conditions may vary depending on the specific substrate and desired outcome.

Table 1: Peptide Coupling Reactions

Coupling MethodCoupling ReagentsSolvent(s)TemperatureTypical Reaction TimeTypical YieldNotes
CarbodiimideDCC or EDC, HOBtDCM, DMF0 °C to RT12-16 hours>90%DCC can form insoluble dicyclohexylurea (DCU) byproduct.[1][3] EDC is water-soluble, facilitating easier workup.[4]
Activated EsterHBTU, HATU, DICDMFRoom Temperature2-4 hours>95%Commonly used in solid-phase peptide synthesis; reactions are often monitored by a Kaiser test.[5]

Table 2: Z-Group Deprotection Methods

MethodReagentsSolventTemperatureTypical Reaction TimeTypical YieldNotes
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanol (B129727), EthanolRoom Temperature1-4 hours>95%Standard and clean method; requires a hydrogenation apparatus.[2][6]
Catalytic Transfer HydrogenationAmmonium (B1175870) Formate (B1220265) or Formic Acid, 10% Pd/CMethanolRoom Temperature0.5-2 hours~98%Avoids the use of gaseous hydrogen and is often faster.[4][6]
Lewis Acid CleavageAlCl₃, HFIPDichloromethaneRoom Temperature2-16 hoursHighEffective and selective, especially in the presence of other sensitive groups.[7]
Acidic Hydrolysis33% HBr in Acetic AcidAcetic AcidRoom Temperature0.5-1 hourVariableHarsh conditions that may not be suitable for sensitive substrates.[6]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., L-Phenylalanine methyl ester, H-Phe-OMe).

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)[8][4]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3][4]

  • 1-Hydroxybenzotriazole (HOBt)[8][4]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[8][4]

  • Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)[8][3][4]

  • 1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine) solutions[8][4]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[1][8]

Procedure:

  • Amino Component Preparation: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (1.05 equivalents) dropwise and stir for 15-20 minutes to obtain the free amine.[8][4]

  • Carboxyl Component Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.[1][8] Cool this solution to 0 °C.

  • Coupling Reaction: To the this compound solution, add DCC or EDC (1.1 equivalents) and stir for 30 minutes at 0 °C.[1][4] A white precipitate of dicyclohexylurea (DCU) may form if DCC is used.[1]

  • Add the prepared free amine solution from step 1 to the activated carboxyl component.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[8]

  • Work-up:

    • Filter the reaction mixture to remove any precipitated DCU.[1]

    • Transfer the filtrate to a separatory funnel and dilute with additional DCM or ethyl acetate.[1][2]

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1][2][8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1][8]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.[2][8]

Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z-group from a Z-protected peptide.

Materials:

  • Z-protected peptide (e.g., Z-Hyp-Phe-OMe)

  • 10% Palladium on carbon (Pd/C)[4][6]

  • Ammonium formate or Formic acid[4][6]

  • Methanol (MeOH)[4][6]

  • Celite® or a similar filter aid[2][6]

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide (1.0 equivalent) in methanol in a round-bottom flask.[4]

  • Catalyst and Hydrogen Donor Addition: Carefully add 10% Pd/C (10-20% by weight of the peptide) to the solution.[2][6] Then, add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor.[4]

  • Deprotection Reaction: Stir the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 0.5-2 hours).[2][4][6]

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2][4]

    • Wash the Celite® pad with methanol.[2]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

  • Purification: If necessary, the crude product can be purified by column chromatography or by precipitation/crystallization to afford the final product, often as a hydrochloride salt after treatment with HCl.[7]

Visualizations

G Workflow for Solution-Phase Peptide Coupling cluster_amino Amino Component Preparation cluster_carboxyl Carboxyl Component Activation cluster_coupling Coupling and Work-up A1 Dissolve H-AminoAcid-OR'·HCl in DCM A2 Cool to 0 °C A1->A2 A3 Add Base (e.g., DIPEA) A2->A3 A4 Stir for 15-20 min (Free Amine Formation) A3->A4 M1 Combine Free Amine and Activated Ester Solutions A4->M1 C1 Dissolve this compound & HOBt in DCM/DMF C2 Cool to 0 °C C1->C2 C3 Add Coupling Reagent (e.g., DCC/EDC) C2->C3 C4 Stir for 30 min (Activated Ester Formation) C3->C4 C4->M1 M2 Stir 12-16h at RT M1->M2 M3 Filter (if DCC used) M2->M3 M4 Aqueous Work-up (Wash with Acid, Base, Brine) M3->M4 M5 Dry, Filter, Concentrate M4->M5 P Purify Crude Product (Recrystallization or Chromatography) M5->P

Caption: Workflow for Solution-Phase Peptide Coupling.

G Z-Group Deprotection via Catalytic Transfer Hydrogenation cluster_setup Reaction Setup cluster_reaction Deprotection and Isolation S1 Dissolve Z-Peptide in Methanol S2 Add 10% Pd/C Catalyst S1->S2 S3 Add Hydrogen Donor (e.g., Ammonium Formate) S2->S3 R1 Stir at Room Temperature S3->R1 R2 Monitor by TLC/LC-MS (0.5-2 hours) R1->R2 R3 Filter through Celite® to Remove Catalyst R2->R3 R4 Concentrate Filtrate R3->R4 FP Final Deprotected Peptide R4->FP

Caption: Z-Group Deprotection Workflow.

G Logical Relationship of Protecting Groups in Peptide Synthesis Z_Hyp_OMe This compound N_Terminus N-Terminus Protection (Z-group) Z_Hyp_OMe->N_Terminus Protects Amine C_Terminus C-Terminus Protection (Methyl Ester) Z_Hyp_OMe->C_Terminus Protects Carboxyl Coupling Peptide Coupling Reaction (Amide Bond Formation) N_Terminus->Coupling Stable during C_Terminus->Coupling Stable during Deprotection_Z Z-Group Removal (e.g., Hydrogenolysis) Coupling->Deprotection_Z Followed by Deprotection_OMe Ester Hydrolysis (e.g., Saponification) Coupling->Deprotection_OMe Followed by

References

Scaling Up the Synthesis of Z-Hyp-OMe: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and practical guidance for the successful scaling up of N-benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (Z-Hyp-OMe) synthesis. This key building block is instrumental in the development of various pharmaceuticals and advanced materials. The following sections offer insights into scalable synthesis methods, purification strategies, and relevant biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a protected derivative of hydroxyproline (B1673980), an essential amino acid notable for its role in collagen structure and various signaling pathways.[1][2][3] Its chemical stability and functionality make it a valuable intermediate in the synthesis of complex peptides and peptidomimetics. Scaling up the production of this compound from laboratory to industrial quantities presents several challenges, including maintaining yield and purity, managing reaction conditions, and ensuring cost-effectiveness. These notes address these challenges by providing robust and reproducible protocols.

Experimental Protocols

Synthesis of this compound via Sulfuric Acid Catalyzed Esterification

This protocol details a traditional and effective method for the large-scale synthesis of this compound from its corresponding carboxylic acid, Z-Hyp-OH.

Materials:

  • N-benzyloxycarbonyl-trans-4-hydroxy-L-proline (Z-Hyp-OH)

  • Methanol (B129727) (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a reflux condenser and mechanical stirrer, dissolve Z-Hyp-OH (1 equivalent) in anhydrous methanol (10 mL per gram of Z-Hyp-OH).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize with 1N NaOH solution to a pH of approximately 7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: To the resulting residue, add ethyl acetate and a saturated brine solution. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Washing: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

Synthesis of this compound via Thionyl Chloride-Mediated Esterification

This alternative protocol utilizes thionyl chloride for the esterification, a method known for its efficiency and compatibility with scale-up operations.[4][5]

Materials:

  • N-benzyloxycarbonyl-trans-4-hydroxy-L-proline (Z-Hyp-OH)

  • Methanol (MeOH), anhydrous

  • Thionyl Chloride (SOCl₂)

  • Toluene (B28343), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a reactor, suspend Z-Hyp-OH (1 equivalent) in a minimal amount of anhydrous toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to 40-50°C for 1-2 hours until the reaction is complete (cessation of gas evolution).

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with toluene twice to ensure complete removal of residual thionyl chloride.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol (5 mL per gram of initial Z-Hyp-OH) and stir at room temperature for 12-16 hours.

  • Work-up: Concentrate the methanolic solution under reduced pressure. Dissolve the residue in DCM or EtOAc.

  • Washing: Wash the organic solution sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness to obtain the crude this compound.

Data Presentation: Scale-Up Synthesis of this compound

The following tables summarize the expected quantitative data for the scaling up of this compound synthesis using the sulfuric acid catalyzed esterification method.

Table 1: Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (100 g)Production Scale (1 kg)
Z-Hyp-OH (g) 101001000
Methanol (mL) 100100010000
Conc. H₂SO₄ (mL) ~0.2~2.0~20.0
Reaction Time (h) 2-32-43-5
Reaction Temp. (°C) 656565

Table 2: Yield and Purity Data

ScaleCrude Yield (%)Purified Yield (%)Purity (HPLC, %)
10 g 90-9585-90>98
100 g 88-9382-88>98
1 kg 85-9080-85>97

Purification Protocol: Recrystallization

For achieving high purity this compound suitable for pharmaceutical applications, recrystallization is a highly effective and scalable method.

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the crystals with a cold mixture of ethyl acetate and hexanes.

  • Drying: Dry the purified this compound under vacuum.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Z_Hyp_OH Z-Hyp-OH Reaction Esterification (MeOH, H₂SO₄ or SOCl₂) Z_Hyp_OH->Reaction Reactant Crude_Product Crude this compound Reaction->Crude_Product Product Recrystallization Recrystallization (EtOAc/Hexanes) Crude_Product->Recrystallization Purification Step Pure_Product Pure this compound Recrystallization->Pure_Product Final Product

General workflow for this compound synthesis and purification.
Signaling Pathways Involving Hydroxyproline

Hydroxyproline residues are critical for the structural integrity of collagen and play a key role in the hypoxia-inducible factor (HIF) signaling pathway.

Collagen Synthesis Pathway:

G cluster_collagen Collagen Biosynthesis Procollagen Procollagen α-chains Hydroxylation Prolyl Hydroxylase (Vitamin C dependent) Procollagen->Hydroxylation Substrate Hydroxyproline Hydroxyproline Residues Hydroxylation->Hydroxyproline Modification Triple_Helix Triple Helix Formation Hydroxyproline->Triple_Helix Stabilization Secreted_Collagen Secreted Procollagen Triple_Helix->Secreted_Collagen Assembly

Role of hydroxyproline in collagen synthesis.

Hypoxia-Inducible Factor (HIF) Signaling Pathway:

Under normal oxygen conditions (normoxia), prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event marks HIF-α for degradation, thus suppressing the hypoxia response.[6][7][8][9]

G cluster_hif HIF-1α Regulation (Normoxia) HIF_alpha HIF-1α PHD Prolyl Hydroxylase (PHD) HIF_alpha->PHD Substrate Hydroxylated_HIF Hydroxylated HIF-1α PHD->Hydroxylated_HIF Hydroxylation VHL VHL E3 Ubiquitin Ligase Hydroxylated_HIF->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination

Role of prolyl hydroxylation in HIF-1α degradation.

References

Application Note: Monitoring Z-Hyp-OMe Reaction Progress with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-protected amino acids, such as Z-Hyp-OMe (N-benzyloxycarbonyl-4-hydroxyproline methyl ester), is a fundamental step in peptide synthesis and the development of various pharmaceuticals. The benzyloxycarbonyl (Z) group is a common amine protecting group, and its successful installation onto the amino acid ester is crucial for subsequent coupling reactions. Monitoring the progress of this reaction is essential to ensure complete conversion of the starting material and to minimize the formation of byproducts.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for monitoring the progress of organic reactions.[1][2] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a researcher can qualitatively determine the reaction's status. This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC, including a proposed solvent system, visualization techniques, and expected results.

Reaction Scheme

The synthesis of this compound typically involves the reaction of 4-hydroxyproline (B1632879) methyl ester hydrochloride with an N-(benzyloxycarbonyloxy)succinimide (Z-OSu) in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.

Reaction:

4-Hydroxyproline methyl ester hydrochloride + Z-OSu ---(Base)---> this compound + Succinimide (B58015) + Base·HCl

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for monitoring the this compound synthesis using TLC.

Materials
  • TLC Plates: Silica (B1680970) gel 60 F254 plates

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate (EtOAc) and Hexane. A starting ratio of 1:2 (v/v) is recommended.[3] The polarity can be adjusted as needed.[4][5]

  • Sample Preparation:

    • Reaction Mixture: Withdraw a small aliquot (a few microliters) from the reaction vessel. Dilute with a small amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Starting Material (SM) Standard: A dilute solution of 4-hydroxyproline methyl ester hydrochloride and the base in the reaction solvent.

    • Co-spot: A mixture of the reaction mixture and the starting material standard.

  • Developing Chamber: A closed glass chamber with a lid.

  • Visualization Reagents:

TLC Procedure
  • Plate Preparation: With a pencil, gently draw a light line approximately 1 cm from the bottom of the TLC plate. This will be your origin line. Mark small, evenly spaced ticks on this line for each sample to be spotted.

  • Spotting:

    • Using a capillary tube or micropipette, carefully spot a small amount of the starting material (SM) standard, the reaction mixture, and the co-spot on the designated ticks at the origin.

    • Ensure the spots are small and concentrated to achieve better separation.

  • Development:

    • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor to ensure a saturated atmosphere.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top edge.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Visualization: First, examine the dried plate under a UV lamp (254 nm). The Z-protected compounds (Z-OSu and this compound) contain an aromatic ring and will appear as dark spots against the fluorescent background of the plate. Circle these spots with a pencil.

    • Ninhydrin Staining: After UV visualization, dip the plate in a ninhydrin solution or spray it evenly. Heat the plate gently with a heat gun or on a hot plate until colored spots appear. Primary and secondary amines, such as the starting 4-hydroxyproline methyl ester, will react with ninhydrin to produce a characteristic purple or yellow spot.

Data Presentation and Interpretation

The progress of the reaction is monitored by comparing the spots of the reaction mixture to the starting material standard. The retention factor (Rf) for each spot is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

Expected Rf Values

The following table summarizes the expected relative polarities and hypothetical Rf values for the components in the this compound reaction in a 1:2 Ethyl Acetate/Hexane mobile phase on a silica gel plate. Note that the exact Rf values can vary depending on the specific conditions (e.g., plate manufacturer, temperature, chamber saturation).

CompoundExpected PolarityExpected Rf Value (1:2 EtOAc/Hexane)Visualization Method
4-Hydroxyproline methyl esterHigh~ 0.1 - 0.2Ninhydrin
Z-OSu (N-(benzyloxycarbonyloxy)succinimide)Medium~ 0.5 - 0.6UV (254 nm)
This compound (Product) Medium-Low ~ 0.3 - 0.4 UV (254 nm)

Rationale for Expected Rf Values:

  • 4-Hydroxyproline methyl ester: Being a free amino acid ester with a hydroxyl group, it is the most polar compound and will have the lowest Rf value, adhering strongly to the polar silica gel stationary phase.[7]

  • Z-OSu: This reagent is less polar than the free amino acid but more polar than the final product due to the succinimide group. It will travel further up the plate.

  • This compound: The product is less polar than the starting amino ester due to the protection of the polar amine group with the non-polar Z-group. It will have an intermediate Rf value, higher than the starting material but potentially lower than the Z-OSu. A similar compound, Boc-Hyp-OMe, has a reported Rf of 0.19 in 1:2 EtOAc/cyclohexane, suggesting our product's Rf will be in a comparable range.[3]

Interpreting the TLC Plate
  • Time = 0: The reaction mixture lane should show a prominent spot corresponding to the starting material (visible with ninhydrin) and the Z-OSu (visible under UV).

  • Reaction in Progress: A new spot corresponding to the this compound product (visible under UV) will appear. The intensity of the starting material spots will decrease over time, while the product spot will intensify.

  • Reaction Completion: The starting material spot (4-hydroxyproline methyl ester) should be completely absent in the reaction mixture lane when visualized with ninhydrin. Only the product spot (and potentially any remaining Z-OSu) should be visible. The co-spot lane helps to definitively identify the starting material spot in the reaction mixture.

Diagrams

This compound Synthesis Workflow

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring A Dissolve 4-hydroxyproline methyl ester HCl in solvent B Add Base (e.g., TEA) A->B C Add Z-OSu B->C D Withdraw aliquot from reaction mixture C->D E Spot on TLC plate (SM, Rxn, Co-spot) D->E F Develop TLC plate in EtOAc/Hexane E->F G Visualize under UV (254 nm) F->G H Stain with Ninhydrin and heat G->H I Analyze spots and calculate Rf values H->I J Reaction Complete? (No SM spot) I->J K Work-up J->K Yes L Continue Reaction J->L No L->D

Caption: Workflow for this compound synthesis and monitoring.

TLC Monitoring Logic

G cluster_spots Observed Spots on TLC Start Start of Reaction (Time = 0) InProgress Reaction in Progress Start->InProgress Time > 0 Start_SM SM Spot (Ninhydrin) Start->Start_SM Start_ZOSu Z-OSu Spot (UV) Start->Start_ZOSu Complete Reaction Complete InProgress->Complete SM consumed InProgress_SM SM Spot (decreasing) (Ninhydrin) InProgress->InProgress_SM InProgress_Product Product Spot (increasing) (UV) InProgress->InProgress_Product Complete_Product Product Spot (UV) Complete->Complete_Product Complete_NoSM No SM Spot (Ninhydrin) Complete->Complete_NoSM

Caption: Logical progression of TLC spots during the reaction.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound synthesis. The protocol described in this application note provides a reliable and efficient method for researchers to track the progress of the reaction, ensuring optimal yield and purity of the desired product. The combination of UV and ninhydrin visualization allows for the unambiguous identification of the starting materials and the protected amino acid product. By employing this straightforward TLC method, chemists in research and drug development can significantly improve their workflow efficiency in peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Z-Hyp-OMe Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in Z-Hyp-OMe (N-Cbz-L-4-Hydroxyproline methyl ester) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with this compound?

Low yields in this compound coupling reactions often stem from a combination of factors related to the unique structure of hydroxyproline (B1673980). Key issues include:

  • Steric Hindrance: The rigid, cyclic structure of the proline ring, combined with the bulky benzyloxycarbonyl (Z) protecting group, can physically impede the approach of the coupling reagents and the amine component, slowing down the reaction kinetics.[1][2][3]

  • Suboptimal Activation: Inefficient activation of the carboxylic acid can lead to a slow reaction rate and the prevalence of side reactions. The choice of coupling reagent is critical.[4][5]

  • Side Reactions: The secondary amine of the proline backbone is less nucleophilic than a primary amine, and the unprotected hydroxyl group on the side chain can potentially lead to unwanted reactions.

  • Racemization: Although proline residues are generally more resistant to racemization, harsh coupling conditions can increase this risk.[1]

  • Diketopiperazine Formation: This side reaction is particularly common at the dipeptide stage when proline or hydroxyproline is the C-terminal residue, leading to chain termination.[6][7]

Q2: Is it necessary to protect the hydroxyl group of this compound during coupling?

Yes, protecting the hydroxyl group is highly recommended to prevent unwanted side reactions, such as acylation by the activated carboxylic acid.[1] An acid-labile protecting group like tert-butyl (tBu) is a suitable option.[1]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For sterically demanding couplings, phosphonium (B103445) and uronium/aminium salt-based reagents are generally more effective than standard carbodiimides.[3][5] Reagents such as HATU, HBTU, and PyBOP are known for their high reactivity and ability to mediate "difficult" couplings.[2][4][5]

Q4: What is the role of additives like HOBt or OxymaPure?

Additives such as 1-Hydroxybenzotriazole (HOBt) and OxymaPure are crucial, especially when using carbodiimide (B86325) coupling reagents (e.g., DCC, DIC, EDC). They act as activating agents to form a more stable and reactive intermediate, which enhances the coupling rate and suppresses side reactions like racemization.[8][9]

Q5: How can I monitor the progress of my coupling reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[8] For solid-phase peptide synthesis (SPPS), a qualitative Kaiser test can be used to check for the presence of unreacted primary amines.[10] However, for secondary amines like proline, the Kaiser test is unreliable, and alternatives like the chloranil (B122849) or isatin (B1672199) tests are recommended.[10]

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This guide provides a systematic approach to identifying and resolving issues during your this compound coupling reaction.

Problem: Low or no product yield with significant starting material remaining.
Possible Cause Suggested Solution
Inefficient Coupling Reagent Switch to a more potent coupling reagent known for its effectiveness with sterically hindered amino acids, such as HATU, HCTU, or PyBOP.[3][10]
Incomplete Activation Ensure all reagents are fresh and anhydrous.[11] Consider a pre-activation step where the this compound is mixed with the coupling reagent and a base for a short period before adding the amine component.[12]
Insufficient Reaction Time or Temperature Extend the reaction time, monitoring for potential side reactions.[2] A moderate increase in temperature (e.g., to 40°C) can improve reaction rates, but should be done cautiously.[3]
Poor Solubility of Reactants Ensure all reactants are fully dissolved. DMF is a common solvent, but for aggregation-prone sequences, consider switching to NMP or adding DMSO.[6]
Steric Hindrance Increase the equivalents of the amino acid and coupling reagent (e.g., 2-4 equivalents) to drive the reaction to completion.[2] Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial attempt.[2]
Problem: Multiple spots on TLC or peaks in LC-MS, indicating side products.
Possible Cause Suggested Solution
Racemization Use racemization-suppressing additives like HOBt or OxymaPure, especially with carbodiimides.[8] Avoid strong bases and prolonged activation times.[8]
Diketopiperazine Formation If synthesizing a dipeptide with C-terminal hydroxyproline, consider using 2-chlorotrityl chloride resin for SPPS, as its steric bulk can inhibit this side reaction.[6][7]
Guanidinylation of N-terminus This can occur with excess uronium/aminium reagents (e.g., HBTU, HATU).[5][6] Avoid using a large excess of the coupling reagent and consider a pre-activation step.[8][13]
Side-chain Acylation Protect the hydroxyl group of hydroxyproline with a suitable protecting group like tBu.[1]
N-acylurea Formation This is a common side reaction with carbodiimide reagents. The use of additives like HOBt or OxymaPure is essential to minimize this.[3]

Data Presentation: Comparison of Coupling Reagent Conditions

The following table summarizes typical reaction conditions for various classes of coupling reagents. Note that optimal conditions may vary based on the specific substrates.

Coupling Reagent Class Examples Typical Additive Base Advantages Disadvantages
Carbodiimides DCC, DIC, EDCHOBt, OxymaPureDIPEA, NMMCost-effective, well-established.Potential for racemization and N-acylurea formation without additives.[3][8]
Phosphonium Salts BOP, PyBOP, PyAOPNone requiredDIPEA, NMMHigh coupling efficiency, low racemization, ideal for hindered couplings.[4][5]Higher cost, potential for toxic byproducts (BOP).[5]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUNone requiredDIPEA, NMMVery high coupling efficiency, fast reactions.[4][5]Potential for N-terminal guanidinylation if used in excess.[5][6]

Experimental Protocols

Protocol 1: General Procedure for DIC/HOBt Mediated Coupling of this compound
  • Dissolution: Dissolve the N-terminally deprotected peptide or amine (1 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).[8]

  • Additive Addition: Add HOBt (1.1 equivalents) to the solution and stir until fully dissolved.[8]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.[8][14]

  • Activation: Add DIC (1.1 equivalents) dropwise to the cooled solution.[8]

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[8]

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be processed for purification.[8]

Protocol 2: HATU Mediated Coupling for Sterically Hindered Reactions
  • Reagent Preparation: In a separate flask, dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base such as DIPEA (3 equivalents) to the solution and stir at room temperature for 10-15 minutes to pre-activate the amino acid.

  • Coupling: Add the pre-activated mixture to the solution containing the N-terminally deprotected peptide or amine (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Proceed with standard aqueous work-up and purification procedures.

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield in this compound Coupling start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry - Are this compound & amine pure? - Are coupling reagents fresh? - Is stoichiometry correct? start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Increase reaction time (e.g., to 24h). - Cautiously increase temperature (e.g., to 40°C). - Check solvent (DMF, NMP). check_reagents->optimize_conditions Reagents OK change_reagent 3. Change Coupling Reagent - Switch to a more powerful reagent  (e.g., from EDC/HOBt to HATU or COMU). - Consider phosphonium vs. aminium salts. optimize_conditions->change_reagent Still low yield yield_improved Yield Improved? change_reagent->yield_improved success Problem Solved yield_improved->success Yes failure Further Investigation Needed (e.g., side reaction analysis) yield_improved->failure No

Caption: A decision tree for troubleshooting low-yield this compound couplings.

G General Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Amine Component & this compound add_additive Add Additive (e.g., HOBt, if applicable) dissolve->add_additive cool Cool to 0°C add_additive->cool activate Add Coupling Reagent (e.g., DIC, HATU) cool->activate react Stir and Allow to React (e.g., 2-6 hours) activate->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Workup / Filter monitor->workup Reaction Complete purify Purify Crude Product (e.g., Column Chromatography) workup->purify analyze Analyze Final Product purify->analyze

Caption: A typical experimental workflow for a this compound coupling reaction.

References

preventing side reactions with Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-benzyloxycarbonyl-L-hydroxyproline methyl ester (Z-Hyp-OMe) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound in peptide synthesis?

A1: The main side reactions of concern when using this compound are racemization (epimerization) at the α-carbon during the coupling step and potential side reactions related to the removal of the Z (benzyloxycarbonyl) and OMe (methyl ester) protecting groups. Although less common, side-chain acylation of the hydroxyl group can also occur, particularly with highly reactive coupling agents.[1]

Q2: What is racemization and why is it a significant issue with this compound?

A2: Racemization is the conversion of a chiral molecule into a mixture of enantiomers. In peptide synthesis, an L-amino acid like L-hydroxyproline can be converted into a mixture of L- and D-hydroxyproline residues.[2][3][4] This is highly problematic as the biological activity and three-dimensional structure of a peptide are strictly dependent on its specific stereochemistry.[5] The activation of the carboxyl group of this compound for peptide bond formation can make the α-proton more acidic and susceptible to abstraction by a base, leading to racemization through a planar enolate intermediate.[2][3]

Q3: How can racemization be minimized during the coupling of this compound?

A3: Minimizing racemization is crucial for a successful synthesis. Key strategies include:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Carbodiimides like DIC, when used with additives, and phosphonium (B103445) salt-based reagents like BOP and PyBOP are effective.[2]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[6]

  • Control of Reaction Conditions: Perform the coupling reaction at a low temperature (e.g., 0 °C) and avoid prolonged reaction times and the use of strong bases.[2]

Q4: What are the potential side reactions during the deprotection of the Z-group and the OMe-group?

A4: The Z-group is typically removed by catalytic hydrogenation.[2] While this is generally a clean process, incomplete removal can result in a mixed product. The methyl ester (OMe) is more robust and its removal often requires saponification (hydrolysis with a base like NaOH or LiOH), which can potentially lead to racemization or other base-mediated side reactions if not carefully controlled.

Troubleshooting Guides

Issue 1: Presence of Diastereomeric Impurities in the Final Peptide

Symptom: HPLC or LC-MS analysis of the purified peptide shows a second peak with the same mass, indicating the presence of a diastereomer.

Possible Cause Solution Experimental Protocol Reference
Racemization during coupling 1. Optimize Coupling Conditions: Switch to a coupling reagent known for low racemization (e.g., DIC/Oxyma).[7] 2. Use Additives: Ensure the use of racemization suppressants like HOBt or Oxyma.[6] 3. Temperature Control: Perform the coupling reaction at 0 °C.[2] 4. Base Selection: Avoid strong, sterically unhindered bases. If a base is required, consider using a weaker or more hindered base like N-methylmorpholine (NMM) or sym-collidine.[7][8]Protocol 1: Optimized Peptide Coupling with this compound
Racemization during saponification of the methyl ester 1. Careful pH and Temperature Control: Maintain a low temperature during saponification and carefully neutralize the reaction mixture immediately after completion.Protocol 3: C-Terminal Methyl Ester Deprotection
Issue 2: Incomplete Deprotection of the Z-Group

Symptom: Mass spectrometry of the crude product shows a peak corresponding to the mass of the peptide with the Z-group still attached.

Possible Cause Solution Experimental Protocol Reference
Inefficient Catalytic Hydrogenation 1. Check Catalyst Activity: Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. 2. Optimize Hydrogen Source: Ensure a continuous and sufficient supply of hydrogen gas (e.g., use a hydrogen balloon or a hydrogenation apparatus).[2] 3. Solvent Choice: Use an appropriate solvent such as methanol (B129727) or ethanol.Protocol 2: N-Terminal Z-Group Deprotection
Catalyst Poisoning 1. Purify Intermediate: Ensure the Z-protected peptide is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).-

Experimental Protocols

Protocol 1: Optimized Peptide Coupling of this compound using DIC/HOBt
  • Preparation of Amino Component: Dissolve the N-terminally deprotected peptide (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).

  • Preparation of Carboxyl Component: In a separate flask, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in the same solvent.

  • Activation: Cool the carboxyl component solution to 0 °C in an ice bath. Add DIC (1.2 eq) to the cooled solution and stir for 10-15 minutes for pre-activation.

  • Coupling: Add the activated this compound solution to the amino component solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. The filtrate can then be carried forward to the next step or purified as needed.

Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Hydrogenation
  • Reaction Setup: Dissolve the Z-protected peptide (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the peptide) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 3: C-Terminal Methyl Ester Deprotection via Saponification
  • Dissolution: Dissolve the peptide methyl ester in a mixture of methanol and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC or HPLC.

  • Neutralization: Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl at 0 °C.

  • Work-up and Purification: Remove the methanol under reduced pressure and proceed with the purification of the peptide.

Visualizations

Side_Reactions_Z_Hyp_OMe cluster_coupling Coupling Side Reactions cluster_deprotection Deprotection Side Reactions Z_Hyp_OMe This compound Coupling Peptide Coupling (Activation) Z_Hyp_OMe->Coupling Deprotection Protecting Group Removal Racemization Racemization (Epimerization) Coupling->Racemization Base, High Temp. SideChainAcylation Side-Chain Acylation Coupling->SideChainAcylation High Activity Coupling Agent IncompleteZRemoval Incomplete Z-Group Removal Deprotection->IncompleteZRemoval Catalyst Inactivation BaseMediated Base-Mediated Side Reactions (during OMe removal) Deprotection->BaseMediated Strong Base, High Temp. Racemization_Prevention_Workflow Start Start: Coupling with this compound Check_Racemization Is Racemization a Concern? Start->Check_Racemization Coupling_Reagent Select Coupling Reagent Check_Racemization->Coupling_Reagent Yes Proceed Proceed with Coupling Check_Racemization->Proceed No Additives Use Additives Coupling_Reagent->Additives e.g., DIC, PyBOP Conditions Control Reaction Conditions Additives->Conditions e.g., HOBt, Oxyma Conditions->Proceed e.g., 0°C, Weak Base

References

Technical Support Center: Optimizing Z-Hyp-OMe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to optimize reaction time and temperature for the synthesis of Z-Hyp-OMe (N-Cbz-L-4-Hydroxyproline methyl ester).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is a typical synthetic route?

This compound, or N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester, is a protected derivative of the amino acid hydroxyproline, commonly used as a building block in peptide synthesis and the creation of pharmaceutical intermediates.[1][2] A standard method for its synthesis is the N-protection of 4-hydroxy-L-proline methyl ester with benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) under Schotten-Baumann conditions.[1][3][4] This reaction involves an amine acylation in a two-phase solvent system with a base to neutralize the HCl byproduct.[4][5]

Q2: My reaction yield is low. What are the most common causes?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature too low for the reaction to proceed to completion.

  • Reagent Quality: The starting materials, particularly benzyl chloroformate, may have degraded. The amine starting material (hydroxyproline methyl ester) should be pure and free from moisture.

  • pH Control: In a Schotten-Baumann reaction, the base is crucial for neutralizing the acid byproduct.[6] Improper pH control can lead to the protonation of the amine, rendering it non-nucleophilic, or hydrolysis of the benzyl chloroformate.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can occur, consuming starting materials and generating impurities.

  • Work-up Losses: The product may be partially lost during the extraction or purification phases. Ensure efficient phase separation and minimize transfers.

Q3: How does increasing the reaction time affect my results?

Increasing reaction time can have competing effects. Initially, it generally leads to a higher conversion of starting materials to the product, thus increasing the yield. However, excessively long reaction times can promote the formation of byproducts through degradation of the product or other side reactions, which can complicate purification and potentially lower the isolated yield. It is critical to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant byproduct accumulation occurs.

Q4: What is the impact of adjusting the reaction temperature?

Temperature is a critical parameter.

  • Increasing Temperature: This typically increases the reaction rate, allowing for shorter reaction times. However, it can also accelerate undesirable side reactions, such as the hydrolysis of benzyl chloroformate and potential degradation of the product, leading to lower purity.

  • Decreasing Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity and minimize byproduct formation. This is a common strategy at the beginning of the reaction, especially during the addition of the highly reactive acyl chloride, to control the initial exothermic reaction. The trade-off is a slower reaction rate, which may require a longer overall reaction time.

Q5: I'm seeing multiple spots on my TLC. What could be happening?

Multiple spots on a TLC plate indicate the presence of impurities. These could include:

  • Unreacted starting materials (hydroxyproline methyl ester or benzyl chloroformate).

  • The desired this compound product.

  • Byproducts from the hydrolysis of benzyl chloroformate (e.g., benzyl alcohol).

  • Di-acylated products or other unforeseen side reactions. Running co-spots with your starting materials can help identify them. If the reaction has gone to completion but multiple spots remain, the issue may lie with reaction conditions (e.g., temperature being too high) promoting side reactions.

Q6: How do I determine the optimal time to stop (quench) the reaction?

The best way to determine the optimal reaction time is through careful monitoring. By taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC, you can observe the disappearance of the starting materials and the appearance of the product. The reaction should be stopped, or "quenched" (typically by adding water), when the TLC indicates that the starting amine has been completely consumed and before the concentration of byproducts becomes significant.

Troubleshooting Guides

Problem: Low or No Product Formation

If you are experiencing very low or no yield, a systematic approach can help identify the root cause. Follow the logical workflow below to diagnose the issue.

G start Low/No Yield Observed check_reagents 1. Verify Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up & Purification start->check_workup reagent_purity Purity Check: - Confirm amine purity (NMR/MS) - Test activity of Z-Cl check_reagents->reagent_purity Purity? reagent_stoich Stoichiometry Check: - Recalculate equivalents - Ensure accurate weighing check_reagents->reagent_stoich Amounts? cond_temp Temperature Control: - Was initial addition at 0°C? - Was reaction temp stable? check_conditions->cond_temp Temp? cond_time Time & Monitoring: - Was reaction monitored by TLC? - Did reaction go to completion? check_conditions->cond_time Time? cond_base Base/pH: - Was base added correctly? - Was pH maintained? check_conditions->cond_base Base? workup_extraction Extraction Issue: - Check aqueous layer for product - Emulsion formation? check_workup->workup_extraction Extraction? workup_purification Purification Loss: - Product lost on column? - Decomposition during purification? check_workup->workup_purification Purification?

Troubleshooting workflow for low this compound yield.
Problem: Poor Purity and Multiple Byproducts

High impurity levels suggest that while the reaction may be occurring, it is not selective. This is often a result of reaction conditions being too harsh (high temperature) or running for too long, allowing side reactions to dominate.

G cluster_conditions Optimization Goal Reactants Amine + Z-Cl Product Desired Product (this compound) Reactants->Product k_product (Desired Path) Side_Reaction Side Reactions Reactants->Side_Reaction k_side (Undesired) Degradation Product Degradation Product->Degradation k_degradation (Undesired) Hydrolysis Z-Cl Hydrolysis (e.g., Benzyl Alcohol) Side_Reaction->Hydrolysis Goal Maximize k_product Minimize k_side & k_degradation Strategy: Optimize T and Time

Kinetic pathways in this compound synthesis.

Data Presentation

The optimal balance of reaction time and temperature is crucial for maximizing both yield and purity. The following table provides an illustrative example of how these parameters might influence the outcome of a this compound synthesis. Actual results will vary based on specific laboratory conditions, scale, and reagent quality.

Reaction Time (hours)Temperature (°C)Yield (%)Purity (%)Observations
20 → 2575%98%Incomplete conversion of starting material.
60 → 2592%97%Good conversion with high purity. Optimal condition.
120 → 2594%90%Near-complete conversion, but byproduct formation increases.
64095%85%Faster reaction, but higher temperature leads to more impurities.
124095%70%Significant byproduct formation and potential product degradation.

Experimental Protocols

Representative Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from L-4-hydroxyproline methyl ester hydrochloride using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • L-4-hydroxyproline methyl ester hydrochloride (1.0 eq)

  • Benzyl chloroformate (Z-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • Setup:

    • Dissolve L-4-hydroxyproline methyl ester hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of DCM and water (e.g., 10 mL of each per 1 g of starting material) in a round-bottom flask.

    • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve benzyl chloroformate (1.1 eq) in a small amount of DCM and add it to an addition funnel.

    • Add the Z-Cl solution dropwise to the cold, stirring reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue to stir the reaction mixture vigorously for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with an additional portion of DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified further by flash column chromatography on silica (B1680970) gel if necessary.

References

Technical Support Center: Z-Group (Carbobenzyloxy) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the Carbobenzyloxy (Cbz or Z) protecting group.

Troubleshooting Guide

This guide addresses common issues encountered during Cbz deprotection in a question-and-answer format.

Question 1: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What are the potential causes and solutions?

Answer: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors could be responsible:

  • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1]

    • Solution: Ensure the starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidic cleavage or nucleophilic cleavage.[1] In some cases, increasing the catalyst loading or adding fresh catalyst can help drive the reaction to completion.[1][2]

  • Insufficient Hydrogen Pressure: The reaction rate can be dependent on the hydrogen pressure.

    • Solution: Increase the hydrogen pressure. Reactions are often run at pressures from atmospheric to 50 psi or higher.[1][2]

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish with age.

    • Solution: Use a fresh, high-quality catalyst.[1][2]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Product Inhibition: The newly formed free amine can coordinate to the palladium catalyst, inhibiting its activity.[2]

    • Solution: Adding a small amount of acetic acid can protonate the product amine, reducing its coordination to the catalyst.[3]

  • Poor Substrate Solubility: Limited solubility of the starting material in the reaction solvent can hinder its interaction with the catalyst.[2]

    • Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate (B1210297), or mixtures with water).[2] Moderately increasing the reaction temperature might also improve solubility.[2]

Question 2: I am observing side products from the reduction of other functional groups during catalytic hydrogenation. How can I improve selectivity?

Answer: The non-selective reduction of other functional groups is a common challenge with catalytic hydrogenation.

  • Solution:

    • Catalytic Transfer Hydrogenation: This method employs hydrogen donors like ammonium (B1175870) formate, formic acid, or triethylsilane with a Pd/C catalyst.[1][4] It is often a milder alternative to using hydrogen gas and can provide better chemoselectivity.[3]

    • Non-Reductive Methods: For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides), non-reductive methods are recommended.[1] These include:

      • Acidic Cleavage: Conditions such as HBr in acetic acid or milder Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) can be employed.[1][5]

      • Nucleophilic Cleavage: A newer, highly selective method uses 2-mercaptoethanol (B42355) with a base like potassium acetate in a solvent such as N,N-dimethylacetamide (DMAC).[1][6] This method is particularly useful for substrates with sensitive functionalities.[6]

Question 3: During my acidic Cbz deprotection with HBr in acetic acid, I am observing an acetylated side product. How can I prevent this?

Answer: The deprotected amine is nucleophilic and can react with the acetic acid solvent, leading to N-acetylation.

  • Solution:

    • Use a Non-nucleophilic Acid/Solvent System: Consider using HCl in a non-acetylating solvent like dioxane or isopropanol.[1] Trifluoroacetic acid (TFA) can also be used, but be mindful of its strong acidity, which might cleave other acid-sensitive protecting groups.[1]

    • Milder Lewis Acid Conditions: The AlCl₃/HFIP system is an excellent alternative that is performed at room temperature and avoids such side reactions while being compatible with many functional groups.[1][5]

Frequently Asked Questions (FAQs)

What is the most common method for Cbz deprotection?

The most prevalent and widely used method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[1] This method is generally efficient and clean, with byproducts (toluene and carbon dioxide) that are easily removed.[1]

What are the main side products to watch out for during Cbz deprotection?

The primary side products depend on the deprotection method and the substrate:

  • Catalytic Hydrogenation:

    • Over-reduction: Reduction of other functional groups like alkenes, alkynes, nitro groups, and aryl halides.[1]

    • N-Benzylation: Formation of an N-benzyl side product, which can occur if the reaction stalls or if there is an insufficient supply of hydrogen.[1][5]

  • Acidic Cleavage:

    • Alkylation: The benzyl (B1604629) cation formed as an intermediate can alkylate sensitive functional groups or the solvent.[1]

    • Acylation: If the solvent is a carboxylic acid (e.g., acetic acid), the deprotected amine can be acylated.[1]

  • Nucleophilic Cleavage (with thiols):

    • The main byproduct is a benzylated thiol, which is generally less reactive than the byproducts of other methods.[1]

How can I choose the best Cbz deprotection method for my specific substrate?

The choice of method depends on the functional groups present in your molecule:

  • For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice due to its efficiency and clean byproducts.[1]

  • For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Non-reductive methods like acidic cleavage (HBr/acetic acid, AlCl₃/HFIP) or nucleophilic cleavage (2-mercaptoethanol) are recommended.[1]

  • For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[1]

  • For large-scale synthesis where residual heavy metal contamination is a concern: Acid-mediated deprotection offers a metal-free alternative.[3]

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenation H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[4]Incompatible with reducible functional groups; safety concerns with H₂ gas; catalyst poisoning.[1][4]
Transfer Hydrogenation Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[4]Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[4]Can still reduce some sensitive functional groups; reaction times can be longer.[4]
Acidic Cleavage HBr in Acetic AcidEffective and widely used.Harsh conditions; can lead to side reactions like acetylation and alkylation.[1]
AlCl₃ in HFIPMild and selective for Cbz over O- and N-benzyl groups.[4][5]Requires anhydrous conditions and careful handling of the Lewis acid.[4]
Isopropanol hydrochloride (IPA·HCl)Metal-free, operationally simple, and scalable.[4][7]May require elevated temperatures.[4]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective for sensitive substrates; avoids heavy metals.[1][6]The thiol reagent has an unpleasant odor; requires elevated temperatures.[3][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.[4][9]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[4][9]

  • Hydrogenation: Purge the flask with an inert gas (nitrogen or argon). Evacuate the flask and backfill with hydrogen gas. This is often done using a hydrogen-filled balloon for atmospheric pressure reactions.[3][9]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.[2][9]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by chromatography if necessary.

Protocol 2: Acid-Mediated Deprotection using HBr in Acetic Acid

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/v). The concentration can be adjusted based on the substrate's reactivity.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time may vary from a few minutes to several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is often diluted with a suitable solvent and the product is precipitated or extracted. Neutralization with a base may be required.

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol

  • Preparation: To a solution of the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC), add potassium acetate (e.g., 4 equivalents).[1][8]

  • Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1][8]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][8]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Deprotection_Mechanism cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidic Acidic Cleavage Start_H R-NH-Cbz Adsorption Adsorption onto Pd/C Surface Start_H->Adsorption Hydrogenolysis Hydrogenolysis (H₂ Activation) Adsorption->Hydrogenolysis Carbamic_Acid_H Carbamic Acid [R-NH-COOH] Hydrogenolysis->Carbamic_Acid_H Byproducts_H Toluene + CO₂ Hydrogenolysis->Byproducts_H Amine_H Deprotected Amine R-NH₂ Carbamic_Acid_H->Amine_H Decarboxylation Start_A R-NH-Cbz Protonation Protonation (H⁺) Start_A->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Carbamic_Acid_A Carbamic Acid [R-NH-COOH] Cleavage->Carbamic_Acid_A Benzyl_Cation Benzyl Cation Cleavage->Benzyl_Cation Amine_A Deprotected Amine R-NH₂ Carbamic_Acid_A->Amine_A Decarboxylation

Caption: Mechanisms of Cbz deprotection.

Troubleshooting_Workflow Start Incomplete Cbz Deprotection Check_Method Deprotection Method? Start->Check_Method Hydrogenation_Issues Catalytic Hydrogenation Check_Method->Hydrogenation_Issues Hydrogenation Acid_Issues Acidic Cleavage Check_Method->Acid_Issues Acidolysis Check_Catalyst Check Catalyst (Age, Poisoning) Hydrogenation_Issues->Check_Catalyst Check_Conditions Check Conditions (H₂ Pressure, Mixing) Hydrogenation_Issues->Check_Conditions Check_Solubility Check Substrate Solubility Hydrogenation_Issues->Check_Solubility Check_Acid Check Acid Strength & Solvent Acid_Issues->Check_Acid Solution_Catalyst Use Fresh Catalyst Increase Loading Check_Catalyst->Solution_Catalyst Solution_Conditions Increase Pressure Vigorous Stirring Check_Conditions->Solution_Conditions Solution_Solubility Change Solvent/ Increase Temp Check_Solubility->Solution_Solubility Solution_Acid Increase Acid Conc. Change Solvent Check_Acid->Solution_Acid Alternative Consider Alternative Method (e.g., Nucleophilic Cleavage) Solution_Catalyst->Alternative Solution_Conditions->Alternative Solution_Solubility->Alternative Solution_Acid->Alternative

Caption: Troubleshooting incomplete deprotection.

Deprotection_Selection Substrate Substrate Analysis Reducible_Groups Reducible Groups Present? (alkenes, NO₂, etc.) Substrate->Reducible_Groups Acid_Sensitive Acid Sensitive Groups? Substrate->Acid_Sensitive Sulfur_Present Sulfur Present? Substrate->Sulfur_Present Hydrogenation Catalytic Hydrogenation (H₂/Pd-C) Reducible_Groups->Hydrogenation No Acidolysis Acidic Cleavage (HBr/AcOH, AlCl₃/HFIP) Reducible_Groups->Acidolysis Yes Nucleophilic Nucleophilic Cleavage (2-Mercaptoethanol) Reducible_Groups->Nucleophilic Yes Acid_Sensitive->Hydrogenation No Acid_Sensitive->Acidolysis No Acid_Sensitive->Nucleophilic Yes Sulfur_Present->Hydrogenation No Sulfur_Present->Acidolysis Yes Sulfur_Present->Nucleophilic Yes

Caption: Logic for selecting a deprotection method.

References

Technical Support Center: Z-Hyp-OMe Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Z-Hyp-OMe (N-Benzyloxycarbonyl-L-hydroxyproline methyl ester) in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

Q2: Why is my this compound not dissolving in DMF?

Several factors can contribute to the poor solubility of this compound in DMF:

  • Compound Purity: Impurities in the this compound can significantly impact its solubility.[4]

  • Solvent Quality: The presence of water or other impurities in the DMF can reduce its solvating power for protected amino acids. DMF can also degrade over time to form dimethylamine, which can interfere with reactions.[5]

  • Concentration: The desired concentration may exceed the solubility limit of this compound in DMF under the current conditions.

  • Temperature: Room temperature may not be sufficient to dissolve the compound, especially at higher concentrations.

  • Aggregation: Protected peptides and amino acids can sometimes aggregate, especially in the context of peptide synthesis, which reduces their solubility.[6]

Q3: Are there alternative solvents to DMF for dissolving this compound?

Yes, several other polar aprotic solvents are commonly used for protected amino acids and in peptide synthesis.[7] These include:

  • N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for peptide synthesis and can sometimes be more effective than DMF for dissolving difficult-to-solubilize protected amino acids.[1][2]

  • Dimethyl sulfoxide (B87167) (DMSO): DMSO is a very strong solvent and is known to dissolve many compounds that are insoluble in other solvents.[3][4] this compound is reported to be highly soluble in DMSO.[3]

  • Dichloromethane (DCM): While less polar than DMF, DCM is also used in peptide synthesis and can be a suitable solvent for some protected amino acids.[4]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMF, please follow the troubleshooting steps outlined below.

Initial Troubleshooting Steps
  • Verify Compound and Solvent Quality:

    • Ensure the this compound is of high purity.

    • Use fresh, high-purity, anhydrous DMF. Older bottles of DMF may have absorbed water or degraded.[5]

  • Optimize Dissolution Conditions:

    • Sonication: Sonicate the mixture for 10-15 minutes. This can help to break up any aggregates and increase the surface area of the solute.

    • Gentle Heating: Warm the solution gently (e.g., to 30-40°C). Be cautious, as excessive heat can potentially cause degradation.

    • Vortexing: Vigorous vortexing can aid in the dissolution process.

Advanced Troubleshooting

If the initial steps do not resolve the solubility issue, consider the following advanced strategies.

Method 1: Using a Co-Solvent

Adding a small amount of a stronger co-solvent can significantly improve solubility.

  • Protocol:

    • Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to the this compound.

    • Once the compound is dissolved in DMSO, slowly add the required volume of DMF while stirring.

Method 2: Altering the Solvent System

For particularly challenging cases, switching to a different solvent or a solvent mixture may be necessary.

  • Alternative Solvents: Consider using NMP or DMSO as the primary solvent if your experimental conditions allow.[1][2]

  • Solvent Mixtures: A mixture of DMF and DCM can sometimes provide a better balance of polarity for dissolving certain protected amino acids.

General Solubility Guidelines for Protected Amino Acids

The following table provides a general overview of the solubility of protected amino acids in common organic solvents. "Good" indicates that the solvent is generally effective, while "Variable" suggests that solubility can depend on the specific amino acid and protecting groups.

SolventGeneral SolubilityNotes
DMF GoodA standard and widely used solvent in peptide synthesis.[1][2]
NMP GoodOften a better solvent than DMF for larger or more hydrophobic protected amino acids.[1][2]
DMSO ExcellentA very strong solvent, useful for compounds with low solubility in other solvents.[3][4]
DCM VariableMore effective for less polar protected amino acids.[4]
Acetonitrile VariableCan be used, but may be less effective than DMF or NMP.

Experimental Protocols

Protocol for Dissolving this compound in DMF

This protocol outlines the standard procedure for dissolving this compound in DMF for use in a typical peptide coupling reaction.

  • Preparation:

    • Weigh the required amount of this compound in a clean, dry reaction vessel.

    • Add the calculated volume of anhydrous DMF to achieve the desired concentration.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • If the compound has not fully dissolved, place the vessel in a sonicator bath for 10-15 minutes.

    • If solids persist, gently warm the mixture to 30-40°C with continuous stirring.

  • Visual Inspection:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding with your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome weigh Weigh this compound add_dmf Add Anhydrous DMF weigh->add_dmf vortex Vortex add_dmf->vortex sonicate Sonicate (if needed) vortex->sonicate heat Gentle Heating (if needed) sonicate->heat clear_solution Clear Solution heat->clear_solution Success undissolved Undissolved Solid heat->undissolved Failure

Caption: A workflow for dissolving this compound in DMF.

troubleshooting_flowchart start This compound Fails to Dissolve in DMF check_quality Verify Purity of this compound and Quality of DMF start->check_quality optimize Optimize Dissolution Conditions (Vortex, Sonicate, Gentle Heat) check_quality->optimize not_dissolved Still Not Dissolved optimize->not_dissolved dissolved Problem Solved not_dissolved->dissolved Yes co_solvent Try a Co-Solvent (e.g., DMSO) not_dissolved->co_solvent No alt_solvent Consider Alternative Solvent (NMP, DMSO) co_solvent->alt_solvent

Caption: A troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Managing Steric Hindrance with Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance and other challenges encountered during peptide synthesis with N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester (Z-Hyp-OMe).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound, providing potential causes and actionable solutions.

Issue 1: Low Coupling Yield or Incomplete Reaction

You are experiencing a low yield of your desired peptide, and analysis (e.g., by TLC or HPLC) indicates the presence of unreacted starting materials.

Possible Cause Suggested Solution
Steric Hindrance: The rigid, cyclic structure of the hydroxyproline (B1673980) ring, combined with the bulky N-terminal benzyloxycarbonyl (Z) group, can physically block the approaching amine component, slowing down or preventing effective coupling.[1][2]Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Onium salts like HATU, HBTU, or PyBOP are generally more efficient than carbodiimides (e.g., DCC, DIC) in these cases.[3][4] Increase Reaction Time: Extend the coupling reaction time to allow the sterically hindered components more opportunity to react. Monitor the reaction progress to determine the optimal duration. Elevate Temperature: Carefully increasing the reaction temperature (e.g., to 35-50°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance. This should be done cautiously as it can also increase the risk of side reactions like racemization.[5] Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1]
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid-phase support, making the N-terminus inaccessible for the incoming this compound.[6]Use Chaotropic Salts: Add chaotropic salts, such as LiCl, to the coupling reaction to disrupt secondary structures and improve the solvation of the peptide chain. Incorporate Backbone-Protecting Groups: The use of pseudoprolines or Dmb-protected amino acids in the peptide sequence can help to disrupt aggregation.[1]
Poor Solvation: Inadequate swelling of the solid-phase resin can lead to poor accessibility of reactive sites.Optimize Solvent System: Ensure the use of a solvent system that effectively swells the resin and dissolves the reactants. A mixture of DCM and DMF is often effective. For particularly difficult sequences, NMP or DMSO can be considered.[6]

Issue 2: Presence of Deletion Sequences in the Final Product

Mass spectrometry analysis of your final peptide reveals the presence of species missing the hydroxyproline residue, indicating a failed coupling step.

Possible Cause Suggested Solution
Incomplete Coupling: This is the primary cause of deletion sequences. The steric hindrance of this compound may have prevented the coupling reaction from going to completion.Implement a Capping Step: After the coupling step with this compound, treat the resin with a capping agent, such as acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA). This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent coupling steps and simplifying the purification of the final product.[7] Confirm Coupling Completion: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin after the coupling step. A positive result (blue beads) indicates an incomplete reaction, and a recoupling should be performed. Note that the Kaiser test is not reliable for secondary amines like proline.[5]
Premature Chain Termination: Though less common, side reactions can lead to the termination of the peptide chain.Ensure High Purity of Reagents: Use high-purity, anhydrous solvents and reagents to minimize the potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid derivative to couple in peptide synthesis?

A1: this compound presents challenges primarily due to steric hindrance. The combination of the bulky benzyloxycarbonyl (Z) protecting group on the nitrogen and the inherent rigidity of the five-membered proline ring can physically obstruct the approach of the incoming nucleophile (the N-terminus of the growing peptide chain).[1][2] This can lead to slower reaction kinetics and incomplete coupling reactions.

Q2: What are the best coupling reagents to use with this compound?

A2: For sterically hindered amino acids like this compound, more powerful coupling reagents are generally recommended. Uronium/aminium salts such as HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are often more effective than standard carbodiimide (B86325) reagents like DCC or DIC, especially when used with additives like HOBt or Oxyma.[3][4]

Q3: Can I use this compound in solid-phase peptide synthesis (SPPS)?

A3: While the benzyloxycarbonyl (Z) protecting group is traditionally used in solution-phase peptide synthesis, it can be employed in SPPS.[8][9] However, its removal requires specific conditions, typically catalytic hydrogenation (e.g., H₂/Pd), which may not be compatible with all solid supports and other protecting groups.[10] The more common strategies for SPPS utilize Fmoc or Boc protecting groups for the α-amino group.[10]

Q4: How can I minimize racemization when using this compound?

A4: Urethane-based protecting groups like the Z-group are generally effective at suppressing racemization.[4] However, to further minimize this risk, it is advisable to:

  • Use a racemization-suppressing additive such as HOBt or OxymaPure when using carbodiimide coupling reagents.[3]

  • Avoid excessive amounts of strong bases.

  • Keep reaction temperatures as low as possible while still achieving efficient coupling.[11]

  • Minimize the pre-activation time of the carboxylic acid before adding the amine component.

Q5: What is the best way to remove the Z-group after synthesis?

A5: The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis.[10] This involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd on carbon) in a suitable solvent like methanol (B129727) or ethanol.[12]

Quantitative Data

The following table provides illustrative data on the coupling efficiency of a model dipeptide synthesis (Z-Hyp-Ala-OMe) using different coupling reagents. These values are representative for a sterically hindered coupling and can vary depending on the specific sequence, reaction conditions, and solid support.

Coupling ReagentAdditiveBaseReaction Time (h)Temperature (°C)Approximate Yield (%)
DICHOBtDIPEA122565-75
HBTU-DIPEA42585-95
HATU-DIPEA225>95
PyBOP-DIPEA42590-98

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of this compound using HATU

This protocol describes a general procedure for the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to generate the free base.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DCM.

  • Coupling Reaction: Add DIPEA (2.0 eq) to the this compound/HATU solution and stir for 5 minutes. To this mixture, add the freshly prepared amino acid methyl ester solution from step 1.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the this compound is consumed (typically 2-4 hours).

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Removal of the Z-Protecting Group by Hydrogenolysis

This protocol describes the deprotection of the N-terminal Z-group.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 10% by weight of the peptide) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: a. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step z_hyp This compound activated_z_hyp Activated this compound z_hyp->activated_z_hyp Activation hatu HATU + DIPEA hatu->activated_z_hyp dipeptide Protected Dipeptide (Z-Hyp-Ala-OMe) activated_z_hyp->dipeptide Coupling amine Amine Component (e.g., H-Ala-OMe) amine->dipeptide final_peptide Deprotected Peptide (Hyp-Ala-OMe) dipeptide->final_peptide Z-Group Removal hydrogenolysis H2 / Pd-C hydrogenolysis->final_peptide

Caption: A typical experimental workflow for peptide synthesis using this compound.

troubleshooting_workflow start Low Coupling Yield? check_hindrance Is the coupling partner sterically hindered? start->check_hindrance Yes check_aggregation Is the peptide sequence prone to aggregation? start->check_aggregation Yes potent_reagent Use more potent coupling reagent (e.g., HATU, HBTU) check_hindrance->potent_reagent Yes increase_time_temp Increase reaction time and/or temperature check_hindrance->increase_time_temp Yes double_couple Perform double coupling check_hindrance->double_couple Yes success Improved Yield potent_reagent->success increase_time_temp->success double_couple->success chaotropic_salts Add chaotropic salts (e.g., LiCl) check_aggregation->chaotropic_salts Yes optimize_solvent Optimize solvent system for better solvation check_aggregation->optimize_solvent No chaotropic_salts->success optimize_solvent->success

Caption: A decision tree for troubleshooting low coupling yields with this compound.

References

Technical Support Center: Purification of Z-Hyp-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of synthetic peptides containing N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester (Z-Hyp-OMe). The presence of the hydrophobic benzyloxycarbonyl (Z) group and the methyl ester (OMe) significantly impacts the peptide's physicochemical properties, often leading to difficulties in purification. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of peptides containing this compound?

A1: The main challenges arise from the increased hydrophobicity imparted by the Z- and -OMe protecting groups. These challenges include:

  • Poor Solubility: The crude peptide may be difficult to dissolve in the aqueous mobile phases typically used for reversed-phase HPLC (RP-HPLC).

  • Peptide Aggregation: The enhanced hydrophobicity can promote intermolecular interactions, leading to the formation of aggregates. These aggregates can cause peak broadening or tailing in chromatograms and may be challenging to purify.[1][2]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or byproducts from the peptide synthesis, may have retention times similar to the target this compound containing peptide, making separation difficult.

Q2: How does the this compound modification affect the chromatographic behavior of a peptide?

A2: The this compound moiety significantly increases the overall hydrophobicity of a peptide. In reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, this results in a longer retention time compared to the analogous unprotected peptide. This increased retention necessitates careful optimization of the HPLC gradient to ensure efficient elution and separation from less hydrophobic impurities.

Q3: What are the initial steps to take when a this compound containing peptide shows poor solubility?

A3: For peptides with poor aqueous solubility, initial solubilization in a small amount of an organic solvent is recommended.[3][4] Common choices include:

Once dissolved in the organic solvent, the solution can be gradually diluted with the initial HPLC mobile phase. It is crucial to test the solubility of a small amount of the peptide first.[4]

Q4: Can aggregation of this compound containing peptides be reversed?

A4: In some cases, peptide aggregates can be disrupted. Sonication of the peptide solution can help break up aggregates.[3] Additionally, pre-heating the sample at a controlled temperature (e.g., 70°C for 30 minutes) before HPLC injection can help disassemble oligomers.[5] The use of chaotropic agents, such as guanidine (B92328) hydrochloride or urea, can also be effective in solubilizing aggregated peptides, though their compatibility with the purification workflow must be considered.

Troubleshooting Guide

This guide addresses common issues observed during the purification of Z-Hyp-Omega containing peptides and provides systematic solutions.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in HPLC Peptide aggregation on the column.- Add a small percentage of an organic solvent (e.g., isopropanol) to the mobile phase. - Increase the column temperature (e.g., to 40-60°C) to improve peak shape. - Use a shallower gradient around the elution point of the target peptide.
Low Recovery of the Peptide - Poor solubility in the loading buffer, leading to precipitation. - Irreversible adsorption to the stationary phase.- Ensure complete dissolution of the peptide in an appropriate organic solvent before dilution. - Perform a high-organic wash of the column after the run to elute any strongly bound peptide.
Co-elution of Target Peptide with Impurities Similar hydrophobicity of the target peptide and impurities.- Optimize the HPLC gradient to be very shallow around the elution time of the target peptide. - Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity. - Consider an alternative purification technique, such as ion-exchange chromatography, if charge differences exist.[6]
High Backpressure During HPLC Run - Peptide precipitation on the column. - Clogging of the column frit.- Filter the peptide sample through a 0.22 µm or 0.45 µm filter before injection. - Ensure the peptide is fully dissolved before injection. - If pressure remains high, reverse-flush the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide

This protocol provides a starting point for the purification of a this compound containing peptide. Optimization will likely be required based on the specific properties of the peptide.

Materials:

  • Crude this compound containing peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in 100% DMSO to create a stock solution.

    • Dilute the stock solution with Mobile Phase A to the desired concentration for injection.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Column Temperature: 30-40°C.

    • Detection: 210-230 nm.

    • Gradient:

      • Start with a scouting gradient of 5-95% Mobile Phase B over 30 minutes to determine the approximate retention time of the peptide.

      • Based on the scouting run, optimize the gradient to be shallower around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may be effective.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

Quantitative Data Summary

While specific quantitative data for the purification of this compound containing peptides is not extensively published, the following table provides typical parameters and expected outcomes for RP-HPLC of hydrophobic peptides based on available literature.

Parameter Typical Value/Range Rationale
Column Stationary Phase C18 or C8C18 provides higher hydrophobicity for retaining the peptide, while C8 may offer different selectivity.
Pore Size 300 ÅRecommended for peptides to prevent pore exclusion and ensure good interaction.
Mobile Phase Additive 0.1% TFAActs as an ion-pairing agent to improve peak shape and resolution.
Column Temperature 30-60°CElevated temperatures can improve peak shape and reduce mobile phase viscosity.
Expected Purity (Post-Purification) >95%This is a common target purity for many research and development applications.

Visualizations

Troubleshooting Workflow for this compound Peptide Purification

troubleshooting_workflow start Start Purification solubility_check Check Peptide Solubility start->solubility_check issue Observe Poor Chromatography? broad_peaks Broad/Tailing Peaks? issue->broad_peaks Yes success Successful Purification issue->success No low_recovery Low Recovery? broad_peaks->low_recovery No optimize_gradient Optimize HPLC Gradient (shallower slope) broad_peaks->optimize_gradient Yes co_elution Co-elution of Impurities? low_recovery->co_elution No dissolve_organic Dissolve in minimal organic solvent (DMSO/DMF) low_recovery->dissolve_organic Yes change_column Try Different Stationary Phase (e.g., C8) co_elution->change_column Yes end Further Investigation Required co_elution->end No solubility_check->issue Good solubility_check->dissolve_organic Poor dissolve_organic->issue optimize_gradient->low_recovery increase_temp Increase Column Temperature increase_temp->low_recovery change_column->success

Caption: Troubleshooting workflow for this compound peptide purification.

Logical Relationship of Purification Challenges

challenges_relationship z_hyp_ome This compound Incorporation hydrophobicity Increased Peptide Hydrophobicity z_hyp_ome->hydrophobicity sub_challenges hydrophobicity->sub_challenges solubility Poor Solubility sub_challenges->solubility aggregation Aggregation sub_challenges->aggregation hplc_issues RP-HPLC Challenges sub_challenges->hplc_issues

References

Technical Support Center: Impact of Base Selection on Z-Hyp-OMe Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of base selection on the synthesis of N-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (Z-Hyp-OMe). The following information is presented in a question-and-answer format to directly address common issues encountered during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the this compound reaction?

A1: In the synthesis of this compound from 4-hydroxy-L-proline methyl ester (Hyp-OMe) and benzyl (B1604629) chloroformate (Z-Cl), a base is essential for two primary reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Secondly, the base can influence the nucleophilicity of the amine starting material and the stability of intermediates, thereby affecting reaction rate, yield, and the formation of side products.[1][2]

Q2: What are the most common bases used for this type of N-acylation?

A2: Both organic and inorganic bases are employed in Schotten-Baumann and related acylation reactions.[2][3] Commonly used organic bases include tertiary amines such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), and N-methylmorpholine (NMM).[4] Inorganic bases like sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) are also utilized, often in biphasic solvent systems.[2][5]

Q3: How does the choice of base affect the yield and purity of my this compound product?

A3: The selection of a base is a critical parameter that can significantly impact the outcome of your reaction. The ideal base should be strong enough to effectively scavenge the generated acid but not so strong or nucleophilic that it promotes side reactions. Key factors to consider are the base's strength (pKa), steric hindrance, and nucleophilicity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the role of the selected base.

Issue 1: Low Yield of this compound

Q: I am observing a low yield of my desired this compound product. Could the base be the culprit?

A: Yes, the choice and handling of the base can directly lead to low yields. Here are some potential causes and solutions:

  • Inadequate Basicity: If the base is too weak, it may not effectively neutralize the HCl produced, leading to the protonation of the starting amine and a stalled reaction.

    • Solution: Consider switching to a stronger base. For instance, if you are using sodium bicarbonate, you might try triethylamine.

  • Base-Induced Hydrolysis: Strong bases, particularly in the presence of water, can catalyze the hydrolysis of the methyl ester in your starting material or product, leading to the corresponding carboxylic acid and reducing the yield of the desired ester.[6]

    • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA.[4] Ensure your reaction is conducted under anhydrous conditions.

  • Side Reactions: The base can promote the formation of unwanted byproducts. For example, less hindered bases like triethylamine can sometimes act as nucleophiles, leading to undesired adducts.[4]

    • Solution: Employ a sterically hindered base such as DIPEA to minimize nucleophilic side reactions.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure, and I suspect side reactions are occurring. How can the base contribute to this?

A: The base is a common factor in the generation of several impurities:

  • Racemization/Epimerization: A significant concern in amino acid chemistry is the loss of stereochemical integrity. Strong bases can facilitate the abstraction of the alpha-proton of the amino acid, leading to racemization.[7][8][9] This is particularly problematic if the carboxyl group is activated.

    • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize racemization.[4][10] Running the reaction at a lower temperature can also help.[7]

  • Over-acylation: Although less common for the secondary amine of proline, highly reactive conditions can potentially lead to side reactions.

    • Solution: Use a less reactive base and ensure slow addition of the acylating agent (Z-Cl).

Issue 3: Difficulty in Removing the Base after the Reaction

Q: I am struggling to remove the base during the work-up. What are my options?

A: The choice of base can affect the ease of purification.

  • Water-Soluble Bases: Inorganic bases like sodium bicarbonate are easily removed by aqueous extraction.

  • Volatile Organic Bases: Triethylamine has a lower boiling point and can be partially removed under reduced pressure.

  • Less Volatile Organic Bases: DIPEA has a higher boiling point and can be more challenging to remove completely by evaporation. Acidic washes (e.g., dilute HCl or citric acid) are typically effective in protonating and extracting these bases into the aqueous phase.

Data Presentation: Comparison of Common Bases

The following table summarizes the properties of commonly used bases and their potential impact on this compound synthesis. Please note that optimal conditions should be determined empirically for each specific reaction setup.

BasepKa of Conjugate AcidSteric HindranceTypical ObservationsPotential Side Reactions
Triethylamine (TEA) ~10.7LowHigh reaction rates.[4]Higher risk of racemization, potential for nucleophilic catalysis.[4]
DIPEA (Hünig's Base) ~11HighGood yields, often with reduced side reactions compared to TEA.[4]Less prone to nucleophilic side reactions.
N-Methylmorpholine (NMM) ~7.4ModerateGenerally lower rates of racemization.[4]May be less effective at scavenging acid in very fast reactions.
Pyridine ~5.2LowCan act as a nucleophilic catalyst.Can form a highly reactive acylpyridinium intermediate, potentially leading to side reactions.[1]
Sodium Bicarbonate (NaHCO₃) ~10.3 (for H₂CO₃)N/A (Inorganic)Often used in biphasic (e.g., water/DCM) systems.[5]Risk of ester hydrolysis, especially at elevated temperatures.

Experimental Protocols

The following is a general, adaptable protocol for the synthesis of this compound, highlighting the points where base selection is critical.

Materials:

  • 4-hydroxy-L-proline methyl ester hydrochloride (Hyp-OMe·HCl)

  • Benzyl chloroformate (Z-Cl)

  • Selected Base (e.g., Triethylamine, DIPEA, or Sodium Bicarbonate)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

General Procedure:

  • Dissolution of Starting Material: Dissolve 4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Addition of Base (Organic): Cool the solution to 0 °C in an ice bath. Add the selected organic base (e.g., triethylamine, 2.2 eq, or DIPEA, 1.2 eq) dropwise. Stir for 15-20 minutes.

  • Addition of Base (Inorganic): Alternatively, for an inorganic base, add a saturated aqueous solution of sodium bicarbonate (2.5 eq) to the DCM solution of the starting material.

  • Addition of Acylating Agent: Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if an organic base was used), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Hyp-OMe·HCl dissolve Dissolve Hyp-OMe·HCl in Anhydrous DCM start1->dissolve start2 Z-Cl add_zcl Slowly Add Z-Cl at 0 °C start2->add_zcl start3 Base (e.g., TEA, DIPEA, NaHCO3) add_base Add Base at 0 °C start3->add_base dissolve->add_base add_base->add_zcl react Stir at RT (Monitor by TLC) add_zcl->react workup Aqueous Work-up (Wash with acid, base, brine) react->workup purify Column Chromatography workup->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Potential Base-Related Causes cluster_solutions Solutions problem Low Yield or Impure Product cause1 Inappropriate Base Strength problem->cause1 cause2 Base-Induced Side Reactions (Hydrolysis, Racemization) problem->cause2 cause3 Steric/Nucleophilic Properties of Base problem->cause3 solution1 Switch to Stronger/Weaker Base cause1->solution1 solution2 Use Sterically Hindered, Non-Nucleophilic Base (e.g., DIPEA) cause2->solution2 solution3 Optimize Reaction Conditions (Lower Temperature, Anhydrous) cause2->solution3 cause3->solution2

Caption: Troubleshooting logic for base-related issues in this compound synthesis.

References

Technical Support Center: Improving Crude Purity of Z-Hyp-OMe Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-Hyp-OMe (N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the crude purity of this compound products during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a protected amino acid derivative of hydroxyproline (B1673980).[1][2] Specifically, it is the methyl ester of L-4-hydroxyproline with its amino group protected by a benzyloxycarbonyl (Z or Cbz) group.[1] Its chemical formula is C14H17NO5, and its molecular weight is approximately 279.29 g/mol .[1] This compound is a crucial building block in the synthesis of peptides, particularly those containing hydroxyproline, and is also used in the development of various pharmaceuticals and peptidomimetics. The inherent chirality of this compound makes it a valuable component in asymmetric synthesis.[3]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities in this compound synthesis can arise from several sources, including side reactions and incomplete reactions. Common impurities may include:

  • Deletion sequences: Peptides lacking the this compound residue due to incomplete coupling.[4]

  • Truncated peptides: Shortened peptide chains resulting from incomplete deprotection of the N-terminal amino group in the preceding synthesis cycle.

  • Diastereomers: Epimerization at the alpha-carbon of the hydroxyproline residue can occur, especially under harsh basic or acidic conditions, leading to diastereomeric impurities.

  • Oxidation products: The secondary alcohol of the hydroxyproline ring can be oxidized to a ketone, forming N-Cbz-4-oxo-L-proline methyl ester, particularly in the presence of oxidizing agents.[3]

  • Byproducts from coupling reagents: Residuals and byproducts from coupling agents can contaminate the crude product.

  • Side-chain acylation: The hydroxyl group of hydroxyproline could potentially be acylated if not properly managed during synthesis, though this is less common with the Z-protecting group.

Q3: How can I monitor the progress of my this compound coupling reaction to ensure completion?

A3: Monitoring the reaction is crucial to ensure complete coupling and minimize the formation of deletion sequences. The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the solid support.[5] A positive result (blue or purple color) indicates an incomplete reaction, suggesting that the coupling time should be extended or a recoupling is necessary. A negative result (yellow color) signifies that the coupling is complete.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Crude Purity with Multiple Unidentified Peaks in HPLC

Possible Causes:

  • Incomplete Coupling: The coupling of this compound to the peptide chain is not complete.

  • Side Reactions: Formation of byproducts due to suboptimal reaction conditions.

  • Poor Quality Starting Materials: Impurities in the this compound or other reagents.

Troubleshooting Steps:

Step Action Rationale
1. Verify Reagent Quality Analyze the purity of the starting this compound and other reagents (solvents, coupling agents) by a suitable analytical method like HPLC or NMR.Ensures that impurities are not introduced from the starting materials.
2. Optimize Coupling Conditions Increase the coupling reaction time. Consider a "double coupling," where the coupling step is repeated with fresh reagents.To drive the reaction to completion and minimize deletion sequences.[6]
3. Adjust Temperature Perform the coupling at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature.[7] For difficult couplings, a slight increase in temperature (e.g., to 30-40°C) can be beneficial, but must be monitored for side reactions.[6]Temperature control can minimize side reactions like racemization.[7]
4. Change Coupling Reagent If using a carbodiimide (B86325) like DCC or DIC, consider switching to a more potent onium salt-based reagent such as HBTU, HATU, or PyBOP, especially for sterically hindered couplings.[6]More powerful coupling reagents can improve efficiency for difficult couplings.[6]
Issue 2: Presence of a Major Impurity with a Mass Corresponding to Dehydration

Possible Cause:

  • Pyroglutamate Formation: While more common for N-terminal glutamine, under certain conditions, cyclization involving the Z-protected amine and the methyl ester could theoretically occur, though less likely. A more probable cause is a side reaction involving the hydroxyl group.

Troubleshooting Steps:

Step Action Rationale
1. Control pH Ensure that the reaction and work-up conditions are not strongly acidic or basic.Extreme pH can promote side reactions.
2. Use Additives Incorporate additives like HOBt or OxymaPure® in carbodiimide-mediated couplings.These additives are known to suppress side reactions and reduce racemization.[6]
Issue 3: Difficulty in Purifying Crude this compound Product by HPLC

Possible Causes:

  • Poor Solubility: The crude product may have poor solubility in the purification solvents.

  • Co-elution of Impurities: Impurities may have similar retention times to the desired product.

Troubleshooting Steps:

Step Action Rationale
1. Optimize HPLC Gradient Modify the gradient of the mobile phase to achieve better separation. A shallower gradient can improve the resolution of closely eluting peaks.To improve the separation between the product and impurities.
2. Change Stationary Phase If using a C18 column, consider a different stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity.Different column chemistries can alter the retention behavior of the product and impurities.
3. Employ an Alternative Purification Method Consider flash chromatography as a preliminary purification step to remove major impurities before final HPLC polishing.[8] For the final product, crystallization can be a highly effective purification technique.To reduce the complexity of the mixture for the final high-resolution purification.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound using DIC/HOBt

This protocol describes a standard method for coupling this compound in solution-phase peptide synthesis.

  • Dissolve the Amino Component: Dissolve the N-terminal deprotected peptide (1.0 equivalent) in a suitable solvent such as DMF or DCM.

  • Prepare the Carboxyl Component: In a separate flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.

  • Pre-activation: Cool the this compound/HOBt solution to 0°C in an ice bath. Add DIC (1.2 equivalents) to the cooled solution and stir for 10-15 minutes.

  • Coupling: Add the activated this compound solution to the peptide solution.

  • Reaction: Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir until completion, monitoring by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter to remove the diisopropylurea byproduct. The filtrate can then be processed through an appropriate aqueous work-up to remove excess reagents and water-soluble byproducts.

Protocol 2: Purification of Crude this compound by Crystallization

Crystallization can be a powerful technique to improve the purity of the final this compound product. The optimal conditions (solvent system, temperature) need to be determined empirically.

  • Solvent Screening: Dissolve a small amount of the crude this compound in various solvents (e.g., ethyl acetate, methanol, ethanol, isopropanol) at an elevated temperature to achieve saturation.

  • Cooling: Slowly cool the saturated solution to room temperature, and then to 0-4°C to induce crystallization.

  • Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Analyze the purity of the crystallized product by HPLC and compare it to the crude material.

Table 1: Example of Solvent Systems for Crystallization Screening

Solvent SystemRationale
Ethyl Acetate / HexaneGood for compounds with moderate polarity.
Methanol / WaterSuitable for polar compounds.
IsopropanolCan provide good crystals for a range of organic molecules.

Visualizations

Improving_Crude_Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_troubleshooting Troubleshooting & Optimization cluster_purification Purification Start Crude this compound Product Analysis HPLC/MS Analysis of Crude Product Start->Analysis Purity_Check Crude Purity Acceptable? Analysis->Purity_Check Optimization Optimize Reaction Conditions (Time, Temp, Reagents) Purity_Check->Optimization No Purification_Method Select Purification Method Purity_Check->Purification_Method Yes Optimization->Start Re-synthesize Flash_Chrom Flash Chromatography Purification_Method->Flash_Chrom HPLC Preparative HPLC Purification_Method->HPLC Crystallization Crystallization Purification_Method->Crystallization Flash_Chrom->HPLC Final_Product Pure this compound HPLC->Final_Product Crystallization->Final_Product

Caption: Workflow for improving the crude purity of this compound.

Troubleshooting_Decision_Tree Start Low Crude Purity Observed Impurity_ID Identify Major Impurities by MS Start->Impurity_ID Deletion Deletion Sequence (M-279) Impurity_ID->Deletion Oxidation Oxidation (M-2) Impurity_ID->Oxidation Other Other Impurities Impurity_ID->Other Incomplete_Coupling Incomplete Coupling Deletion->Incomplete_Coupling Likely Cause Oxidizing_Agent Presence of Oxidizing Agents Oxidation->Oxidizing_Agent Likely Cause General_Troubleshooting Review Synthesis Protocol Check Reagent Purity Optimize Work-up Other->General_Troubleshooting Action Optimize_Coupling Increase Coupling Time Use Stronger Reagent Double Couple Incomplete_Coupling->Optimize_Coupling Solution Use_Inert_Atmosphere Use High Purity Solvents Work under Inert Atmosphere Oxidizing_Agent->Use_Inert_Atmosphere Solution

References

Z-Hyp-OMe degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Hyp-OMe (N-Benzyloxycarbonyl-L-hydroxyproline methyl ester). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound, or N-Benzyloxycarbonyl-L-hydroxyproline methyl ester, is a protected amino acid derivative. It is commonly used in peptide synthesis and as a building block in the development of various pharmaceutical compounds. The benzyloxycarbonyl (Cbz or Z) group protects the amine, and the methyl ester protects the carboxylic acid, allowing for selective reactions at other sites of a larger molecule.

Q2: What are the main factors that can cause this compound to degrade?

The degradation of this compound is primarily influenced by its chemical structure, which includes a methyl ester, a Cbz protecting group, and a hydroxyl group. The main factors leading to its degradation are:

  • pH: Both acidic and basic conditions can promote hydrolysis of the methyl ester and potentially the Cbz group.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[2]

  • Moisture: As a lyophilized powder, this compound is hygroscopic and can absorb moisture, which can lead to hydrolysis.[3][4][5]

  • Oxidizing agents: The hydroxyproline (B1673980) residue can be susceptible to oxidation.[6]

  • Enzymes: If used in biological systems, esterases or other enzymes may cleave the methyl ester.

Q3: How should I properly store this compound?

Proper storage is critical to maintain the integrity of this compound. Lyophilized powder is more stable than solutions.[7]

Storage ConditionLyophilized PowderIn Solution
Long-term Store at -20°C or -80°C in a tightly sealed container with a desiccant.[7][8][9]Not recommended. If necessary, aliquot into single-use vials and store at -80°C.[5]
Short-term Can be kept at room temperature for brief periods, but refrigeration at 4°C is recommended.[9]Store at 4°C for no more than a few days. Use of a sterile buffer at a pH between 5 and 6 is advised.[8]

Q4: What are the likely degradation products of this compound?

Based on its structure, the primary degradation products are likely to be:

  • Z-Hyp-OH (N-Benzyloxycarbonyl-L-hydroxyproline): Formed via hydrolysis of the methyl ester.

  • H-Hyp-OMe (L-hydroxyproline methyl ester): Formed via cleavage of the Cbz protecting group.

  • H-Hyp-OH (L-hydroxyproline): Formed if both the methyl ester and Cbz group are cleaved.

  • Oxidized derivatives: Ketone or other oxidized forms of the hydroxyproline ring.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of biological activity or poor yield in synthesis Degradation of this compound due to improper storage or handling.1. Verify storage conditions. Ensure the compound was stored at -20°C or below and protected from moisture. 2. Prepare fresh solutions for each experiment. Avoid using old stock solutions. 3. Check the pH of your reaction or buffer system. Extreme pH can cause degradation. 4. Perform a quality control check on your this compound stock using HPLC or LC-MS to assess its purity.
Inconsistent analytical results (e.g., extra peaks in HPLC/LC-MS) Appearance of degradation products.1. Identify the mass of the unexpected peaks by MS to see if they correspond to potential degradation products (e.g., hydrolyzed ester or cleaved Cbz group). 2. Run a stability study on your this compound solution under your experimental conditions to monitor degradation over time (see Experimental Protocols).
Difficulty dissolving the lyophilized powder The compound may have absorbed moisture, leading to aggregation or partial degradation.1. Ensure the vial is equilibrated to room temperature in a desiccator before opening to prevent condensation.[5] 2. Use gentle sonication to aid dissolution. 3. If solubility issues persist, consider trying a different solvent system, but be mindful of solvent compatibility and pH.
Solution appears cloudy or contains precipitates after storage Aggregation or precipitation of the compound or its degradation products.1. Centrifuge the solution and test the supernatant for the presence and concentration of this compound. 2. Optimize the storage buffer. Adjusting the pH to be at least 2 units away from the isoelectric point (pI) can improve solubility.[10] 3. Consider filtering the solution before use, but be aware this may reduce the concentration.

Degradation Pathways and Experimental Workflows

Potential Degradation Pathways of this compound

The following diagram illustrates the primary chemical degradation pathways for this compound based on its functional groups.

G Potential Degradation Pathways of this compound cluster_main cluster_products A This compound B Z-Hyp-OH (Hydrolyzed Ester) A->B  Hydrolysis (H₂O, Acid/Base) C H-Hyp-OMe (Cbz Cleavage) A->C  Acidolysis / Hydrogenolysis D Oxidized this compound A->D  Oxidation E H-Hyp-OH (Full Deprotection) B->E  Acidolysis / Hydrogenolysis C->E  Hydrolysis

Caption: Key degradation routes for this compound.

Troubleshooting Workflow for Experimental Issues

This workflow provides a logical sequence of steps to diagnose issues encountered when using this compound.

G Troubleshooting Workflow for this compound start Start: Inconsistent Results or Low Yield check_storage Review Storage Conditions (Temp, Moisture) start->check_storage check_solution Evaluate Solution Prep & Age (Freshness, pH, Solvent) check_storage->check_solution Storage OK new_reagent Order New Reagent check_storage->new_reagent Improper Storage qc_check Perform QC Check on Stock (HPLC/LC-MS) check_solution->qc_check Solution Prep OK optimize_conditions Optimize Experimental Conditions (pH, Temp, Buffer) check_solution->optimize_conditions Improper Prep purity_ok Purity >95%? qc_check->purity_ok purity_ok->new_reagent No stability_study Conduct Stability Study (See Protocol) purity_ok->stability_study Yes stability_study->optimize_conditions end Problem Resolved optimize_conditions->end

References

Technical Support Center: Double Coupling Strategy for Z-Hyp-OMe Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the incorporation of Z-Hyp-OMe (N-Benzyloxycarbonyl-4-hydroxy-L-proline methyl ester) in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the coupling of this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound often difficult, necessitating a double coupling strategy?

The incorporation of this compound can be challenging due to a combination of factors:

  • Steric Hindrance: The bulky N-terminal benzyloxycarbonyl (Z) protecting group, combined with the rigid pyrrolidine (B122466) ring of the hydroxyproline (B1673980) backbone, creates significant steric hindrance. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

  • Secondary Amine Reactivity: As a proline derivative, this compound possesses a secondary amine. Secondary amines are generally less nucleophilic and reactive than primary amines, which can lead to slower and less efficient coupling reactions.[1]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin. This aggregation can physically block the reaction site, preventing efficient coupling.[2]

These factors often result in incomplete coupling reactions, leading to deletion sequences in the final peptide product. A double coupling strategy helps to drive the reaction to completion by re-introducing fresh reagents to couple with any remaining unreacted N-terminal amines.[3]

Q2: Which coupling reagents are most effective for the incorporation of this compound?

For sterically hindered and N-alkylated amino acids like this compound, potent coupling reagents are highly recommended to achieve efficient acylation. While specific comparative data for this compound is limited, reagents that have proven effective for other challenging couplings are the preferred choice. These include:

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient reagents known for their rapid activation of carboxylic acids, making them suitable for difficult couplings.[3] COMU is another powerful uronium salt-based reagent that often performs well in such cases.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for coupling hindered amino acids, including N-methylated residues, and are known to minimize side reactions.[4][5]

Carbodiimide-based reagents like DIC, even with additives like HOBt or OxymaPure, may be less effective for such a demanding coupling and could require longer reaction times or elevated temperatures, which in turn may increase the risk of side reactions.[6]

Q3: How can I monitor the completion of the this compound coupling reaction?

Standard monitoring methods like the Kaiser test are unreliable for secondary amines such as the one in this compound. The Kaiser test typically gives a weak reddish-brown or yellow color with secondary amines, which can be difficult to interpret.[7][8]

More reliable alternatives for monitoring coupling to secondary amines include:

  • Chloranil Test: This test produces a distinct blue or greenish-blue color in the presence of unreacted secondary amines.[9]

  • Isatin Test: This test also provides a clear color change (typically blue) indicating the presence of a free secondary amine.[2]

A negative result from one of these tests (i.e., no color change) suggests a complete coupling reaction.

Q4: Are there any potential side reactions involving the hydroxyl group of this compound during coupling?

While the primary challenge with this compound is the coupling reaction itself, the free hydroxyl group on the hydroxyproline ring can potentially undergo side reactions, although this is less common during the coupling step compared to other stages of peptide synthesis. O-acylation by the activated this compound is a possibility, leading to the formation of a branched peptide. However, this is generally a minor concern, especially when using efficient coupling reagents that promote rapid N-acylation. If O-acylation is suspected to be a significant issue, protection of the hydroxyl group (e.g., as a tert-butyl ether) may be considered, but this adds complexity to the synthesis.

Troubleshooting Guide

Problem: Incomplete coupling of this compound after the first coupling attempt (positive Chloranil or Isatin test).

This is the most common issue encountered and directly points to the need for a double coupling strategy. The following table outlines the troubleshooting steps.

Potential Cause Recommended Solution
Steric Hindrance and Low Reactivity Proceed with a double coupling using a fresh solution of activated this compound.[2]
Inefficient Coupling Reagent If double coupling with the initial reagent fails, consider switching to a more potent coupling reagent for the second coupling, such as HATU or COMU.[10]
Peptide Aggregation Before the second coupling, wash the resin with a solvent mixture known to disrupt secondary structures, such as a "magic mixture" of DCM/DMF/NMP.[2]
Suboptimal Reaction Conditions For the second coupling, consider extending the reaction time (e.g., from 1-2 hours to 4 hours or overnight). Cautiously increasing the temperature may also improve efficiency, but this should be done with care to avoid potential side reactions.

Data Presentation

The following table provides a qualitative comparison of commonly used coupling reagents for difficult couplings, which can be extrapolated for the incorporation of this compound.

Coupling Reagent Class Relative Efficiency for Hindered Couplings Key Advantages Potential Disadvantages
HATU Uronium/Aminium SaltVery HighFast reaction times, highly effective for hindered residues.[3]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[7]
HBTU Uronium/Aminium SaltHighGood efficiency, widely used.Can be less effective than HATU for the most challenging couplings.
COMU Uronium/Aminium SaltVery HighExcellent performance, often superior to HBTU/HATU, requires only one equivalent of base.[4][6]Higher cost.
PyBOP Phosphonium SaltHighGood for minimizing side reactions, byproducts are generally not problematic.[5]Can be less potent than the most powerful uronium salts for extremely difficult couplings.
DIC/OxymaPure Carbodiimide/AdditiveModerate to HighCost-effective, good for suppressing racemization.[6]May require longer reaction times or elevated temperatures for highly hindered couplings.

Experimental Protocols

Protocol 1: Standard Double Coupling for this compound Incorporation

This protocol assumes a solid-phase synthesis using the Fmoc/tBu strategy.

1. Initial Coupling:

  • Deprotection: Following standard procedures, remove the N-terminal Fmoc protecting group from the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin and allow the reaction to proceed with agitation for 1-2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Chloranil or Isatin test to check for the presence of free secondary amines.

2. Decision and Double Coupling:

  • If the test is negative (colorless): The coupling is complete. Proceed with washing the resin and the next deprotection step.

  • If the test is positive (blue/green color): The coupling is incomplete. Proceed as follows:

    • Washing: Drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove unreacted reagents and byproducts.

    • Second Coupling: Prepare a fresh solution of activated this compound as described in the "Activation" step above. Add this solution to the resin and allow the second coupling to proceed for 2-4 hours or overnight at room temperature.

    • Final Monitoring: After the second coupling, take another small sample of resin beads and perform a Chloranil or Isatin test to confirm the completion of the reaction.

3. Capping (Optional):

  • If the monitoring test remains positive after the double coupling, it indicates that some N-terminal amines are still unreacted. To prevent the formation of deletion peptides, these unreacted sites should be capped. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF.

Protocol 2: Chloranil Test for Monitoring Coupling to Secondary Amines

Reagents:

  • Solution A: Acetaldehyde in DMF (2% v/v)

  • Solution B: p-Chloranil in DMF (2% w/v)

Procedure:

  • Take a small sample of resin beads (1-5 mg) and place them in a small test tube.

  • Add one drop of Solution A.

  • Add one drop of Solution B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. A blue or greenish-blue color indicates the presence of a free secondary amine (incomplete coupling). Colorless or yellowish beads indicate a complete coupling.[2][9]

Visualizations

experimental_workflow start Start: Resin with free N-terminal amine deprotection Fmoc Deprotection start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling1 First Coupling (1-2 hours) wash1->coupling1 activation Activate this compound (e.g., with HATU/DIPEA) activation->coupling1 coupling2 Second Coupling (2-4 hours) activation->coupling2 monitoring1 Monitoring (Chloranil/Isatin Test) coupling1->monitoring1 decision Coupling Complete? monitoring1->decision wash2 Wash (DMF) decision->wash2 No wash3 Wash and Proceed to Next Deprotection decision->wash3 Yes wash2->coupling2 monitoring2 Final Monitoring (Chloranil/Isatin Test) coupling2->monitoring2 monitoring2->wash3 Complete capping Capping (Optional) (e.g., Acetic Anhydride) monitoring2->capping Incomplete end End: this compound Incorporated wash3->end capping->wash3

Caption: Workflow for the double coupling strategy for this compound incorporation.

logical_relationship cluster_challenges Challenges in this compound Incorporation cluster_solutions Solutions steric_hindrance Steric Hindrance double_coupling Double Coupling Strategy steric_hindrance->double_coupling potent_reagents Potent Coupling Reagents (HATU, COMU, PyBOP) steric_hindrance->potent_reagents secondary_amine Secondary Amine Reactivity secondary_amine->double_coupling secondary_amine->potent_reagents monitoring Alternative Monitoring (Chloranil/Isatin Test) secondary_amine->monitoring aggregation Peptide Aggregation aggregation->double_coupling

Caption: Logical relationship between challenges and solutions for this compound coupling.

References

Technical Support Center: Optimizing Solvent Choice for Z-Hyp-OMe Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on selecting the optimal solvent for the coupling of N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester (Z-Hyp-OMe). Here you will find answers to frequently asked questions, a troubleshooting guide for common issues, detailed experimental protocols, and data to inform your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the main challenges in its coupling?

A1: this compound, or N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester, is a protected amino acid derivative commonly used in peptide synthesis. The primary challenges during its coupling are similar to those for other amino acids but can be influenced by the specific peptide sequence. These challenges include ensuring the solubility of all reactants and the growing peptide chain, preventing aggregation on the solid support, and minimizing side reactions such as racemization.[1][2][3] The choice of solvent is critical as it directly impacts all of these factors.

Q2: What are the most common solvents for peptide coupling reactions?

A2: The most frequently utilized solvents in solid-phase peptide synthesis (SPPS) are polar aprotic solvents.[4] These include:

  • N,N-Dimethylformamide (DMF): Widely used due to its excellent ability to dissolve reactants and swell most common resins.[5]

  • N-Methyl-2-pyrrolidone (NMP): Often considered superior to DMF for its greater solvating power, which can be beneficial for preventing aggregation and improving coupling yields, especially in difficult sequences.[2][4]

  • Dichloromethane (B109758) (DCM): Commonly used in Boc-chemistry protocols. It effectively swells polystyrene-based resins and dissolves most Boc-protected amino acids.[4] However, it may not be as efficient at solvating longer peptide chains.[4]

  • Dimethyl sulfoxide (B87167) (DMSO): Often used as a component in solvent mixtures to disrupt peptide aggregation due to its high polarity.[1][4]

Q3: How does solvent choice impact coupling efficiency and side reactions?

A3: The solvent plays a crucial role in the reaction environment. An effective solvent must fully solvate the peptide-resin complex to ensure reactive sites are accessible.[2][4] Poor solvation can lead to inter-chain aggregation, which physically blocks the N-terminus and results in low coupling yields.[2][6] Furthermore, solvent polarity can influence the rate of side reactions. For instance, less polar solvents may help suppress racemization, but this benefit must be balanced against the potential for reduced solubility of the reactants.[7]

Q4: Are there recommended solvent mixtures for particularly difficult couplings?

A4: Yes, for sequences prone to aggregation or containing sparingly-soluble protected peptides, solvent mixtures are often employed.[1][4] A mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) has been shown to be very effective at dissolving such peptides.[1] For difficult sequences, a combination of DCM/DMF/NMP (1:1:1) has also been suggested to leverage the advantages of each solvent.[2]

Q5: Should certain solvents be avoided with specific coupling reagents?

A5: Absolutely. The chemical compatibility between the solvent and the coupling reagent is critical. For example, when using triphosgene (B27547) (BTC) as a coupling reagent, solvents like DMF or NMP must be strictly avoided as they can react with it.[8] In such cases, less reactive solvents like tetrahydrofuran (B95107) (THF) or DCM are recommended.[8] Always consult the technical specifications for your chosen coupling reagent to ensure solvent compatibility.

Troubleshooting Guide

This guide addresses common problems encountered during this compound coupling, with a focus on solvent-based solutions.

Problem: Low or Incomplete Coupling Yield

Possible Cause Troubleshooting Steps & Solvent Optimization
Poor Solubility of Reagents or Peptide Chain The reactants (this compound, coupling agent) or the growing peptide chain may not be fully dissolved. Solution: Switch to a solvent with superior solvating properties. NMP is often more effective than DMF.[2][4] Consider using a solvent mixture, such as DCM/DMF, to improve solubility.[9]
On-Resin Peptide Aggregation The peptide chains are clumping together on the solid support, blocking reactive sites. This is common in hydrophobic sequences.[3][6] Solution: Employ a solvent mixture known to disrupt secondary structures. A small percentage of DMSO in DMF or NMP can be effective.[1][4] For severe aggregation, a mixture of TFE/DCM may be necessary.[1]
Inadequate Resin Swelling The resin is not sufficiently swelled, limiting the accessibility of the reaction sites within the polymer matrix. Solution: Ensure the chosen solvent is appropriate for the resin type. DMF and NMP are excellent for swelling modern resins like polystyrene and PEG-based resins.[4][5] Pre-swelling the resin in the reaction solvent is a critical step.

Problem: High Levels of Racemization

Possible Cause Troubleshooting Steps & Solvent Optimization
Reaction Conditions Favor Racemization The combination of solvent, base, and temperature can promote the loss of stereochemical integrity at the α-carbon.[7][8] Solution: Opt for a less polar solvent if reactant solubility permits.[7] Perform the coupling at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[7][8] Ensure the correct, least basic amine (e.g., N-methylmorpholine) is used if required by the coupling reagent.[7][8]

Data Presentation

Table 1: Comparison of Common Solvents in Peptide Synthesis
SolventPolarityKey AdvantagesPotential Disadvantages
DMF Polar AproticGood resin swelling; excellent solvent for most reagents.[5]Can release reactive amine impurities; potential for N-formylation at high temperatures.[4]
NMP Polar AproticSuperior solvating properties compared to DMF; reduces peptide aggregation.[2][4]More viscous and costly than DMF.[5]
DCM NonpolarGood for swelling polystyrene resins; readily dissolves Boc-amino acids.[4]May not efficiently solvate growing peptide chains; can react with piperidine (B6355638) in Fmoc chemistry.[4]
DMSO Polar AproticExcellent at disrupting peptide aggregation when used as a co-solvent.[1][4]High boiling point can make it difficult to remove.
Table 2: Illustrative Data on Solvent and Additive Effects on Racemization

Disclaimer: The following data was adapted from studies on a model peptide and is intended to illustrate general principles. It does not represent results obtained specifically from this compound coupling but serves as a guide for how reaction conditions can influence stereochemical purity.

Coupling ReagentAdditiveBaseSolvent% Racemization (Epimer)
DCCI--CH₂Cl₂ (DCM)1.1%
DCCIHONSu-CH₂Cl₂ (DCM)0.0%
EEDQ--CH₂Cl₂ (DCM)0.2%
HONSu ester--Dioxane0.0%
--NMMTHF2.8 - 39% (salt dependent)

Data adapted from studies on the Z-Ala-MeLeu model peptide.[7] This table highlights that the choice of coupling additives (like HONSu) and the solvent can significantly impact the level of racemization.[7]

Visualizations

G General Peptide Coupling Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling A 1. Resin Swelling (e.g., in DMF or NMP) B 2. N-terminal Deprotection (e.g., Piperidine/DMF) A->B C 3. Extensive Washing (Using Coupling Solvent) B->C D 4. Amino Acid Activation (this compound + Activator in Solvent) C->D E 5. Couple to Resin (Agitate at RT or 0°C) D->E F 6. Extensive Washing (Remove Excess Reagents) E->F G 7. Check Completion (e.g., Kaiser/Bromophenol Blue Test) F->G G->B Incomplete? Recouple H Proceed to Next Cycle G->H Complete

Caption: Experimental workflow for the solid-phase coupling of this compound.

G Troubleshooting Low Coupling Yield Problem Problem: Low Coupling Yield Cause1 Possible Cause: Poor Solubility Problem->Cause1 Cause2 Possible Cause: Peptide Aggregation Problem->Cause2 Cause3 Possible Cause: Poor Resin Swelling Problem->Cause3 Sol1 Solution: - Switch to NMP from DMF - Use DCM/DMF mixture Cause1->Sol1 Optimize Solvation Sol2 Solution: - Add DMSO to NMP/DMF - Use TFE/DCM mixture Cause2->Sol2 Disrupt Aggregates Sol3 Solution: - Use NMP or DMF - Ensure adequate pre-swelling time Cause3->Sol3 Improve Accessibility

Caption: Logic diagram for troubleshooting low yield in this compound coupling.

Experimental Protocols

Protocol 1: General Procedure for DIC/HOAt Mediated Coupling of this compound

This protocol is designed to be a starting point and can be optimized based on the specific requirements of the peptide sequence. It utilizes a carbodiimide (B86325) activator with an additive to suppress racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (1.5 equivalents relative to resin loading)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq.)

  • Anhydrous solvent (e.g., NMP or a 1:1 mixture of DCM/DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal protection group (e.g., Fmoc) of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with the chosen coupling solvent.

  • Dissolution: In a separate reaction vessel, dissolve this compound (1.5 eq.) and HOAt (1.5 eq.) in the anhydrous coupling solvent.

  • Cooling: Cool the solution of this compound and HOAt to 0 °C in an ice bath. Also, cool the vessel containing the peptide-resin.

  • Activation: Add DIC (1.5 eq.) dropwise to the cooled this compound/HOAt solution. Allow the pre-activation to proceed for 2-5 minutes at 0 °C.

  • Coupling: Transfer the activated amino acid solution to the vessel containing the cooled peptide-resin.

  • Reaction: Allow the reaction to proceed for 1-2 hours, agitating the mixture. The reaction can be allowed to warm to room temperature after the initial 30 minutes.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively to remove any unreacted reagents and byproducts. A typical washing sequence is: DMF (3x), DCM (3x), DMF (3x).

  • Next Step: The resin is now ready for the deprotection of the N-terminus for the next coupling cycle.

References

Validation & Comparative

A Comparative Guide to Z-Hyp-OMe and Fmoc-Hyp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing hydroxyproline (B1673980), the choice of protected amino acid building blocks is a critical determinant of success. This guide provides an objective, data-supported comparison between two common hydroxyproline derivatives: N-benzyloxycarbonyl-4-hydroxyproline methyl ester (Z-Hyp-OMe) and N-(9-fluorenylmethoxycarbonyl)-4-hydroxyproline (Fmoc-Hyp-OH). The selection between these two reagents hinges on the chosen synthetic strategy, desired scale, and the specific requirements for purity and orthogonality.

Core Comparison: Z vs. Fmoc Protecting Group Strategies

The fundamental difference between this compound and Fmoc-Hyp-OH lies in their N-terminal protecting groups, which dictates their application in either solution-phase or solid-phase peptide synthesis (SPPS).

Fmoc-Hyp-OH is the standard for modern Solid-Phase Peptide Synthesis (SPPS) . The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, typically removed under mild conditions with a piperidine (B6355638) solution.[1][2] This offers a key advantage of orthogonality with acid-labile side-chain protecting groups (like tBu, Trt, Boc), which are removed simultaneously with the peptide's cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[2][3] This streamlined, automatable process has made Fmoc chemistry the method of choice for synthesizing a vast range of peptides.[1][4]

This compound , on the other hand, is primarily utilized in traditional Solution-Phase Peptide Synthesis (LPPS) .[5][6] The Z (benzyloxycarbonyl) group is stable to the acidic and basic conditions used in Fmoc and Boc strategies but is cleaved under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂/Pd), or with strong acids like HBr in acetic acid.[3][7] While LPPS can be advantageous for large-scale synthesis of shorter peptides and allows for purification of intermediates, it is a more labor-intensive process compared to SPPS.[5][6] The use of this compound in standard Fmoc-SPPS is not feasible due to the lack of orthogonality; the Z-group is not removed by piperidine, and its removal conditions would cleave the peptide from most standard resins.[3]

Data Presentation: Performance Characteristics

Direct quantitative comparisons of this compound and Fmoc-Hyp-OH in the same synthetic context are scarce due to their application in different methodologies. The following tables summarize the generally accepted performance characteristics for each class of protected amino acid based on established chemical principles.

Table 1: General Performance Comparison

ParameterThis compoundFmoc-Hyp-OHSupporting Evidence
Primary Application Solution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)[4][5]
Nα-Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethoxycarbonyl (Fmoc)[1][7]
Nα-Deprotection Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH20-40% Piperidine in DMF[1][7]
Orthogonality in SPPS Not orthogonal with standard acid-labile side-chain protecting groupsFully orthogonal with acid-labile side-chain protecting groups[2][3]
Automation Compatibility LimitedHigh[1]
Racemization Risk Generally low for Z-protected amino acids during activation. However, proline/hydroxyproline can be susceptible to racemization, particularly with carbodiimide (B86325) coupling reagents in the presence of HOBt.Low with standard coupling reagents. Histidine and Cysteine are more prone to racemization in Fmoc-SPPS.[7]
Side Reactions Standard solution-phase side reactions.Diketopiperazine formation is prevalent when proline or hydroxyproline are among the first two residues on the resin. Aspartimide formation is a known side reaction for Asp residues.

Table 2: Illustrative Yield and Purity in Respective Methodologies

ParameterSolution-Phase (with this compound)Solid-Phase (with Fmoc-Hyp-OH)Notes
Crude Yield Dependent on purification at each stepTypically high for shorter peptides (~80%)Fmoc-SPPS often yields a higher quantity of crude product due to the nature of the workflow.[8]
Crude Purity Can be high due to intermediate purificationHighly sequence-dependent; can be lower due to accumulation of side products.The milder conditions of Fmoc-SPPS generally lead to fewer side reactions.[8]
Final Purified Yield Variable, depends on number of stepsTypically 10-40%The final yield is highly dependent on the peptide length, sequence, and purification efficiency.[8]

Note: The data in Table 2 is illustrative and represents typical outcomes. Actual results will vary based on the specific peptide sequence, coupling reagents, and experimental conditions.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Hyp-OH in Fmoc-SPPS

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Hyp-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Hyp-OH (3 equivalents relative to resin loading) and a coupling agent activator like HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add the coupling reagent, such as N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents), to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, repeat the coupling step with fresh reagents.

    • Once complete, wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM), and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Incorporation of this compound in Solution-Phase Synthesis (Dipeptide Example)

This protocol describes the synthesis of a dipeptide (e.g., Z-Hyp-Ala-OMe) using this compound in solution.

  • Preparation of Amine Component:

    • Dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DMF.

    • Neutralize the hydrochloride salt by adding a non-nucleophilic base like N-methylmorpholine (NMM) (1 equivalent) at 0°C to obtain the free amine.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.

    • Cool this solution to 0°C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the this compound/HOBt solution.

    • Immediately add the free amine solution from step 1 to this mixture.

  • Reaction:

    • Stir the reaction mixture at 0°C for 2 hours.

    • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel or by recrystallization.

  • Z-Group Deprotection (Hydrogenolysis):

    • Dissolve the purified, Z-protected dipeptide in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected dipeptide.

Mandatory Visualization

Signaling Pathway: Hydroxyproline and HIF-1α Regulation

Hydroxyproline residues are crucial for the stability of the collagen triple helix.[9][10] They also play a key role in cellular oxygen sensing through the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][11] Under normal oxygen conditions (normoxia), prolyl hydroxylase (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[12][13] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then promotes the transcription of genes involved in angiogenesis and metabolic adaptation.[7][11]

HIF1a_Pathway cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) HIF1a_N HIF-1α Hyp_HIF1a Hydroxyproline-HIF-1α HIF1a_N->Hyp_HIF1a Hydroxylation PHD Prolyl Hydroxylase (PHD) PHD->Hyp_HIF1a O2 O2 O2->PHD Ub_HIF1a Ubiquitinated HIF-1α Hyp_HIF1a->Ub_HIF1a Recognition VHL VHL E3 Ligase Complex VHL->Ub_HIF1a Ub Ubiquitin Ub->Ub_HIF1a Ubiquitination Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α HIF_Complex HIF-1α/β Complex HIF1a_H->HIF_Complex Stabilization & Dimerization PHD_H PHD (Inactive) HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Gene Expression (e.g., VEGF) HRE->Gene_Expression

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow: Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis, the standard method for which Fmoc-Hyp-OH is designed.

Fmoc_SPPS_Workflow Start Start: Resin with Linker Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Hyp-OH, DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Cycle->Cleavage No End Purified Peptide Cleavage->End

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Choosing Between this compound and Fmoc-Hyp-OH

The decision to use this compound or Fmoc-Hyp-OH is primarily driven by the choice of synthesis methodology.

Decision_Tree Start Peptide Synthesis Strategy? SPPS Solid-Phase (SPPS) Start->SPPS Automated/High-Throughput LPPS Solution-Phase (LPPS) Start->LPPS Large-Scale/Fragment Synthesis Use_Fmoc Use Fmoc-Hyp-OH SPPS->Use_Fmoc Use_Z Use this compound LPPS->Use_Z

Caption: Decision guide for selecting the appropriate hydroxyproline derivative.

References

A Comparative Guide to Z-Hyp-OMe and Boc-Hyp-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final product. This guide provides an objective comparison of two commonly used protected derivatives of hydroxyproline (B1673980) methyl ester: Z-Hyp-OMe (N-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester) and Boc-Hyp-OMe (N-tert-butoxycarbonyl-4-hydroxy-L-proline methyl ester). This comparison is based on the fundamental principles of peptide chemistry, supported by available data on their properties and general performance in synthetic applications.

At a Glance: Key Differences Between this compound and Boc-Hyp-OMe

The primary distinction between this compound and Boc-Hyp-OMe lies in the nature of their Nα-protecting groups, which dictates their deprotection conditions and, consequently, their compatibility with different peptide synthesis strategies. The benzyloxycarbonyl (Z) group is stable to acidic and basic conditions and is typically removed via catalytic hydrogenation. In contrast, the tert-butoxycarbonyl (Boc) group is labile to acid. This fundamental difference in their chemical properties governs their application in solution-phase and solid-phase peptide synthesis.

Data Presentation: A Comparative Summary

The following table summarizes the key chemical and physical properties of this compound and Boc-Hyp-OMe, facilitating a direct comparison for researchers.

PropertyThis compoundBoc-Hyp-OMe
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
CAS Number 64187-48-0[1][2]74844-91-0[3][4]
Molecular Formula C14H17NO5[2]C11H19NO5[3]
Molecular Weight 279.29 g/mol [1][2]245.27 g/mol [3][5]
Appearance Viscous liquid or syrup[1]White to off-white crystalline powder[5]
Melting Point Not applicable (liquid at room temperature)92-96 °C[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]Soluble in Chloroform, Dichloromethane, Ethyl Acetate[5]
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd-C)[6][7][8]Acidolysis (e.g., Trifluoroacetic Acid - TFA)[6][7][8]
Primary Application Solution-Phase Peptide Synthesis[6][8]Solid-Phase Peptide Synthesis (Boc-SPPS)[6][9]
Orthogonality Orthogonal to acid- and base-labile groups[7]Orthogonal to base-labile groups (e.g., Fmoc)[7]

Performance Comparison

  • Coupling Efficiency: The coupling efficiency for both this compound and Boc-Hyp-OMe is generally high when appropriate coupling reagents and conditions are utilized. In Boc-SPPS, monitoring the completion of each coupling step is crucial for the overall yield of longer peptides. For solution-phase synthesis with this compound, reaction progress can be effectively monitored using chromatographic techniques.

  • Side Reactions: A key consideration for both reagents is the potential for O-acylation of the hydroxyl group on the hydroxyproline ring if it is left unprotected. The choice of coupling method and the use of additives are critical to minimize this side reaction. In the context of Boc-SPPS, the strong acidic conditions required for deprotection can potentially lead to other side reactions, which can be mitigated by the use of scavengers.[10] The Z-group, being stable to acids, avoids such complications during deprotection.[7]

  • Synthesis Strategy: this compound is primarily employed in solution-phase peptide synthesis.[6][8] This classical approach allows for the purification of intermediates at each step, which can be advantageous for the synthesis of short peptides or peptide fragments for convergent synthesis strategies. Boc-Hyp-OMe is a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[6] This method is well-suited for the synthesis of longer peptides and is amenable to automation.

Experimental Protocols

The following are representative protocols for the deprotection of the Z and Boc groups, which are central to the use of this compound and Boc-Hyp-OMe in peptide synthesis.

Protocol 1: N-terminal Z-Group Deprotection via Catalytic Hydrogenation

This protocol outlines the removal of the benzyloxycarbonyl (Z) protecting group.

Materials:

  • Z-protected peptide

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Palladium on carbon (10% w/w of the peptide) to the solution.

  • Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.

  • Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.[11][12]

Protocol 2: Nα-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • Boc-protected peptide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 25-50% TFA in DCM to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) or DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting deprotected peptide TFA salt is typically used in the next coupling step without further purification.[13][14][15]

Visualizations

The following diagrams illustrate the chemical structures of the protecting groups and a logical workflow for selecting between this compound and Boc-Hyp-OMe based on the desired peptide synthesis strategy.

G cluster_Z Z-Protecting Group cluster_Boc Boc-Protecting Group Z_structure Benzyloxycarbonyl (Z/Cbz) Z_deprotection Deprotection: Catalytic Hydrogenation (H₂, Pd/C) Boc_structure tert-Butoxycarbonyl (Boc) Boc_deprotection Deprotection: Acidolysis (TFA)

Chemical Structures of Z and Boc Protecting Groups

G start Start: Peptide Synthesis Strategy Selection synthesis_type Desired Synthesis Method? start->synthesis_type solution_phase Solution-Phase Synthesis synthesis_type->solution_phase Solution-Phase solid_phase Solid-Phase Synthesis (SPPS) synthesis_type->solid_phase Solid-Phase choose_z Choose this compound solution_phase->choose_z choose_boc Choose Boc-Hyp-OMe solid_phase->choose_boc considerations_z Considerations: - Purification of intermediates - Synthesis of short peptides/  fragments choose_z->considerations_z considerations_boc Considerations: - Synthesis of long peptides - Automation - Boc/Bzl strategy choose_boc->considerations_boc

Workflow for Selecting this compound vs. Boc-Hyp-OMe

Conclusion

The choice between this compound and Boc-Hyp-OMe is fundamentally a decision between two distinct and well-established peptide synthesis methodologies. This compound, with its hydrogenation-labile protecting group, is a reliable choice for solution-phase synthesis, offering the advantage of intermediate purification. Boc-Hyp-OMe, on the other hand, is the reagent of choice for the widely used Boc-SPPS strategy, which is particularly advantageous for the synthesis of longer peptides and is amenable to automation.

Researchers should select the appropriate reagent based on the overall synthetic strategy, the desired length of the peptide, the presence of other sensitive functional groups, and the available laboratory infrastructure. By carefully considering these factors, scientists can effectively incorporate hydroxyproline into their target peptides with high efficiency and purity.

References

A Comparative Guide: Z (Cbz) vs. Boc Protecting Groups in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in peptide synthesis and the creation of complex molecules, the strategic protection of amine functionalities is paramount to prevent undesired side reactions.[1] Among the most established and widely utilized amine protecting groups are the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group.[2] This guide offers an objective, data-driven comparison of the Z and Boc protecting groups to assist researchers in selecting the optimal strategy for their synthetic endeavors.

Core Chemical Differences and Orthogonality

The primary distinction between the Z and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship in multi-step syntheses.[1][2][3] Orthogonality allows for the selective removal of one protecting group in the presence of the other, a critical feature in the synthesis of complex molecules with multiple functional groups.[2][4][5]

The Z (Cbz) group is known for its stability under both acidic and basic conditions.[2][6] It is typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a reductive cleavage method.[2][6][7]

The Boc group , in contrast, is prized for its lability under acidic conditions.[2][8] It is readily cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][8][9] This acid sensitivity makes it orthogonal to the Z group.[10]

Quantitative Performance Comparison

The following tables provide a summary of quantitative data for the protection and deprotection of amines using Z and Boc groups, compiled from various experimental sources.

Table 1: Protection of Amines

Protecting GroupReagentBaseSolventTemp (°C)TimeTypical Yield (%)
Z (Cbz) Benzyl (B1604629) Chloroformate (Cbz-Cl)NaHCO₃THF/H₂O0 - RT20 h90[6]
Z (Cbz) Benzyl Chloroformate (Cbz-Cl)aq. NaOHDioxane0 - RT3 h>95
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)DMAPCH₂Cl₂RT2-12 h>95
Boc Di-tert-butyl dicarbonate (Boc₂O)NoneWater/AcetoneRT<15 min>90[9][11]

Table 2: Deprotection of Protected Amines

Protecting GroupReagentCatalystSolventTemp (°C)TimeTypical Yield (%)
Z (Cbz) H₂ (1 atm)10% Pd/CMethanolRT<2 h>95[7]
Z (Cbz) Formic Acid10% Pd/CMethanolRT1-4 h>90[7]
Boc Trifluoroacetic Acid (TFA)NoneCH₂Cl₂RT30-120 min>95[8][12]
Boc 4M HCl in DioxaneNoneDioxaneRT1-4 h>95[9]

Key Advantages of the Z Protecting Group

The Z group's robustness against a wide range of non-reductive chemical conditions is its primary advantage. This stability allows for the selective removal of other protecting groups, such as the acid-labile Boc group, while the Z-protected amine remains intact.[4] This orthogonality is crucial in complex synthetic routes.[4] Furthermore, the Cbz group has been noted to impart crystallinity to protected amino acids and peptide fragments, which can simplify purification by recrystallization.[4] In some contexts, particularly in solution-phase synthesis, the Z group has demonstrated a reduced potential for racemization at the α-carbon of amino acids during coupling reactions.[4]

Z_advantages cluster_advantages Advantages of Z (Cbz) Group cluster_deprotection Deprotection Adv1 High Stability to Acids and Bases Deprotection Catalytic Hydrogenolysis Adv1->Deprotection Adv2 Orthogonal to Boc and Fmoc Groups Adv2->Deprotection Adv3 Imparts Crystallinity Adv3->Deprotection Adv4 Reduced Racemization Potential Adv4->Deprotection

Caption: Key advantages of the Z (Cbz) protecting group.

Key Advantages of the Boc Protecting Group

The foremost advantage of the Boc group is its ease of removal under mild acidic conditions, which is compatible with a wide array of functional groups that are sensitive to the reductive conditions required for Z group cleavage.[2] The byproducts of Boc deprotection, tert-butanol, isobutylene, and carbon dioxide, are volatile and easily removed, simplifying the workup and purification process.[10] The Boc group's widespread use in solid-phase peptide synthesis (SPPS) is a testament to its reliability and the mildness of its cleavage conditions.[13][14]

Boc_advantages cluster_advantages Advantages of Boc Group cluster_deprotection Deprotection Adv1 Mild Acidic Deprotection Deprotection Acidolysis (e.g., TFA) Adv1->Deprotection Adv2 Volatile Byproducts Adv2->Deprotection Adv3 Wide Use in SPPS Adv3->Deprotection Adv4 Orthogonal to Z and Fmoc Groups Adv4->Deprotection

Caption: Key advantages of the Boc protecting group.

Experimental Protocols

Below are detailed, representative experimental protocols for the protection of an amine with the Z and Boc groups and their subsequent deprotection.

Z (Cbz) Group Protocols

Protocol 1: Cbz Protection of an Amine [15]

  • To a mixture of the amine (1 mmol) and benzyl chloroformate (1.05 mmol), add 3 mL of distilled water.

  • Stir the mixture at room temperature for the appropriate time (typically 5-10 minutes, monitored by TLC).

  • Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (B1210297) (2 x 5 mL).

  • Concentrate the combined organic extracts and purify the residue by column chromatography on silica (B1680970) gel.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation [7]

  • Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a flask equipped with a stir bar.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% of the substrate).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (this cycle should be repeated three times).

  • Maintain a positive pressure of hydrogen gas (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Boc Group Protocols

Protocol 3: Boc Protection of an Amine [16]

  • Dissolve the amine substrate in the chosen solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add a base (e.g., triethylamine, 1.2 equivalents) to the solution and stir.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirring solution.

  • Allow the reaction to stir at room temperature. Reaction times typically range from 1 to 12 hours and can be monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA) [8][9]

  • Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane (B109758) (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup.

References

Validating Z-Hyp-OMe Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of modified amino acids is paramount. This guide provides an objective comparison of mass spectrometry-based methods for validating the successful incorporation of N-benzyloxycarbonyl-L-hydroxyproline methyl ester (Z-Hyp-OMe).

This compound is a derivative of the non-proteinogenic amino acid hydroxyproline, featuring a benzyloxycarbonyl (Z) group protecting the amine terminus and a methyl ester (OMe) at the carboxy terminus. These modifications facilitate its use as a building block in peptide synthesis, particularly in solution-phase methodologies. Accurate validation of its incorporation into a peptide sequence is critical for ensuring the structural integrity and intended function of the final product. Mass spectrometry (MS), with its high sensitivity and mass accuracy, stands as the definitive tool for this verification.

Performance Comparison: this compound vs. Alternative Protected Hydroxyproline Derivatives

The choice of protecting groups for amino acids is a critical aspect of peptide synthesis strategy. While this compound is suitable for certain applications, modern solid-phase peptide synthesis (SPPS) predominantly utilizes Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups due to their compatibility with automated protocols and milder deprotection conditions.

ParameterThis compoundFmoc-Hyp(tBu)-OHBoc-Hyp-OMe
Typical Synthesis Strategy Solution-phase peptide synthesisSolid-phase peptide synthesis (Fmoc/tBu strategy)Solid-phase peptide synthesis (Boc/Bzl strategy)
N-α Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Side-Chain Protection None (hydroxyl is free)tert-Butyl (tBu)None (hydroxyl is free)
C-Terminus Protection Methyl ester (OMe)Not applicable (used in SPPS)Not applicable (used in SPPS)
N-α Deprotection Condition Catalytic hydrogenation20% Piperidine in DMFStrong acid (e.g., TFA in DCM)
Final Cleavage from Resin Not applicableStrong acid (e.g., TFA)Strong acid (e.g., HF)
Mass Spectrometry Validation Essential to confirm incorporation and removal of protecting groupsStandard procedure in SPPS to verify massStandard procedure in SPPS to verify mass
Mass Spectrometry Validation of this compound Incorporation

The core principle behind the mass spectrometric validation of this compound incorporation is the detection of a predictable mass shift in the peptide. The replacement of a standard amino acid residue with this compound will result in a specific increase in the mass of the peptide.

Expected Mass Shifts:

The incorporation of a this compound moiety in place of a standard proline residue results in a significant and predictable mass shift.

Amino Acid ResidueMonoisotopic Mass (u)Change from Proline (u)
Proline (Pro)97.052760
Hydroxyproline (Hyp)113.04768+16.0
This compound 279.11067 +182.1

This table summarizes the expected mass difference upon successful incorporation of this compound.

Experimental Protocol: Validation by LC-MS/MS

This protocol outlines a standard approach for validating the incorporation of this compound into a synthetic peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Reconstitution: Dissolve the lyophilized peptide sample in a suitable solvent, such as a mixture of HPLC-grade water and acetonitrile (B52724) (ACN) with 0.1% formic acid (FA) to aid ionization.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition for LC-MS analysis.

2. Liquid Chromatography (LC):

A standard reversed-phase HPLC method is suitable for the separation of the peptide.

  • LC System: A high-performance liquid chromatography system coupled to the mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm internal diameter, 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) at a flow rate of 0.3 mL/min.

3. Mass Spectrometry (MS):

The following parameters are a starting point and may require optimization depending on the specific instrument and peptide.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Full Scan MS (MS1):

    • Mass Range: m/z 300-2000.

    • Resolution: High resolution (e.g., 60,000) to accurately determine the precursor ion mass.

  • Tandem MS (MS2) - Data-Dependent Acquisition (DDA):

    • Activation Type: Collision-Induced Dissociation (CID).

    • Collision Energy: A normalized collision energy (NCE) stepped from 20% to 40% to ensure comprehensive fragmentation.

    • Isolation Window: 1.6 m/z.

    • TopN: Select the top 3-5 most intense precursor ions from the full scan for fragmentation.

4. Data Analysis:

  • Mass Matching: Compare the experimentally measured mass of the precursor ion with the theoretical mass calculated for the peptide containing this compound. The high-resolution mass measurement should be within a narrow tolerance (e.g., < 5 ppm).

  • Fragment Ion Analysis: Analyze the MS2 spectrum to confirm the peptide sequence and localize the modification. The fragment ions (b- and y-ions) containing the this compound residue will show a corresponding mass shift.

Characteristic Fragmentation Patterns:

The fragmentation of peptides containing this compound under CID conditions will yield both standard peptide backbone cleavages and characteristic fragments related to the protecting groups.

  • b- and y-ions: The presence of a series of b- and y-ions allows for the confirmation of the peptide sequence.

  • Z-Group Fragmentation: The benzyloxycarbonyl (Z) group is susceptible to fragmentation, often resulting in a neutral loss of 108.0575 u (C₇H₈O) corresponding to toluene, or a loss of 135.0524 u (C₈H₇O₂) corresponding to the benzyloxycarbonyl moiety itself.

  • Methyl Ester Fragmentation: The methyl ester can undergo a neutral loss of 32.0262 u (CH₄O) corresponding to methanol.

The presence of these characteristic neutral losses and the mass-shifted b- and y-ions provides strong evidence for the successful incorporation of this compound.

Visualizations

G cluster_0 Peptide Synthesis and Purification cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation Peptide Synthesis Peptide Synthesis Crude Peptide Crude Peptide Peptide Synthesis->Crude Peptide Cleavage Purified Peptide Purified Peptide Crude Peptide->Purified Peptide RP-HPLC LC Separation LC Separation Purified Peptide->LC Separation Injection ESI Source ESI Source LC Separation->ESI Source Elution MS1 Scan MS1 Scan ESI Source->MS1 Scan Ionization MS2 Fragmentation MS2 Fragmentation MS1 Scan->MS2 Fragmentation Precursor Selection (DDA) Data Analysis Data Analysis MS2 Fragmentation->Data Analysis Mass Matching Mass Matching Data Analysis->Mass Matching Precursor m/z Fragmentation Analysis Fragmentation Analysis Data Analysis->Fragmentation Analysis MS2 Spectrum Confirmation of Incorporation Confirmation of Incorporation Mass Matching->Confirmation of Incorporation Fragmentation Analysis->Confirmation of Incorporation

Workflow for this compound validation by LC-MS/MS.

G Peptide Peptide Precursor Ion [M+nH]n+ Z_loss [M - C₇H₈O + nH]n+ Peptide->Z_loss Neutral Loss of Toluene OMe_loss [M - CH₄O + nH]n+ Peptide->OMe_loss Neutral Loss of Methanol b_ion b-ions Peptide->b_ion Backbone Fragmentation y_ion y-ions Peptide->y_ion Backbone Fragmentation

Key fragmentation pathways for a this compound peptide.

A Comparative Guide to the NMR Analysis of Peptides Containing Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptides is a critical strategy in modern drug discovery, enabling the fine-tuning of conformational properties, stability, and biological activity. N-benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (Z-Hyp-OMe) is one such building block that introduces conformational constraints. Understanding the structural impact of this modification at the atomic level is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for such detailed analysis in solution.

This guide provides a comparative overview of the NMR analysis of peptides containing this compound and its analogues. It includes a summary of key NMR data, detailed experimental protocols for acquiring and interpreting this data, and visualizations to clarify experimental workflows and structural relationships.

Data Presentation: Comparative NMR Chemical Shifts

The local electronic environment of each nucleus dictates its NMR chemical shift, making it a sensitive probe of peptide conformation. The benzyloxycarbonyl (Z) group and the methyl ester (OMe) of this compound, along with the inherent conformational preferences of the pyrrolidine (B122466) ring, influence the chemical shifts of the Hyp residue and its neighbors.

Below is a comparison of typical ¹H and ¹³C chemical shifts for proline (Pro), hydroxyproline (B1673980) (Hyp), and a close analogue, (2S,4R)-4-methoxyproline (Mop), within a peptide context. The data for Mop, which is structurally very similar to the core of this compound, is extracted from studies on a Fmoc-Pro-Mop-Gly-OH tripeptide and provides a strong proxy for the expected shifts in a this compound-containing peptide[1].

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Proline Analogues in Peptides

ProtonProline (Typical)Hydroxyproline (Typical)(2S,4R)-4-methoxyproline (Mop)[1]
4.3 - 4.54.4 - 4.64.52, 4.60
1.9 - 2.22.0 - 2.32.02 - 2.32
1.8 - 2.13.8 - 4.04.04 - 4.45
3.5 - 3.83.5 - 3.83.42 - 3.76
OCH₃--3.11, 3.22

Note: Chemical shifts are reported for rotamers where observed. The exact chemical shifts can vary depending on the solvent, temperature, and peptide sequence.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Proline Analogues in Peptides

CarbonProline (Typical)Hydroxyproline (Typical)(2S,4R)-4-methoxyproline (Mop)[1]
60 - 6359 - 6258.3
29 - 3237 - 4034.3
24 - 2769 - 7278.4, 78.6
47 - 5053 - 5651.2, 51.3
C=O (peptide)172 - 175172 - 175170.2, 170.3
OCH₃--55.9, 56.0

Note: The presence of the electron-withdrawing methoxy (B1213986) group in Mop significantly shifts the Cγ resonance downfield compared to Hyp.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality, reproducible NMR data. The following protocols are based on established methods for the NMR analysis of peptides[1][2][3].

Sample Preparation
  • Peptide Synthesis and Purification: Peptides incorporating this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin, the peptide is purified by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity as determined by analytical RP-HPLC and mass spectrometry[3].

  • Sample Dissolution: For NMR analysis, the lyophilized peptide is dissolved in a suitable deuterated solvent. For observing exchangeable amide protons, a solvent system of 90% H₂O/10% D₂O is typically used. For non-exchangeable protons, D₂O or deuterated organic solvents like DMSO-d₆ or CD₃CN can be used.

  • Concentration: The peptide concentration should ideally be 1 mM or higher to ensure a good signal-to-noise ratio in a reasonable acquisition time[3].

  • Internal Standard: A suitable internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments is acquired to achieve sequential assignment and conformational analysis. All spectra are typically recorded on a spectrometer with a field strength of 500 MHz or higher.

  • 1D ¹H NMR: A simple 1D ¹H spectrum provides an initial overview of the sample's purity and the dispersion of resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is essential for identifying the spin systems of individual amino acid residues by revealing through-bond scalar couplings between all protons within a residue[3]. A mixing time of 60-80 ms (B15284909) is commonly used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are typically less than 5 Å apart. This is the primary experiment for determining the peptide's three-dimensional structure and for sequential assignment by observing correlations between adjacent residues[3]. Mixing times in the range of 150-300 ms are generally employed.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment provides information about scalar couplings between adjacent protons and is useful for measuring coupling constants (³J-couplings), which can be related to dihedral angles via the Karplus equation.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with each peak corresponding to a specific backbone or sidechain N-H group.

Mandatory Visualization

Workflow for NMR Structural Analysis of a this compound Containing Peptide

The following diagram illustrates the general workflow for the structural analysis of a peptide containing this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample NMR Sample Preparation (Solvent, Concentration) Peptide_Synthesis->NMR_Sample TOCSY 2D TOCSY NMR_Sample->TOCSY Identify Spin Systems NOESY 2D NOESY NMR_Sample->NOESY Through-Space Correlations HSQC 2D HSQC (¹H-¹³C/¹⁵N) NMR_Sample->HSQC ¹H-X Correlations Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment NOESY->Resonance_Assignment Sequential Walking HSQC->Resonance_Assignment Restraint_Generation Generate Distance & Dihedral Angle Restraints Resonance_Assignment->Restraint_Generation Assigned NOEs & J-couplings Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Structure_Ensemble Final Structure Ensemble Structure_Calculation->Structure_Ensemble

NMR Analysis Workflow
Key NOE Correlations for Sequential Assignment

The Nuclear Overhauser Effect (NOE) provides through-space distance information, which is crucial for determining the peptide's sequence and 3D structure. The diagram below illustrates the key NOE correlations used for "sequential walking" along the peptide backbone.

NOE_Correlations cluster_residue_i Residue (i) cluster_residue_i_plus_1 Residue (i+1) NHi NH(i) NHi1 NH(i+1) NHi->NHi1 dNN(i, i+1) CalphaHi CαH(i) CalphaHi->NHi1 dαN(i, i+1) CalphaHi1 CαH(i+1)

Sequential NOE Contacts

The observation of a strong NOE between the CαH of residue 'i' and the NH of residue 'i+1' is a hallmark of most secondary structures and is a primary tool for connecting adjacent amino acids in the sequence. The presence of an NH(i) to NH(i+1) NOE can be indicative of helical conformations. The unique cyclic structure of this compound will also give rise to a characteristic set of intra-residue NOEs between its ring protons, which can be used to determine the pucker of the pyrrolidine ring (Cγ-endo vs. Cγ-exo). The analysis of these NOE patterns, in conjunction with ³J-coupling constants, provides a detailed picture of the conformational preferences induced by the this compound residue.

References

Comprehensive Guide to the Analytical Characterization of Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the precise characterization of building blocks such as Z-Hyp-OMe (N-Carbobenzyloxy-4-hydroxy-L-proline methyl ester) is of paramount importance. This guide provides a comparative overview of the primary analytical methods employed for the structural elucidation and purity assessment of this compound. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate a comprehensive understanding of each technique's utility.

This compound is a protected amino acid derivative crucial for the synthesis of peptides containing hydroxyproline (B1673980), a key component of collagen.[1] Its purity and structural integrity are critical for the successful synthesis of the target peptide. The following sections detail the application of various analytical techniques for its characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound. These methods provide insights into the functional groups present and the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Expected Characteristic Peaks for this compound:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching, H-bonded3500 - 3200 (broad)
N-H (urethane)Stretching3400 - 3200
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (urethane)Stretching1720 - 1680
C=O (ester)Stretching1750 - 1730
C=C (aromatic)Stretching1600 - 1475
C-O (ester/ether)Stretching1300 - 1000

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of this compound (liquid or solid) is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is baseline-corrected and the wavenumbers of the absorption peaks are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.

¹H NMR Spectrum of this compound: [2]

Predicted ¹H NMR Chemical Shifts for this compound:

Proton(s)MultiplicityPredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)Multiplet7.2 - 7.4
Benzylic (CH₂)Singlet/Multiplet5.0 - 5.2
Hα (pyrrolidine)Multiplet4.3 - 4.5
Hγ (pyrrolidine)Multiplet4.2 - 4.4
Hβ, Hδ (pyrrolidine)Multiplet1.8 - 2.2, 3.5 - 3.7
OCH₃ (methyl ester)Singlet~3.7
OH (hydroxyl)Broad SingletVariable

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and multiplicities to assign the peaks to the respective protons.

Chromatographic and Mass Spectrometric Methods for Purity and Identity Confirmation

These techniques are essential for assessing the purity of this compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthetic peptides and their building blocks.[3] It separates compounds based on their hydrophobicity.

Typical HPLC Parameters for this compound Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20-30 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10-20 µL
Expected Retention Time Dependent on the specific gradient, but this compound is expected to be well-retained due to the hydrophobic Z-group.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Method Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection and Data Acquisition: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis (tandem MS or MS/MS).

Expected Mass Spectrometric Data for this compound:

  • Molecular Formula: C₁₄H₁₇NO₅[4]

  • Molecular Weight: 279.29 g/mol [4]

  • Monoisotopic Mass: 279.1107 Da[4]

  • Expected Ions (ESI+): [M+H]⁺ at m/z 280.1, [M+Na]⁺ at m/z 302.1

Potential Fragmentation Pattern in MS/MS:

In tandem mass spectrometry, the protonated molecule ([M+H]⁺) is isolated and fragmented. Common fragmentation pathways for Z-protected amino acids include the loss of the benzyl (B1604629) group or the entire benzyloxycarbonyl group.

  • Loss of the benzyl group (C₇H₇, 91 Da)

  • Loss of CO₂ from the Z-group (44 Da)

  • Cleavage of the ester group

Experimental Protocol: LC-MS

  • Sample Infusion/Separation: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from an HPLC system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ions.

  • Tandem MS (Optional): For structural confirmation, perform an MS/MS experiment on the precursor ion of interest (e.g., m/z 280.1).

Comparison of Analytical Methods

MethodInformation ProvidedAdvantagesDisadvantages
FTIR Functional groupsFast, non-destructive, requires minimal sampleProvides limited structural detail, not ideal for purity
¹H NMR Detailed molecular structure, stereochemistryHighly detailed structural information, quantitativeRequires more sample, more expensive instrumentation
HPLC Purity, quantification of impuritiesHigh resolution, quantitative, robustRequires method development, destructive
MS Molecular weight, elemental compositionHigh sensitivity, confirmation of identityCan be destructive, may require chromatography for complex mixtures
LC-MS Purity, molecular weight, and structure of impuritiesCombines separation with sensitive detection and identificationComplex instrumentation and data analysis

Visualization of a Relevant Biological Pathway

This compound is a derivative of hydroxyproline, an amino acid that is crucial for the stability of collagen. The formation of hydroxyproline is catalyzed by prolyl hydroxylases in a post-translational modification step during collagen synthesis. This process is also linked to the cellular response to hypoxia through the HIF-1α signaling pathway.[5][6][7]

Prolyl_Hydroxylation_Pathway cluster_collagen Collagen Synthesis cluster_hif HIF-1α Regulation cluster_enzyme Enzymatic Reaction Procollagen (B1174764) Procollagen Chain (with Proline) Collagen Stable Collagen (with Hydroxyproline) Procollagen->Collagen Hydroxylation HIF1a_normoxia HIF-1α (Normoxia) HIF1a_hydroxylated Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_hydroxylated Hydroxylation Degradation Proteasomal Degradation HIF1a_hydroxylated->Degradation HIF1a_hypoxia HIF-1α (Hypoxia) (Stable) Gene_Expression Target Gene Expression HIF1a_hypoxia->Gene_Expression PHD Prolyl Hydroxylase (PHD) PHD->Procollagen acts on PHD->HIF1a_normoxia acts on Products Succinate, CO₂ PHD->Products produces Cofactors O₂, Fe²⁺, α-Ketoglutarate Cofactors->PHD required by ZHypOMe This compound (Hydroxyproline Derivative) ZHypOMe->Procollagen related building block

Caption: Prolyl hydroxylation in collagen synthesis and HIF-1α regulation.

The diagram above illustrates the central role of prolyl hydroxylase in two critical cellular processes: the post-translational modification of proline residues in procollagen to form stable collagen, and the oxygen-dependent degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This compound, as a derivative of hydroxyproline, is a key building block for synthetic peptides that mimic or interact with these pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound using LC-MS, a powerful combination of techniques that provides information on both purity and identity.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Start This compound Sample Dissolve Dissolve in Acetonitrile/Water Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injection Inject Sample Filter->Injection HPLC RP-HPLC System HPLC->Injection Separation Gradient Elution (C18 Column) Injection->Separation UV_Detection UV Detection (Purity Assessment) Separation->UV_Detection Ionization Electrospray Ionization (ESI) Separation->Ionization Eluent to MS Chromatogram Chromatogram (Purity Calculation) UV_Detection->Chromatogram MS Mass Spectrometer MS->Ionization Full_Scan Full Scan MS (Molecular Weight) Ionization->Full_Scan Tandem_MS Tandem MS (MS/MS) (Structural Information) Full_Scan->Tandem_MS Mass_Spectrum Mass Spectrum (Identity Confirmation) Full_Scan->Mass_Spectrum Tandem_MS->Mass_Spectrum Final_Report Characterization Report Chromatogram->Final_Report Mass_Spectrum->Final_Report

Caption: LC-MS workflow for this compound characterization.

This workflow outlines the key steps from sample preparation to final data analysis, providing a clear and logical sequence for the comprehensive characterization of this compound.

References

A Comparative Analysis of Synthetic Yields for Various Hydroxyproline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies and Yields for Key Hydroxyproline (B1673980) Derivatives, Supported by Experimental Data.

This guide provides a comparative analysis of the synthetic yields of several key hydroxyproline derivatives. The data presented is intended to assist researchers in selecting the most efficient synthetic routes for their specific applications, ranging from pharmaceutical development to materials science. The following sections detail the reported yields for various derivatives, provide comprehensive experimental protocols for their synthesis, and illustrate a key signaling pathway and a representative experimental workflow.

Comparative Yield Analysis

The following table summarizes the reported yields for the synthesis of various hydroxyproline derivatives. It is important to note that reaction conditions, scale, and purification methods can significantly influence the final yield.

Derivative NameStarting MaterialSynthetic MethodReported YieldReference
N-Boc-cis-4-hydroxyproline4-hydroxy-L-prolineBoc protection with BOC anhydride (B1165640) and DMAP82.0% (for the first step)[1]
N-phenylsulfonyl-cis-4-hydroxy-l-proline methyl esterN-phenylsulfonyl-trans-4-hydroxy-l-prolineThree-step procedure82% (overall)[2]
trans-4-hydroxy-L-proline methyl ester hydrochloridetrans-4-hydroxy-L-proline hydrochlorideEsterification with thionyl chloride in methanol (B129727)92%[3]
(cis)-4-Hydroxy-L-proline, methyl ester hydrochloride(cis)-1-benzyloxycarbonyl-4-hydroxy-L-proline, methyl esterHydrogenation with Palladium on carbon93.1%[4]
O-acetyl-(2S,4R)-4-Hydroxyproline methyl ester(2S,4R)-4-Hydroxyproline methyl ester hydrochlorideO-acetylation with 2-13C-Acetyl chloride14.5%[5]
N-acetyl cis-4-hydroxy-L-prolinecis-4-hydroxy-L-prolineMicrobial production using yeast N-acetyltransferase Mpr152 µmol / g wet cell weight[6][7]
N-acetyl-O-benzoyl-hydroxy-L-prolineHydrolyzed gelatinAcetylation followed by benzoylationNot specified in molar yield (12g obtained)[8]

Experimental Protocols

Detailed methodologies for the synthesis of selected hydroxyproline derivatives are provided below. These protocols are based on published experimental procedures.

Synthesis of N-Boc-cis-4-hydroxyproline

This two-step process involves the protection of the amino group with a Boc moiety.

Step 1: Synthesis of N-Boc-4-hydroxy-L-proline [1]

  • To a 2L reaction flask, add 850g of dichloromethane, 131g of 4-hydroxy-L-proline, and 12.2g of 4-Dimethylaminopyridine (DMAP).

  • Stir the mixture for 10 minutes.

  • Slowly add 240g of Di-tert-butyl dicarbonate (B1257347) (BOC anhydride) dropwise to the reaction solution, maintaining the internal temperature at or below 30°C.

  • After the addition is complete, maintain the internal temperature at 20-30°C and stir the mixture overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the starting material is completely consumed, add 500g of water to the reaction solution and stir at 20-30°C for 1 hour.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the white solid product.

Reported Yield for Step 1: 189.4g of a white solid was obtained, corresponding to a yield of 82.0% with a purity of 98.8%.[1]

Synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride[3]
  • Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (1.0 g, 7.6 mmol) in methanol (25 mL) and cool the solution to 0°C.

  • Slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and then heat to reflux overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure to afford trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid.

Reported Yield: 1.2 g of a white solid, representing a 92% yield.[3]

Synthesis of (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride[4]
  • In a 1 liter Parr hydrogenation bottle, place 29.90 g (107.12 mmol) of (cis)-1-benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester, 400 ml of methanol, 9.83 ml (117.90 mmol) of concentrated HCl, and 3.00 g of 10% palladium on activated carbon.

  • Shake the mixture under a hydrogen atmosphere at 50 psi for 4 hours.

  • Filter the reaction mixture through a Millipore filter and wash the palladium catalyst with 100 ml of methanol.

  • Concentrate the filtrate under vacuum to a minimal volume.

  • Treat the concentrated solution with 250 ml of ethyl acetate (B1210297) to induce the formation of a white precipitate.

  • Filter the solids, wash twice with ethyl acetate and once with hexane, and dry under vacuum to yield the final product.

Reported Yield: 20.05 g of the title compound, which corresponds to a 93.1% yield.[4]

Mandatory Visualizations

Signaling Pathway: HIF-1α Degradation

The hydroxylation of proline residues within the Hypoxia-Inducible Factor-1α (HIF-1α) is a critical step in its regulation. Under normoxic (normal oxygen) conditions, the enzyme prolyl hydroxylase (PHD) hydroxylates specific proline residues on HIF-1α. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, preventing HIF-1α hydroxylation. This stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in the cellular response to hypoxia.[9][10][11][12]

HIF1a_Degradation_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α HIF1a_OH Hydroxyproline- HIF-1α HIF1a_normoxia->HIF1a_OH Proline Hydroxylation PHD Prolyl Hydroxylase (PHD) Ub_HIF1a Ubiquitinated HIF-1α HIF1a_OH->Ub_HIF1a Recognition & Ubiquitination VHL VHL E3 Ubiquitin Ligase Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable No Hydroxylation PHD_inactive PHD (inactive) Nucleus Nucleus HIF1a_stable->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: HIF-1α degradation pathway under normoxic and hypoxic conditions.

Experimental Workflow: Boc-based Solid-Phase Peptide Synthesis (SPPS)

This diagram illustrates a typical workflow for incorporating a Boc-protected amino acid, such as N-Boc-hydroxyproline, into a peptide chain using solid-phase peptide synthesis. The process involves the deprotection of the existing peptide on the solid support, followed by the coupling of the new Boc-protected amino acid, and washing steps to remove excess reagents. This cycle is repeated to elongate the peptide chain.

SPPS_Workflow Start Start with Resin-bound Peptide Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (N-Boc-Hydroxyproline, Activating Agent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End_Cycle End of Cycle Wash3->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Final Deprotection Repeat->Cleavage No

Caption: A typical workflow for Boc-based solid-phase peptide synthesis.

References

A Comparative Guide to Amine-Protecting Groups in Peptide Synthesis: Z, Boc, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, desired peptide sequences. These chemical shields temporarily block reactive functional groups on amino acids, preventing unwanted side reactions. This guide offers an in-depth comparison of three cornerstone α-amino protecting groups: the benzyloxycarbonyl (Z or Cbz) group, the tert-butoxycarbonyl (Boc) group, and the 9-fluorenylmethoxycarbonyl (Fmoc) group. This analysis is tailored for researchers, scientists, and drug development professionals, providing objective performance comparisons, detailed experimental protocols, and visual workflows to inform synthetic strategies.

The principle of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group under specific conditions without affecting others.[1][2] The choice between Z, Boc, and Fmoc protecting groups dictates the overall synthetic approach, primarily due to their distinct deprotection chemistries. The Z-group is typically removed by hydrogenolysis, the Boc group is acid-labile, and the Fmoc group is base-labile.[3]

At a Glance: A Comparative Overview of Z, Boc, and Fmoc Protecting Groups

The selection of an N-α-amino protecting group is a critical decision in peptide synthesis, influencing both the strategy and the outcome. The following table summarizes the key characteristics of the Z, Boc, and Fmoc groups to facilitate this choice.

CharacteristicZ-group (Benzyloxycarbonyl)Boc-group (tert-Butoxycarbonyl)Fmoc-group (9-Fluorenylmethoxycarbonyl)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)[4]Mild to strong acid (e.g., Trifluoroacetic acid - TFA)[1][5]Base (e.g., 20% piperidine (B6355638) in DMF)[6][7]
Typical Synthesis Phase Primarily solution-phase synthesis[8]Solution-phase and Solid-Phase Peptide Synthesis (SPPS)[8][9]Predominantly Solid-Phase Peptide Synthesis (SPPS)[9]
Orthogonality Orthogonal to Boc and Fmoc groups.[10]Orthogonal to Fmoc and Z groups.[11]Orthogonal to Boc and Z groups.[12]
Advantages Stable to a wide range of non-reductive conditions; useful in synthesizing peptides with acid- or base-sensitive residues.Well-established chemistry; Boc-protected amino acids are often more soluble.[]Mild deprotection conditions allow for the synthesis of sensitive peptides (e.g., phosphorylated or glycosylated); orthogonal to acid-labile side-chain protecting groups.[14]
Limitations Not suitable for peptides containing sulfur or other reducible functional groups; requires specialized equipment for hydrogenation.[15]Repetitive acid treatment can lead to side-chain protecting group degradation; requires strong acid for final cleavage from the resin in SPPS.[14]The dibenzofulvene byproduct of deprotection can cause side reactions if not effectively scavenged; Fmoc-protected amino acids can be less soluble.[14]

Experimental Protocols for Protecting Group Cleavage

Accurate and efficient deprotection is critical for the successful synthesis of peptides. Below are detailed protocols for the removal of the Z, Boc, and Fmoc protecting groups.

Z-group Deprotection by Catalytic Hydrogenolysis

This method is the most common for Z-group removal due to its clean byproducts.[15]

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the substrate)

  • Methanol (B129727) (or another suitable solvent like ethanol (B145695) or ethyl acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the Z-protected peptide in methanol in a reaction vessel suitable for hydrogenation.[16]

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.[17]

  • Seal the vessel and purge with an inert gas, then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.[16]

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[17]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[16]

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.[16]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol to ensure complete recovery of the product.[15]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected peptide.[16]

Boc-group Deprotection using Trifluoroacetic Acid (TFA)

This protocol is standard for removing the Boc group in both solution-phase and solid-phase synthesis.[1][5]

Materials:

  • Boc-protected peptide (in solution or on a solid support)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, if required for sensitive residues)

  • Cold diethyl ether (for precipitation in SPPS)

Procedure for Solution-Phase Deprotection:

  • Dissolve the Boc-protected peptide in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For some substrates, neat TFA may be necessary.[1]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • The resulting amine TFA salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted.[5]

Procedure for Solid-Phase Deprotection (SPPS):

  • Wash the Boc-protected peptide-resin with DCM.[1]

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA with scavengers like 2.5% water and 2.5% TIS).[1]

  • Agitate the mixture for 1-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the peptide under vacuum.[1]

Fmoc-group Deprotection using Piperidine

This is the standard procedure for Fmoc removal in SPPS.[6][7]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.[7]

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.[2] A second treatment of 5-10 minutes is often performed to ensure complete deprotection.

  • Drain the piperidine solution. The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at around 301 nm.[7]

  • Wash the resin thoroughly with DMF (typically 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] The resin is now ready for the next coupling step.

Visualizing Orthogonality and Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the concept of orthogonality and typical experimental workflows in peptide synthesis.

Orthogonality cluster_Z Z-group (Cbz) cluster_Boc Boc-group cluster_Fmoc Fmoc-group Z_Protected Z-Peptide Boc_Protected Boc-Peptide Deprotected Deprotected Peptide Z_Protected->Deprotected H₂/Pd/C Fmoc_Protected Fmoc-Peptide Boc_Protected->Deprotected TFA Fmoc_Protected->Deprotected Piperidine

Fig. 1: Orthogonality of Z, Boc, and Fmoc protecting groups.

SPPS_Workflow start Start with Resin deprotection Deprotection Remove N-α-Fmoc group with 20% Piperidine/DMF start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling Add Fmoc-Amino Acid, Coupling Reagents wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat Cycle for each amino acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Deprotection of Side-Chain Groups repeat->final_deprotection Final cycle cleavage Cleavage from Resin with TFA cocktail final_deprotection->cleavage end Purified Peptide cleavage->end

References

Choosing the Right Tool for Your Research: A Comparative Guide to Z-Hyp-OMe and Z-Hyp(tBu)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in peptide synthesis, drug discovery, and chemical biology, the selection of appropriate building blocks is paramount to experimental success. Among the myriad of available amino acid derivatives, Z-Hyp-OMe and Z-Hyp(tBu)-OMe, both derivatives of hydroxyproline (B1673980), present a crucial choice dependent on the specific application. This guide provides an objective comparison of their performance, supported by experimental context, to aid researchers, scientists, and drug development professionals in making an informed decision.

Unveiling the Key Distinction: The Role of the Tert-Butyl Protecting Group

The fundamental difference between this compound and Z-Hyp(tBu)-OMe lies in the presence of a tert-butyl (tBu) protecting group on the hydroxyl moiety of the hydroxyproline side chain in the latter. This seemingly minor modification has profound implications for their respective applications, primarily in the realms of peptide synthesis and biological assays. Z-Hyp(tBu)-OMe is strategically designed for incorporation into peptide sequences, where the bulky tBu group shields the reactive hydroxyl group from engaging in unwanted side reactions during the coupling process.[1][2] Conversely, this compound, with its free hydroxyl group, is suited for applications where this functional group's direct participation is essential, such as in studies of protein-ligand interactions.

Comparative Analysis of Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Z-Hyp(tBu)-OMe is presented below. While direct comparative studies on properties like solubility are not extensively documented, general principles of organic chemistry suggest that the introduction of the nonpolar tert-butyl group in Z-Hyp(tBu)-OMe may slightly decrease its solubility in highly polar solvents compared to this compound.

PropertyThis compoundZ-Hyp(tBu)-OMe
Full Chemical Name N-Benzyloxycarbonyl-4-hydroxy-L-proline methyl esterN-Benzyloxycarbonyl-O-tert-butyl-L-4-trans-hydroxyproline methyl ester[3]
Molecular Formula C₁₄H₁₇NO₅C₁₈H₂₅NO₅
Molecular Weight 279.29 g/mol 335.39 g/mol
CAS Number 64187-48-0146951-99-7
Appearance Light yellowish liquid[4]White to off-white powder[5]
General Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][4]Soluble in organic solvents commonly used in peptide synthesis.
Storage Room Temperature (sealed in dry, dark place)[4]2-8°C Refrigerator[6]

Performance in Key Research Applications

The choice between these two reagents is dictated by the experimental context. Below is a detailed comparison of their performance in their primary applications.

Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide synthesis, particularly SPPS, protecting reactive side-chain functional groups is critical to prevent the formation of undesired byproducts and ensure the synthesis of the correct peptide sequence. The hydroxyl group of hydroxyproline is nucleophilic and can potentially react with activated amino acids during the coupling steps, leading to branched peptides or other impurities.

Z-Hyp(tBu)-OMe (and its Fmoc-protected analogue, Fmoc-Hyp(tBu)-OH) is the reagent of choice for incorporating hydroxyproline into a peptide chain. The tert-butyl ether linkage is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the standard coupling conditions.[7] This ensures the integrity of the hydroxyl group until the final cleavage and deprotection step.

The use of an unprotected hydroxyproline derivative like this compound in SPPS is generally avoided due to the high risk of side reactions. These can include O-acylation during coupling, leading to reduced yield and purity of the target peptide.[8]

Studies of Hypoxia-Inducible Factor (HIF) Pathway

The hydroxylation of proline residues on HIF-1α is a critical post-translational modification that signals for its degradation under normoxic conditions. This hydroxylation is mediated by prolyl hydroxylases (PHDs).[4][9] The hydroxylated proline is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[5][10]

For in vitro studies of the HIF pathway, such as enzyme kinetics of PHDs or binding assays with VHL, the presence of a free hydroxyl group on the hydroxyproline residue is absolutely essential for molecular recognition.[5][6][10] The bulky tert-butyl group in Z-Hyp(tBu)-OMe would sterically hinder the precise interactions required for binding to the active site of PHDs or the recognition pocket of VHL. Therefore, This compound or peptides containing a deprotected hydroxyproline residue are the appropriate tools for these biological investigations.

Experimental Protocols

Representative Protocol for Incorporation of Fmoc-Hyp(tBu)-OH in Microwave-Assisted SPPS

This protocol is adapted from a method for the synthesis of collagen-mimetic peptides and serves as a general guideline for the incorporation of tert-butyl protected hydroxyproline.[2]

Materials:

  • Fmoc-Hyp(tBu)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Microwave irradiation (e.g., 35 W at 75°C for 3 minutes) can be used to accelerate this step.[2] Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Hyp(tBu)-OH:

    • Dissolve Fmoc-Hyp(tBu)-OH (e.g., 4 equivalents relative to resin substitution) and HOBt (4 eq.) in DMF.

    • Add HBTU (3.9 eq.) and DIEA (8 eq.) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling reaction. Microwave irradiation (e.g., 25 W at 50°C for 5 minutes) can significantly shorten the reaction time.[2]

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tert-butyl and other side-chain protecting groups simultaneously.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

Visualizing the Decision and the Biological Pathway

To further clarify the selection process and the biological context, the following diagrams are provided.

G Decision Workflow: this compound vs. Z-Hyp(tBu)-OMe start Start: Need for a Hydroxyproline Derivative app What is the primary application? start->app pep_synth Peptide Synthesis (Incorporation into a sequence) app->pep_synth Synthesis bio_assay Biological Assay (e.g., PHD/VHL binding) app->bio_assay Biological Study choose_tbu Choose Z-Hyp(tBu)-OMe or Fmoc-Hyp(tBu)-OH pep_synth->choose_tbu choose_ome Choose this compound or a deprotected Hyp-containing peptide bio_assay->choose_ome reason_tbu Reason: Protects hydroxyl group, prevents side reactions during coupling. choose_tbu->reason_tbu reason_ome Reason: Free hydroxyl group is essential for biological recognition. choose_ome->reason_ome

Caption: Decision workflow for selecting between this compound and Z-Hyp(tBu)-OMe.

HIF_Pathway HIF-1α Prolyl Hydroxylation and VHL Recognition cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF HIF-1α (Pro) PHD PHD Enzyme (O₂, Fe²⁺, 2-OG) HIF->PHD Substrate HIF_OH HIF-1α (Hyp-OH) PHD->HIF_OH Hydroxylation VHL VHL E3 Ligase Complex HIF_OH->VHL Recognition of -OH group Ub Ubiquitination VHL->Ub Degradation Proteasomal Degradation Ub->Degradation HIF_hyp HIF-1α (Pro) PHD_inact PHD Inactive (Lack of O₂) HIF_hyp->PHD_inact No Substrate Hydroxylation HIF_stable HIF-1α Stable HIF_hyp->HIF_stable Transcription Gene Transcription (e.g., VEGF, EPO) HIF_stable->Transcription

Caption: The HIF-1α signaling pathway highlighting the role of the hydroxyl group.

Conclusion

The selection between this compound and Z-Hyp(tBu)-OMe is a clear-cut decision based on the intended experimental application. For the synthesis of peptides containing hydroxyproline, the use of the tert-butyl protected version, Z-Hyp(tBu)-OMe (or its Fmoc counterpart), is essential to ensure high yield and purity by preventing unwanted side reactions. In contrast, for biological studies involving the direct interaction of the hydroxyproline residue with proteins, such as in the HIF pathway, the unprotected this compound is the necessary choice, as the free hydroxyl group is critical for molecular recognition and function. By understanding these fundamental differences, researchers can confidently select the appropriate reagent to achieve their scientific goals.

References

A Comparative Guide to the Application of Z-Hyp-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Hyp-OMe, or N-Benzyloxycarbonyl-4-hydroxy-L-proline methyl ester, is a protected amino acid derivative crucial for the incorporation of hydroxyproline (B1673980) into peptides. Hydroxyproline is a non-proteinogenic amino acid that plays a vital role in the structural integrity of collagen and has been implicated in various biological processes. This guide provides a comprehensive literature review of this compound applications, offering a comparative analysis with alternative methods for introducing hydroxyproline into peptides, supported by experimental data and detailed protocols.

Core Application: A Building Block in Peptide Synthesis

This compound primarily serves as a building block in solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group protects the α-amino group, while the methyl ester (OMe) protects the carboxylic acid group, allowing for the specific activation of the hydroxyl group or sequential deprotection and coupling to form peptide bonds.

Comparison of Peptide Synthesis Strategies

The two primary methods for synthesizing peptides are solution-phase and solid-phase synthesis. This compound is predominantly utilized in the former, while Fmoc-protected hydroxyproline derivatives are the standard for the latter.

FeatureSolution-Phase Peptide Synthesis (using this compound)Solid-Phase Peptide Synthesis (using Fmoc-Hyp(tBu)-OH)
Principle Reactions are carried out in a homogenous solution.The peptide is assembled on a solid resin support.
Scale More scalable for large-scale production of shorter peptides.Well-suited for laboratory-scale synthesis of a wide range of peptide lengths.
Purification Intermediates can be purified after each step, potentially leading to a purer final product.Purification is performed at the end of the synthesis, which can be challenging for complex peptides.
Reagent Usage Generally requires less excess of reagents.Often requires a large excess of reagents to drive reactions to completion.
Automation Less amenable to automation.Readily automated, allowing for high-throughput synthesis.
Protecting Groups Z-group (N-terminus), OMe (C-terminus).Fmoc group (N-terminus), tBu group (side chain).

Experimental Protocols

General Protocol for Dipeptide Synthesis using this compound in Solution-Phase

This protocol is adapted from procedures for similar Z-protected amino acids and outlines the synthesis of a dipeptide, for example, Pro-Hyp.

Materials:

  • This compound

  • L-Proline methyl ester hydrochloride

  • Coupling agents (e.g., EDC, HOBt)

  • Base (e.g., DIPEA or NMM)

  • Solvents (e.g., DCM, DMF)

  • Reagents for deprotection (e.g., Pd/C and H₂ for Z-group removal; LiOH for methyl ester hydrolysis)

Procedure:

  • Preparation of the free amino acid ester: Dissolve L-Proline methyl ester hydrochloride in an anhydrous solvent like DCM and neutralize with a base such as DIPEA.

  • Coupling Reaction: In a separate flask, dissolve this compound and a coupling agent like HOBt in an anhydrous solvent. Cool the solution to 0°C and add a carbodiimide (B86325) coupling agent such as EDC. To this mixture, add the prepared L-Proline methyl ester solution. Allow the reaction to proceed overnight.

  • Work-up and Purification: After the reaction is complete, as monitored by TLC, the mixture is typically washed with acidic and basic aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified using column chromatography.

  • Deprotection: The Z-group is commonly removed by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. The methyl ester is typically hydrolyzed using a base like lithium hydroxide (B78521) (LiOH).

Characterization: The purity and identity of the synthesized peptide are confirmed using techniques such as HPLC and mass spectrometry.[1][2][3]

Downstream Applications of Hydroxyproline-Containing Peptides

While specific examples of bioactive peptides synthesized directly using this compound are not abundant in the readily available literature, the resulting hydroxyproline-containing peptides, such as the dipeptide Pro-Hyp, have demonstrated significant biological activities. These activities provide a strong rationale for the application of this compound in the synthesis of peptides for various research and therapeutic areas.

Collagen Synthesis and Skin Health

The dipeptide Pro-Hyp has been shown to stimulate the growth of fibroblasts and enhance collagen synthesis. This suggests that peptides synthesized using this compound could be valuable in research related to wound healing and dermatology.

Bone and Cartilage Health

Pro-Hyp has also been found to promote the differentiation of osteoblasts and chondrocytes, indicating potential applications in tissue engineering and the development of therapeutics for bone and cartilage disorders.

Muscle Atrophy

Recent studies have explored the role of Pro-Hyp in mitigating muscle atrophy by inhibiting the upregulation of muscle-specific ubiquitin ligases. This opens up avenues for the use of this compound in synthesizing peptides for research in muscle physiology and related diseases.

Signaling Pathways and Logical Relationships

The biological effects of hydroxyproline-containing peptides are often mediated through their influence on key cellular signaling pathways.

Signaling_Pathway Z_Hyp_OMe This compound Peptide_Synthesis Solution-Phase Peptide Synthesis Z_Hyp_OMe->Peptide_Synthesis Pro_Hyp Pro-Hyp Dipeptide Peptide_Synthesis->Pro_Hyp Fibroblasts Fibroblasts Pro_Hyp->Fibroblasts Akt_mTOR Akt/mTOR Pathway Pro_Hyp->Akt_mTOR Collagen_Synthesis Collagen Synthesis Fibroblasts->Collagen_Synthesis Wound_Healing Wound Healing Collagen_Synthesis->Wound_Healing Muscle_Atrophy Muscle Atrophy (Inhibition) Akt_mTOR->Muscle_Atrophy

Caption: Synthesis of Pro-Hyp from this compound and its downstream biological effects.

Experimental Workflow for Peptide Synthesis and Analysis

The overall process from starting material to final product analysis is a multi-step procedure.

Experimental_Workflow Start This compound & Amino Acid Ester Coupling Peptide Coupling (e.g., EDC/HOBt) Start->Coupling Purification1 Work-up & Column Chromatography Coupling->Purification1 Protected_Peptide Protected Dipeptide Purification1->Protected_Peptide Deprotection N- and C-terminal Deprotection Protected_Peptide->Deprotection Crude_Peptide Crude Dipeptide Deprotection->Crude_Peptide Purification2 RP-HPLC Purification Crude_Peptide->Purification2 Pure_Peptide Pure Dipeptide Purification2->Pure_Peptide Analysis Characterization (MS, NMR, HPLC) Pure_Peptide->Analysis End Bioactive Peptide Analysis->End

References

A Comparative Guide to the Kinetic Analysis of Z-Hyp-OMe Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient formation of amide bonds is a critical determinant of success. This guide provides a comparative kinetic analysis of coupling reactions involving N-Z-4-hydroxyproline methyl ester (Z-Hyp-OMe), a key building block in the synthesis of various bioactive peptides and peptidomimetics. We will explore the performance of common coupling reagents, supported by available experimental data, and provide detailed protocols for the kinetic analysis of such reactions.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts reaction kinetics, yield, and the prevention of side reactions such as racemization. While specific kinetic data for this compound coupling is not extensively available in the public domain, we can draw comparisons from studies on similar N-protected proline derivatives and general peptide coupling kinetics.

Data Presentation: Quantitative Comparison of Coupling Reagents

The following table summarizes kinetic and yield data for common coupling reagents. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data for EDC/HOBt is derived from a kinetic study on a similar amide formation, providing a valuable benchmark.[1][2]

Coupling Reagent/MethodKey IntermediatesTypical Second-Order Rate Constant (k) (M⁻¹s⁻¹)General Yield (%)Key AdvantagesPotential Disadvantages
EDC/HOBt O-acylisourea, HOBt-ester~4.1 x 10⁴ (at 20°C in NMP for a similar system)[1][2]>80[2]Cost-effective, readily available, water-soluble byproducts.Slower than onium salts, potential for racemization without additives.[3]
HATU/DIPEA OAt-active esterNot available (qualitatively faster than HBTU)[4]~99[4]High coupling efficiency, fast reaction rates, low racemization, effective for hindered couplings.[3][4]Higher cost, potential for guanidinylation side reaction.
HBTU/DIPEA OBt-active esterNot available (qualitatively slower than HATU)[4]~95-98[5]Efficient, widely used, good for standard couplings.Less reactive than HATU, higher risk of epimerization in some cases.[4][5]
COMU/DIPEA Oxyma-esterNot available (comparable or faster than HATU)[3]>99High efficiency, safer (non-explosive), good solubility.[3][6]Relatively newer, may be more expensive.

Signaling Pathways and Experimental Workflows

Reaction Pathway for Carbodiimide-Mediated Coupling

G Z_Hyp_OMe This compound O_acylisourea O-acylisourea intermediate Z_Hyp_OMe->O_acylisourea + EDC EDC EDC Urea Urea byproduct EDC->Urea HOBt_ester HOBt-active ester O_acylisourea->HOBt_ester + HOBt Coupled_Product Coupled Peptide O_acylisourea->Coupled_Product + Amine (slower) O_acylisourea->Urea HOBt HOBt HOBt_ester->Coupled_Product + Amine (faster) Amine Amine (e.g., peptide-NH2)

Caption: Carbodiimide coupling mechanism with HOBt additive.

General Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reactants Prepare Reactant Solutions Initiate Initiate Reaction Reactants->Initiate Instrument Equilibrate Instrument Instrument->Initiate Monitor Monitor Reaction (NMR, HPLC, or Stopped-Flow) Initiate->Monitor Process Process Raw Data Monitor->Process Kinetics Kinetic Modeling Process->Kinetics Rate_Constant Determine Rate Constants Kinetics->Rate_Constant

Caption: A generalized workflow for kinetic analysis of coupling reactions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are protocols for key experimental techniques used to monitor the kinetics of peptide coupling reactions.

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics by observing the change in concentration of reactants and products.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • This compound

    • Amine component (e.g., an amino acid ester hydrochloride)

    • Coupling reagent (e.g., EDC, HATU)

    • Additive (e.g., HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous deuterated solvent (e.g., DMF-d7, CDCl3)

    • Internal standard (e.g., mesitylene (B46885) or another inert compound with a distinct signal)

    • NMR tubes

  • Procedure:

    • Prepare a stock solution of this compound, the amine component, and the internal standard in the deuterated solvent in an NMR tube.

    • Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.

    • Acquire an initial spectrum (t=0) to record the chemical shifts and integrals of the starting materials.

    • In a separate vial, dissolve the coupling reagent and base (if required) in a small amount of the same deuterated solvent.

    • Inject the coupling reagent solution into the NMR tube, quickly mix, and immediately start acquiring a series of 1D ¹H NMR spectra at regular time intervals.

    • Continue data acquisition until the reaction is complete, as indicated by the disappearance of the starting material signals and the stabilization of the product signals.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a unique proton on the starting material (e.g., the methoxy (B1213986) protons of this compound) and a unique proton on the product.

    • Normalize the integrals against the integral of the internal standard to correct for any variations in spectrometer performance.

    • Plot the concentration of the reactant or product as a function of time.

    • Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k).

Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for monitoring reaction kinetics by separating and quantifying the components of the reaction mixture at different time points.

  • Instrumentation: HPLC system with a UV detector and a reversed-phase column (e.g., C18).

  • Reagents and Materials:

    • This compound

    • Amine component

    • Coupling reagent, additive, and base

    • Reaction solvent (e.g., DMF, acetonitrile)

    • Quenching solution (e.g., a solution of a primary amine like piperidine (B6355638) to consume excess activated species)

    • Mobile phase A: 0.1% TFA in water

    • Mobile phase B: 0.1% TFA in acetonitrile

  • Procedure:

    • Set up the coupling reaction in a thermostated vessel with stirring.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to the quenching solution.

    • Dilute the quenched aliquot with the initial mobile phase composition.

    • Inject the diluted sample onto the HPLC system.

    • Elute the components using a suitable gradient of mobile phases A and B.

    • Monitor the elution profile at a wavelength where both reactants and products absorb (e.g., 220 nm for the peptide bond and 254 nm for the Z-group).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (previously determined with standards).

    • Integrate the peak areas of the reactant and/or product.

    • Create a calibration curve for the reactant and product to convert peak area to concentration.

    • Plot the concentration of the reactant or product versus time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law.

Kinetic Analysis by Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is ideal for studying very fast reactions that occur on the millisecond to second timescale.

  • Instrumentation: Stopped-flow spectrophotometer or spectrofluorometer.

  • Reagents and Materials:

    • Solutions of the reactants (this compound and the amine) in a suitable buffer or solvent.

    • Solution of the coupling reagent in the same buffer or solvent.

  • Procedure:

    • Load the reactant solutions into the drive syringes of the stopped-flow instrument.

    • Rapidly mix the solutions by simultaneously depressing the syringe plungers. The mixed solution flows into an observation cell where the change in absorbance or fluorescence is monitored over time.

    • The flow is abruptly stopped, and the subsequent reaction is recorded.

  • Data Analysis:

    • The kinetic data (absorbance or fluorescence vs. time) is fitted to an appropriate mathematical model (e.g., single or double exponential decay/rise) to extract the observed rate constant (k_obs).

    • By performing a series of experiments where the concentration of one reactant is varied while the other is kept in excess (pseudo-first-order conditions), the second-order rate constant can be determined from a plot of k_obs versus the concentration of the varied reactant.

References

A Comparative Guide to the Conformational Analysis of Z-Hyp-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure and function. Among these, derivatives of proline play a crucial role due to the unique conformational constraints imposed by their cyclic side chain. This guide provides a comparative analysis of the conformational properties of peptides containing N-benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (Z-Hyp-OMe), a commonly used building block in peptide synthesis. By presenting key experimental data and detailed methodologies, this document aims to assist researchers in understanding and manipulating the conformational behavior of this compound-modified peptides for applications in drug design and chemical biology.

Conformational Preferences of the Proline Ring and Amide Bond

The conformation of a proline residue within a peptide is primarily defined by two key equilibria: the cis-trans isomerization of the preceding amide bond (defined by the ω dihedral angle) and the puckering of the pyrrolidine (B122466) ring (endo vs. exo). These conformational preferences are significantly influenced by substituents on the proline ring.

In the case of hydroxyproline (B1673980) (Hyp), the stereochemistry of the hydroxyl group at the C4 position exerts a strong stereoelectronic effect. The naturally occurring 4(R)-hydroxyproline (as in this compound) favors an exo ring pucker, which in turn helps to stabilize a trans amide bond. Conversely, the non-natural 4(S)-hydroxyproline tends to favor an endo ring pucker and a cis amide bond.[1][2]

Quantitative Conformational Data

The following tables summarize key quantitative data from solid-state and solution-state studies on Z-Pro-OMe and Ac-Hyp-OMe containing peptides, which serve as close analogs for understanding the conformational behavior of this compound in various peptide contexts.

Table 1: Dihedral Angles of Z-Pro-D-Ala-OMe from X-ray Crystallography

ParameterValue (°C)Conformation
ω₀ (urethane bond)6.0cis
ω₁ (peptide bond)170.8trans
φ₁-88.0-
ψ₁151.3-
Pyrrolidine Ring Pucker-C2-Cγ-endo

Data from Krause & Eggleston, 1991.[1]

Table 2: Thermodynamic and Isomeric Data for Ac-Hyp-OMe Analogs

CompoundSolventKtrans/cisΔH° (kcal/mol)ΔS° (cal/mol·K)
Ac-Hyp-OMeCDCl₃High--
Ac-Hyp-OMeD₂OLow--
Ac-(2S,4R)-Hyp-OMe-3.3 (at 37°C)-2.24-4.68

Data from Shoulders et al., 2009 and Hodges & Raines, 2006.[2][3]

Experimental Protocols

Accurate conformational analysis relies on a combination of experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Key parameters include:

  • Nuclear Overhauser Effects (NOEs): Provide through-space distance constraints between protons, which are crucial for determining three-dimensional structure.

  • Coupling Constants (J-couplings): Vicinal (³J) coupling constants are related to dihedral angles via the Karplus equation and are particularly useful for determining backbone (φ, ψ) and side-chain (χ) torsion angles.

  • Chemical Shifts: The chemical shifts of backbone and side-chain atoms, particularly ¹³Cα and ¹³Cβ, are sensitive to the local secondary structure and ring pucker.

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

    • ¹H NMR

    • COSY (Correlation Spectroscopy) for identifying spin-coupled protons.

    • TOCSY (Total Correlation Spectroscopy) for identifying all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to measure NOEs.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Integrate cross-peaks in NOESY/ROESY spectra to determine interproton distances.

    • Measure coupling constants from high-resolution ¹H spectra.

    • Use the experimental constraints (distances and dihedral angles) in molecular modeling software to calculate an ensemble of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra in the far-UV region (190-250 nm).

General Protocol for CD Analysis:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1 mg/mL) in a buffer that does not have significant absorbance in the far-UV region (e.g., phosphate (B84403) buffer).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum from ~260 nm to ~190 nm.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data to mean residue ellipticity [θ].

    • Analyze the spectral features (positions and intensities of positive and negative bands) to estimate the secondary structure content.

Visualizing Conformational Analysis and Key Parameters

The following diagrams illustrate the general workflow for the conformational analysis of peptides and the key dihedral angles that define the conformation of a this compound residue.

conformational_analysis_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_modeling Structure Calculation & Refinement synthesis Solid-Phase Peptide Synthesis (incorporating this compound) purification Purification (HPLC) synthesis->purification nmr NMR Spectroscopy (NOEs, J-couplings) purification->nmr cd Circular Dichroism (Secondary Structure) purification->cd xray X-ray Crystallography (Solid-State Structure) purification->xray constraints Experimental Constraints nmr->constraints cd->constraints xray->constraints modeling Molecular Dynamics & Energy Minimization constraints->modeling ensemble Conformational Ensemble modeling->ensemble final_analysis final_analysis ensemble->final_analysis Structure-Function Relationship Analysis

Workflow for Conformational Analysis.

Key Dihedral Angles in this compound.

References

A Comparative Guide to the Stability of Z-Protected vs. Fmoc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide chemistry and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount. The choice of N-terminal protecting group not only dictates the synthetic strategy but can also influence the stability of the final peptide product. This guide provides an objective comparison of two of the most widely used N-terminal protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, with a focus on the stability they confer to the resulting peptides.

While both Z and Fmoc groups are fundamental tools in peptide synthesis, their inherent chemical properties lead to different stability profiles for the protected peptides. This comparison is based on the chemical nature of these protecting groups, supported by established principles in peptide chemistry. Direct head-to-head experimental data on the comparative stability of a given peptide sequence protected with a Z-group versus an Fmoc-group is not extensively available in the literature, as these groups are typically removed to yield the native peptide. However, by understanding their chemical lability, we can infer the stability of the protected peptides in various contexts.

Core Chemical Differences and Stability Implications

The primary distinction between Z and Fmoc protecting groups lies in their deprotection conditions, which is a direct reflection of their chemical stability.[1][2] The Z-group is characteristically stable under both acidic and basic conditions used during peptide synthesis but is cleaved by strong acids (like HBr in acetic acid) or catalytic hydrogenolysis.[3][4] In contrast, the Fmoc group is stable to acid but is readily removed by mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent.[3][]

This fundamental difference in chemical stability has significant implications for the stability of the protected peptide. A Z-protected peptide will be stable in mildly basic environments where an Fmoc-protected peptide would be deprotected. Conversely, an Fmoc-protected peptide will withstand acidic conditions that might begin to affect a Z-group.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and stability profiles of Z-protected and Fmoc-protected peptides based on the chemical properties of the protecting groups.

Table 1: General Characteristics and Stability of Z vs. Fmoc Protecting Groups

FeatureZ (Benzyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Chemical Nature Urethane-type, introduced via benzyl (B1604629) chloroformate.[3]Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu.[3]
Primary Application Solution-phase and solid-phase peptide synthesis (Boc/Z strategy).[2]Predominantly solid-phase peptide synthesis (Fmoc/tBu strategy).[3]
Stability to Acid Stable to mild acids (e.g., TFA used for Boc deprotection).[2]Highly stable to acidic conditions.[1]
Stability to Base Generally stable to bases.Labile to mild bases (e.g., piperidine).[]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid).[4]Mild base (e.g., 20% piperidine in DMF).[3]
Orthogonality Orthogonal to Fmoc and some acid-labile side-chain protecting groups.[2]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[3]

Table 2: Inferred Stability of N-Terminally Protected Peptides under Various Conditions

ConditionZ-Protected Peptide StabilityFmoc-Protected Peptide StabilityRationale
Enzymatic (Exopeptidases) Potentially enhancedPotentially enhancedThe bulky N-terminal protecting group can sterically hinder the approach of exopeptidases that cleave from the N-terminus.[6][7]
Low pH (Acidic Conditions) Moderately StableHighly StableThe Z-group can be cleaved by strong acids, while the Fmoc group is acid-stable.[3][4]
High pH (Basic Conditions) Highly StableUnstableThe Fmoc group is designed to be removed by mild bases.[]
In Vivo Half-Life Potentially increasedPotentially increasedN-terminal modifications can protect against enzymatic degradation, a key factor in in vivo clearance.[6][8]

Experimental Protocols

While direct comparative stability data is scarce, researchers can assess the stability of their protected peptides using established protocols. The following are generalized methodologies for evaluating peptide stability in enzymatic and pH-varied environments.

Protocol 1: Enzymatic Stability Assay in Human Plasma

This protocol assesses the stability of a protected peptide in the presence of proteases found in human plasma.

Materials:

  • Z- or Fmoc-protected peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Human plasma (pooled, with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA))

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Incubation: Dilute the peptide stock solution to a final concentration (e.g., 10-100 µM) in pre-warmed human plasma or a plasma/PBS mixture.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of cold precipitation solution.

  • Centrifugation: Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated plasma proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products.

  • Quantification: Analyze the supernatant by RP-HPLC. The amount of remaining intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) can be calculated from the degradation curve, often by fitting the data to a first-order exponential decay model.

Protocol 2: pH Stability Assay

This protocol evaluates the chemical stability of a protected peptide at different pH values.

Materials:

  • Z- or Fmoc-protected peptide stock solution

  • A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Incubation: Dilute the peptide stock solution to a final concentration in each of the different pH buffers.

  • Time-Course Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C or room temperature). At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each buffer solution.

  • Analysis: Directly analyze the aliquots by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time for each pH condition. This will reveal the pH profile of the peptide's stability.

Mandatory Visualization

The following diagrams illustrate the chemical structures of Z- and Fmoc-protected amino acids and a general workflow for a peptide stability assay.

G cluster_Z Z-Protected Amino Acid cluster_Fmoc Fmoc-Protected Amino Acid Z_structure Z_structure Fmoc_structure Fmoc_structure

Caption: Chemical structures of Z- and Fmoc-protected amino acids.

PeptideStabilityWorkflow Peptide Protected Peptide (Z- or Fmoc-) Incubation Incubate with Plasma or Buffer Peptide->Incubation Sampling Time-Course Sampling Incubation->Sampling Quench Quench Reaction & Protein Precipitation Sampling->Quench Centrifuge Centrifugation Quench->Centrifuge Analyze RP-HPLC Analysis of Supernatant Centrifuge->Analyze Data Data Analysis (Half-life calculation) Analyze->Data

Caption: Experimental workflow for peptide stability assay.

Conclusion

The choice between Z and Fmoc as an N-terminal protecting group has a significant impact on the synthetic strategy and the stability of the resulting protected peptide. While the Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its mild deprotection conditions, the Z group offers robustness under basic conditions.[3][]

For applications where the N-terminal protecting group is intended to remain on the final peptide to enhance stability, a Z-protected peptide would be preferable for environments with a basic pH. Conversely, an Fmoc-protected peptide would offer superior stability in acidic conditions. Both protecting groups can be expected to provide some steric hindrance against N-terminal exopeptidases, potentially increasing the peptide's half-life in biological fluids.[6][7]

Ultimately, the selection of the protecting group should be guided by the intended application of the peptide and the chemical environment it will be exposed to. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the stability of their specific Z- or Fmoc-protected peptides.

References

Z-Hyp-OMe in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical decision that directly influences process efficiency, product purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of N-benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (Z-Hyp-OMe) for the incorporation of hydroxyproline, comparing its performance and economic implications against contemporary alternatives used in large-scale synthesis.

The strategic choice of a protecting group for hydroxyproline, a key component in many bioactive peptides, dictates the overall synthetic approach. While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc/tBu strategy, classical Z-protection, particularly in solution-phase synthesis, remains a relevant and potentially cost-effective option for certain applications.

Performance and Strategic Comparison

The utility of this compound is best understood in the context of its chemical properties and how they compare to the widely used Fmoc-Hyp(tBu)-OH and Boc-Hyp-OH. The primary difference lies in the protecting groups for the α-amino group (Z vs. Fmoc or Boc) and the hydroxyl side-chain, which in the case of this compound is unprotected.

Table 1: Qualitative Comparison of Hydroxyproline Derivatives

FeatureThis compoundFmoc-Hyp(tBu)-OHBoc-Hyp-OH
Primary Synthesis Phase Solution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase & Solution-Phase
α-Amino Protection Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Side-Chain Protection None (Free Hydroxyl)tert-Butyl (tBu)None (Free Hydroxyl)
N-α Deprotection Method Catalytic Hydrogenation (e.g., H₂/Pd/C)Mild Base (e.g., 20% Piperidine (B6355638) in DMF)Strong Acid (e.g., TFA)
Orthogonality Orthogonal to Boc and Fmoc groups, allowing for flexible synthetic strategies.[1]Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Z, Bzl) groups.[1]Orthogonal to Fmoc and Z groups.[1]
Key Advantages Potentially lower raw material cost in bulk; suitable for large-scale solution-phase synthesis of shorter peptides.Excellent for automated SPPS; mild deprotection conditions preserve sensitive residues.[1]Stable to a wide range of reagents; cost-effective for Boc-SPPS.
Potential Disadvantages Solution-phase synthesis can be labor-intensive and require more complex purification of intermediates; unprotected hydroxyl group can lead to side reactions.Higher raw material cost; piperidine byproduct is a concern.Harsh acidic deprotection can cause side reactions with sensitive residues.[1]

Table 2: Quantitative Performance and Cost-Benefit Analysis

ParameterThis compoundFmoc-Hyp(tBu)-OHBoc-Hyp-OH
Typical Coupling Efficiency Good in solution-phase with standard coupling reagents.High to very high in SPPS.High in SPPS.
Racemization Risk Generally low for proline derivatives.Very low.Very low.
Crude Peptide Purity Dependent on purification of intermediates; can be high.Generally high, simplifies final purification.High, but final cleavage can introduce byproducts.
Raw Material Cost (Bulk) Generally lower.Highest.Moderate.
Process Costs Higher labor and solvent costs for purification of intermediates in LPPS.Lower labor costs with automation but high solvent and reagent consumption in SPPS.Similar to Fmoc-SPPS.
Waste Generation Significant solvent waste from extractions and purifications.High volume of solvent and reagent waste.High volume of solvent and reagent waste.
Overall Cost-Effectiveness Potentially higher for shorter peptides at very large scale where LPPS is advantageous.More cost-effective for long, complex peptides and for rapid synthesis of multiple analogs.A cost-effective option for Boc-based synthesis strategies.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in a solution-phase synthesis and Fmoc-Hyp(tBu)-OH in a solid-phase synthesis for comparison.

Solution-Phase Coupling of this compound

This protocol describes a typical coupling reaction in solution phase.

Materials:

  • This compound

  • C-terminally protected amino acid or peptide (e.g., H-AA-OR)

  • Coupling reagent (e.g., EDC·HCl, DCC)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvents (e.g., DCM, DMF)

Procedure:

  • Activation: In a reaction vessel, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Add EDC·HCl (1.1 eq) to the solution and stir for 30 minutes at 0°C to form the active ester.

  • Coupling: In a separate vessel, dissolve the amino component (H-AA-OR, 1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq).

  • Add the activated this compound solution to the amino component solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or HPLC.

  • Work-up: Quench the reaction with water. Extract the organic layer with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Solid-Phase Coupling of Fmoc-Hyp(tBu)-OH

This protocol outlines a standard coupling cycle in Fmoc-SPPS.

Materials:

  • Fmoc-Hyp(tBu)-OH

  • Fmoc-compatible resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling: a. In a separate vessel, pre-activate Fmoc-Hyp(tBu)-OH (3-5 eq) with a coupling reagent like HBTU (3-5 eq) and a base such as DIPEA (6-10 eq) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Visualizing the Workflow

The logical flow of the synthetic strategies differs significantly, as illustrated in the following diagrams.

Solution_Phase_Synthesis Z_Hyp_OMe This compound Activation Activation (EDC, HOBt) Z_Hyp_OMe->Activation Amino_Ester H-AA-OR Coupling Coupling Amino_Ester->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Dipeptide Z-Hyp-AA-OR Purification->Dipeptide

Solution-Phase Synthesis Workflow for this compound

Solid_Phase_Synthesis Resin Resin-Peptide-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Hyp(tBu)-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat

Solid-Phase Synthesis Workflow for Fmoc-Hyp(tBu)-OH

Conclusion and Recommendations

The choice between this compound and its modern counterparts for large-scale peptide synthesis is a strategic decision based on the specific requirements of the project.

This compound is a viable option for:

  • Large-scale solution-phase synthesis of shorter peptides: For peptides where LPPS is economically favorable, the potentially lower raw material cost of this compound can be a significant advantage.

  • Projects requiring orthogonality to Fmoc and Boc: The Z-group can be selectively removed in the presence of these other protecting groups.[1]

Fmoc-Hyp(tBu)-OH remains the standard for:

  • Automated solid-phase synthesis of long and complex peptides: The efficiency and mild conditions of the Fmoc/tBu strategy are unparalleled for SPPS.[1]

  • Rapid synthesis of multiple peptide analogs: The speed of automated SPPS is ideal for research and development phases.

Ultimately, for drug development professionals, the higher initial cost of Fmoc-protected amino acids is often justified by the increased purity of the crude product, which reduces the burden on downstream purification and leads to a higher overall yield of the final, pure peptide.[2] However, for specific, large-volume manufacturing campaigns of shorter peptides, a thorough process-specific cost analysis including raw materials, labor, and purification may reveal this compound to be a more economical choice.

References

Safety Operating Guide

Personal protective equipment for handling Z-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-Hyp-OMe (N-Cbz-4-trans-hydroxy-L-proline Methyl Ester), including operational and disposal plans.

Hazard Assessment and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazardous nature of this compound. While some suppliers classify it as non-hazardous, others issue hazard warnings. Therefore, a cautious approach is recommended.

Summary of Hazard Classifications:

Data SourceSignal WordHazard Statements
Fisher Scientific SDSNone requiredNone identified[1]
TCI Chemicals SDSNo signal wordNo hazard statement(s) required[2]
Ambeed SDSWarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

Given the conflicting information, it is prudent to handle this compound as a potentially hazardous substance. The following personal protective equipment is recommended as a minimum standard:

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Skin and Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Not required under normal use with adequate ventilation.Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work in a well-ventilated area (e.g., chemical fume hood). gather_ppe Don appropriate PPE: - Safety glasses - Lab coat - Gloves prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh or measure This compound. gather_materials->weigh Proceed to handling transfer Transfer to reaction vessel. weigh->transfer dissolve Dissolve in appropriate solvent. transfer->dissolve decontaminate Decontaminate work surfaces. dissolve->decontaminate After experiment dispose_ppe Dispose of used PPE in designated waste containers. decontaminate->dispose_ppe wash_hands Wash hands thoroughly with soap and water. dispose_ppe->wash_hands start This compound Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Yes is_solution Is the waste a solution? is_solid->is_solution No contact_ehs Arrange for disposal with your institution's Environmental Health & Safety (EHS) office. solid_waste->contact_ehs liquid_waste Collect in a labeled, sealed container for liquid chemical waste. is_solution->liquid_waste Yes liquid_waste->contact_ehs empty_container Empty Containers rinse_container Rinse container three times with an appropriate solvent. empty_container->rinse_container dispose_rinsate Collect rinsate as liquid chemical waste. rinse_container->dispose_rinsate dispose_container Dispose of rinsed container as non-hazardous waste, if permitted. rinse_container->dispose_container dispose_rinsate->liquid_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Hyp-OMe
Reactant of Route 2
Reactant of Route 2
Z-Hyp-OMe

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。